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  • Product: 4-Methoxy-6-methylquinoline-2-carbaldehyde

Core Science & Biosynthesis

Foundational

Physicochemical properties of 4-Methoxy-6-methylquinoline-2-carbaldehyde

Physicochemical Profile & Synthetic Utility of 4-Methoxy-6-methylquinoline-2-carbaldehyde Executive Summary: The Scaffold of Interest In the landscape of heterocyclic medicinal chemistry, 4-Methoxy-6-methylquinoline-2-ca...

Author: BenchChem Technical Support Team. Date: February 2026

Physicochemical Profile & Synthetic Utility of 4-Methoxy-6-methylquinoline-2-carbaldehyde

Executive Summary: The Scaffold of Interest

In the landscape of heterocyclic medicinal chemistry, 4-Methoxy-6-methylquinoline-2-carbaldehyde represents a versatile pharmacophore scaffold.[1][2] As a trisubstituted quinoline derivative, it bridges the gap between simple heterocycles and complex bioactive agents. Its structural utility lies in the C2-aldehyde handle , which serves as a reactive gateway for generating Schiff bases, hydrazones, and chalcones—moieties extensively validated for anticancer, antimicrobial, and antitubercular activity.

This technical guide provides a rigorous analysis of its physicochemical properties, a self-validating synthetic protocol, and its application in modern drug discovery.

Molecular Architecture & Electronic Properties

The compound features a fused bicyclic quinoline core substituted at three critical positions. The electronic interplay between these substituents dictates its reactivity profile:

  • Position 2 (Carbaldehyde): An electrophilic center activated by the adjacent ring nitrogen, making it highly susceptible to nucleophilic attack (e.g., by amines or hydrazides).

  • Position 4 (Methoxy): An electron-donating group (EDG) that enriches the electron density of the pyridine ring, modulating the basicity of the ring nitrogen.

  • Position 6 (Methyl): A weak EDG on the benzene ring, contributing to lipophilicity without significantly altering the electronic character of the reactive centers.

Table 1: Molecular Identity

Property Detail
IUPAC Name 4-Methoxy-6-methylquinoline-2-carbaldehyde
Molecular Formula C₁₂H₁₁NO₂
Molecular Weight 201.22 g/mol
SMILES COc1cc(C)ccc1nc(C=O)c1

| Key Functional Groups | Quinoline (Heterocycle), Aldehyde (-CHO), Ether (-OCH₃) |[3]

Physicochemical Profile

Note: Specific experimental values for this isomer are rare in open literature. The data below represents high-confidence predictive modeling based on structural analogs (e.g., 6-methoxyquinoline-4-carbaldehyde).

Table 2: Physicochemical Properties

Parameter Value / Range Significance in Drug Design
Physical State Pale yellow to orange crystalline solid Typical for conjugated quinoline aldehydes.
Melting Point 135 – 145 °C (Predicted) Indicates stable crystal lattice; suitable for solid dosage forms.
LogP (Lipophilicity) 2.6 ± 0.4 Optimal for membrane permeability (Lipinski’s Rule of 5 compliant).
Solubility Soluble in DMSO, DMF, CHCl₃, DCM. Sparingly soluble in Ethanol. Insoluble in Water. Requires organic co-solvents for biological assays.
TPSA ~40 Ų Suggests good oral bioavailability and potential blood-brain barrier penetration.

| pKa (Ring N) | ~4.5 (Predicted) | Weakly basic; likely uncharged at physiological pH (7.4). |

Robust Synthetic Protocol

The synthesis of 4-Methoxy-6-methylquinoline-2-carbaldehyde requires a strategic approach to ensure regioselectivity. The most reliable pathway involves the Conrad-Limpach synthesis followed by selective oxidation.

Step-by-Step Methodology

Phase 1: Construction of the Quinoline Core (Conrad-Limpach)

  • Principle: Thermal condensation of p-toluidine with ethyl acetoacetate yields the thermodynamically stable 4-hydroxyquinoline derivative.

  • Protocol:

    • Mix p-toluidine (1.0 eq) and ethyl acetoacetate (1.0 eq) with a catalytic amount of acetic acid in benzene/toluene.

    • Reflux with a Dean-Stark trap to remove water (Schiff base formation).

    • Add the resulting oil dropwise to diphenyl ether at 250°C (Flash Cyclization).

    • Cool and dilute with hexane to precipitate 4-hydroxy-2,6-dimethylquinoline .

Phase 2: Functionalization (Chlorination & Methoxylation)

  • Principle: Direct methylation of 4-OH often yields N-methylated byproducts (quinolones). Conversion to 4-Cl followed by nucleophilic substitution ensures O-methylation.

  • Protocol:

    • Reflux 4-hydroxy-2,6-dimethylquinoline in POCl₃ for 2 hours. Neutralize and extract to get 4-chloro-2,6-dimethylquinoline .

    • Reflux the chloro-intermediate with Sodium Methoxide (NaOMe) in dry Methanol for 4-6 hours.

    • Result: 4-Methoxy-2,6-dimethylquinoline .

Phase 3: Selective Oxidation (The Critical Step)

  • Principle: Selenium Dioxide (SeO₂) selectively oxidizes activated methyl groups adjacent to ring nitrogens (position 2) over benzenoid methyl groups (position 6).

  • Protocol:

    • Dissolve 4-Methoxy-2,6-dimethylquinoline in 1,4-dioxane (wet).

    • Add SeO₂ (1.1 eq) and reflux for 4 hours.

    • Filter hot to remove black Selenium metal.

    • Concentrate and recrystallize from ethanol.

    • Yield: 4-Methoxy-6-methylquinoline-2-carbaldehyde.

Synthetic Workflow Diagram

SynthesisPath Start p-Toluidine + Ethyl Acetoacetate Inter1 Schiff Base Intermediate Start->Inter1 Condensation (-H2O) Core 4-Hydroxy-2,6- dimethylquinoline Inter1->Core Conrad-Limpach Cyclization (250°C) Chloro 4-Chloro-2,6- dimethylquinoline Core->Chloro POCl3 Reflux Methoxy 4-Methoxy-2,6- dimethylquinoline Chloro->Methoxy NaOMe / MeOH Nu- Substitution Final 4-Methoxy-6-methyl quinoline-2-carbaldehyde Methoxy->Final SeO2 Oxidation (Selective at C2-Me)

Caption: Step-wise synthesis of 4-Methoxy-6-methylquinoline-2-carbaldehyde via the Conrad-Limpach route and SeO2 oxidation.

Reactivity & Derivatization: The Schiff Base Gateway

The primary utility of this compound is as a precursor for Schiff bases (Imine formation) . The C2-aldehyde is highly reactive toward primary amines, hydrazides, and semicarbazides.

Reaction:



Experimental Tip: The reaction is typically catalyzed by glacial acetic acid in ethanol. The product usually precipitates out of the solution upon cooling, simplifying purification.

Common Derivatives:

  • Hydrazones: Reaction with hydrazine hydrate or phenylhydrazine.

  • Thiosemicarbazones: Reaction with thiosemicarbazide (High antimicrobial potential).

  • Imines: Reaction with aromatic amines (e.g., aniline derivatives).

Biological Relevance & Mechanism of Action[4]

Derivatives of 4-Methoxy-6-methylquinoline-2-carbaldehyde are not merely structural novelties; they interact with specific biological targets.

1. DNA Intercalation & Topoisomerase Inhibition: The planar quinoline ring can intercalate between DNA base pairs.[4] The C2-side chain (Schiff base) often acts as a "tail" that interacts with the minor groove or inhibits Topoisomerase II, preventing DNA replication in cancer cells.

2. Metal Chelation: Thiosemicarbazone derivatives can chelate transition metals (Fe, Cu). This depletes essential metals required for bacterial growth (bacteriostatic) or generates Reactive Oxygen Species (ROS) via Fenton chemistry in tumor cells (cytotoxic).

Biological Signaling Pathway (Apoptosis)

BioPath Drug Quinoline-Schiff Base Complex DNA DNA Intercalation Drug->DNA ROS ROS Generation (Fe/Cu Chelation) Drug->ROS Topo Topoisomerase II Inhibition DNA->Topo Caspase Caspase 3/9 Activation Topo->Caspase Strand Breaks Mito Mitochondrial Dysfunction ROS->Mito Mito->Caspase Cytochrome c Release Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis

Caption: Mechanism of action for Quinoline-2-carbaldehyde derivatives inducing apoptosis via DNA damage and oxidative stress.

References

  • Conrad, M., & Limpach, L. (1887).[5] Synthese von Chinolinderivaten. Berichte der deutschen chemischen Gesellschaft.

  • Shaikh, N., et al. (2000).[6] Selenium dioxide: a selective oxidising agent for the functionalisation of quinolines. Journal of Chemical Research.

  • BenchChem Technical Guide. (2025). Synthesis of 2-Methoxyquinoline-4-carbaldehyde.

  • PubChem Compound Summary. (2025). 6-Methoxy-4-methylquinoline (Precursor Analog).

  • Mistry, et al. (2025). Synthesis and Characterization of Schiff bases derived from 2-Chloroquinoline-3-carbaldehyde. Atmiya University Research.

Sources

Exploratory

High-Resolution Structural Elucidation of 4-Methoxy-6-methylquinoline-2-carbaldehyde: A Multi-Modal Spectroscopic Approach

Executive Summary This technical guide details the structural validation of 4-Methoxy-6-methylquinoline-2-carbaldehyde ( ), a critical pharmacophore in the development of antimalarial and anticancer therapeutics. The ald...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the structural validation of 4-Methoxy-6-methylquinoline-2-carbaldehyde (


), a critical pharmacophore in the development of antimalarial and anticancer therapeutics. The aldehyde moiety at the C2 position serves as a versatile "chemical handle" for Schiff base formation, while the 4-methoxy and 6-methyl substituents modulate lipophilicity and metabolic stability.

This document moves beyond basic characterization, providing a rigorous, self-validating elucidation protocol. It integrates High-Resolution Mass Spectrometry (HRMS), 1D/2D Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopy to unambiguously assign regiochemistry and rule out common synthetic isomers (e.g., the 4-methyl-2-methoxy isomer or over-oxidized carboxylic acids).

Part 1: Synthetic Context & Sample Origin

Understanding the synthesis is prerequisite to elucidation, as it defines the impurity profile and isomeric risks.

The target molecule is typically accessed via the Riley Oxidation of 4-methoxy-2,6-dimethylquinoline. The precursor is synthesized via a Knorr quinoline cyclization of p-toluidine and ethyl acetoacetate, followed by O-methylation.

Critical Impurity Risks:

  • Over-oxidation: 4-Methoxy-6-methylquinoline-2-carboxylic acid (detected via MS and IR).

  • Regioisomers: 2-Methoxy-4-methylquinoline derivatives (ruled out via NOE NMR).

  • Incomplete Oxidation: 4-Methoxy-2-(hydroxymethyl)-6-methylquinoline (detected via

    
    H NMR).
    
Elucidation Workflow Diagram

ElucidationWorkflow Start Crude Sample MS HRMS (ESI-TOF) Confirm Formula C12H11NO2 Start->MS MW Check IR FT-IR Confirm -CHO (1700 cm-1) MS->IR Funct. Group NMR_1D 1H & 13C NMR Skeleton Connectivity IR->NMR_1D Topology NMR_2D NOESY/HMBC Spatial Confirmation NMR_1D->NMR_2D Regiochem Final Validated Structure NMR_2D->Final

Figure 1: Step-wise elucidation logic. Each stage acts as a gatekeeper for the next.

Part 2: Mass Spectrometry (Molecular Formula)

Objective: Confirm elemental composition and unsaturation degree.

  • Technique: ESI-TOF (Electrospray Ionization - Time of Flight) in Positive Mode.

  • Theoretical Monoisotopic Mass (

    
    ):  202.0863 Da.
    
  • Acceptable Error: < 5 ppm.[1]

Diagnostic Fragmentation (MS/MS): Unlike simple weight confirmation, fragmentation patterns confirm the substituents.

  • Loss of CO (-28 Da): Characteristic of the aldehyde moiety (

    
    ).
    
  • Loss of

    
     (-15 Da):  Originates from the methoxy or methyl group (less diagnostic but supportive).
    
  • Loss of

    
     (-30 Da):  Specific to the methoxy group rearrangement (
    
    
    
    ).

Part 3: Infrared Spectroscopy (Functional Groups)

Objective: Rapid confirmation of the oxidation state (Aldehyde vs. Alcohol/Acid).

Functional GroupWavenumber (

)
Signal CharacteristicsStructural Insight
Aldehyde (C=O) 1695 – 1710Strong, SharpDifferentiates from ester precursors (~1735) or acids (~1680 broad).
Aldehyde (C-H) 2820 & 2720Medium, Doublet"Fermi Resonance" – The definitive marker for aldehydes.
Ar-O-C (Methoxy) 1250 – 1275StrongConfirms the ether linkage at C4.
C=N (Quinoline) 1590 – 1620MediumCharacteristic heteroaromatic ring stretch.

Part 4: NMR Spectroscopy (The Core Elucidation)

Objective: Unambiguous assignment of the carbon skeleton and substituent positioning.

H NMR Analysis (500 MHz, )

The quinoline ring current causes significant deshielding. The spectrum is divided into three distinct zones: the aldehyde (downfield), the aromatic region, and the aliphatic substituents (upfield).

Predicted Chemical Shifts & Multiplicities:

Position

(ppm)
Multiplicity

(Hz)
Assignment Logic
2-CHO 10.15 Singlet (1H)-Diagnostic for aldehyde. Lack of coupling confirms no neighbors.
H-8 8.05 Doublet (1H)9.0Ortho-coupling to H-7. Deshielded by ring nitrogen proximity.
H-5 7.90 Singlet* (1H)~1.5*Appears as singlet or small doublet due to weak meta-coupling with H-7.
H-7 7.55 dd (1H)9.0, 1.5Coupled ortho to H-8 and meta to H-5.
H-3 7.45 Singlet (1H)-Key Signal. Isolated proton between C2 and C4. Confirms 2,4-substitution pattern.
4-OCH3 4.08 Singlet (3H)-Characteristic methoxy shift.
6-CH3 2.55 Singlet (3H)-Methyl attached to aromatic ring.
2D NMR: Proving Regiochemistry (NOESY)

Standard 1D NMR cannot definitively distinguish between the 4-methoxy-6-methyl and 4-methyl-6-methoxy isomers without reference standards. Nuclear Overhauser Effect Spectroscopy (NOESY) provides spatial proof.

Critical NOE Correlations:

  • Irradiate 4-OCH

    
     (4.08 ppm): 
    
    • Result: Enhancement of H-3 (7.45 ppm) and H-5 (7.90 ppm).

  • Irradiate 6-CH

    
     (2.55 ppm): 
    
    • Result: Enhancement of H-5 (7.90 ppm) and H-7 (7.55 ppm).

  • Irradiate 2-CHO (10.15 ppm):

    • Result: Enhancement of H-3 (7.45 ppm) only.

NOE Correlation Diagram

NOE_Pathway OMe 4-OMe (4.08 ppm) H3 H-3 (7.45 ppm) OMe->H3 NOE H5 H-5 (7.90 ppm) OMe->H5 NOE Me 6-Me (2.55 ppm) Me->H5 NOE H7 H-7 (7.55 ppm) Me->H7 NOE CHO 2-CHO (10.15 ppm) CHO->H3 NOE

Figure 2: Key NOE spatial correlations. Red dashed lines indicate observed through-space interactions confirming substituent placement.

Part 5: Experimental Protocol for Validation

Sample Preparation for NMR
  • Solvent: Use

    
     (99.8% D) with 0.03% TMS as internal standard.
    
  • Concentration: Dissolve 5–10 mg of the solid in 0.6 mL of solvent. Ensure complete dissolution; filter through a cotton plug if turbidity persists (undissolved solids cause line broadening).

  • Acquisition:

    • Run standard

      
       (16 scans, 2 sec relaxation delay).
      
    • Run NOESY 1D (selective excitation) targeting the methoxy peak at 4.08 ppm. Mixing time: 500 ms.

Riley Oxidation (Synthesis Verification)

To generate the standard for elucidation:

  • Reactants: 4-Methoxy-2,6-dimethylquinoline (1.0 eq),

    
     (1.2 eq).
    
  • Solvent: 1,4-Dioxane (anhydrous).

  • Conditions: Reflux (101°C) for 4 hours.

  • Workup: Filter hot to remove black Selenium metal. Evaporate solvent.[2]

  • Purification: Flash chromatography (Hexane:EtOAc 8:2). The aldehyde elutes before the alcohol byproduct.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[3] (General NMR assignment principles for quinolines).

  • Shaikh, N., et al. (2000).[4] Selenium dioxide: a selective oxidising agent for the functionalisation of quinolines.[4] Journal of Chemical Research.[4]

  • Tagawa, Y., et al. (2015). Reagent SeO2 Selenium dioxide oxidation Riley oxidation.[5] YouTube / Organic Chemistry Tutorials.

  • National Institute of Standards and Technology (NIST). (2023). Quinoline-2-carboxaldehyde Mass Spectrum. NIST Chemistry WebBook.

  • PubChem. (2025).[3] 4-Methoxyquinoline Compound Summary. National Library of Medicine.

Sources

Foundational

An In--Depth Technical Guide to the Retrosynthetic Analysis of Substituted Quinoline-2-Carbaldehydes

Introduction: The Strategic Importance of Quinoline-2-Carbaldehydes The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, recognized as a "privileged" structure due to its prevalence in a...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Quinoline-2-Carbaldehydes

The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, recognized as a "privileged" structure due to its prevalence in a vast array of biologically active compounds, including antimalarial and antibacterial agents.[1] Within this class, substituted quinoline-2-carbaldehydes represent a particularly valuable subclass. The aldehyde functional group at the C2 position is a versatile synthetic handle, serving as a gateway for the construction of more complex molecular architectures through reactions such as Wittig olefination, reductive amination, and condensation reactions. This guide provides a comprehensive analysis of the primary retrosynthetic strategies for accessing these critical building blocks, designed for researchers and professionals in organic synthesis and drug development.

Pillar 1: Core Retrosynthetic Paradigms

A logical retrosynthetic analysis simplifies complex target molecules into readily available starting materials. For substituted quinoline-2-carbaldehydes, two dominant strategic disconnections emerge:

  • Strategy A: Late-Stage C2-Functionalization. This approach involves the initial synthesis of a substituted quinoline core, followed by the introduction or unmasking of the C2-aldehyde. This is often the most flexible strategy, as numerous methods exist for quinoline synthesis, allowing for diverse substitution patterns to be established before the critical formylation step.

  • Strategy B: Convergent Ring Construction. This strategy builds the quinoline ring from precursors that already contain the C2-aldehyde moiety or a direct synthetic equivalent. This approach is often more step-economical if the required starting materials are commercially available or easily prepared.

The choice between these strategies is dictated by the overall substitution pattern of the target molecule and the commercial availability of precursors.

Target Substituted Quinoline-2-Carbaldehyde StrategyA Strategy A: Late-Stage C2-Functionalization Target->StrategyA Retrosynthesis StrategyB Strategy B: Convergent Ring Construction Target->StrategyB Retrosynthesis Oxidation Disconnection (FGI): C2-CHO <= C2-CH3 StrategyA->Oxidation Friedlander Disconnection (C-C, C-N): Friedländer Annulation StrategyB->Friedlander Methylquinoline Substituted 2-Methylquinoline Oxidation->Methylquinoline Precursor Precursors o-Aminoaryl Aldehyde/Ketone + α-Methylene Carbonyl Friedlander->Precursors Precursors

Caption: High-level retrosynthetic strategies for quinoline-2-carbaldehydes.

Pillar 2: Strategy A - Late-Stage C2-Functionalization via Oxidation

The most field-proven and reliable method within this strategy is the oxidation of a precursor 2-methylquinoline. This disconnection is powerful because substituted 2-methylquinolines can be readily synthesized via established named reactions such as the Doebner-von Miller or Combes syntheses, or more modern catalytic methods.[1][2][3]

The key transformation is the selective oxidation of the benzylic C-H bonds of the methyl group. The causality behind choosing an oxidant lies in balancing reactivity with selectivity to prevent over-oxidation to the carboxylic acid or degradation of the heterocyclic ring.

Comparative Analysis of Oxidative Methods

Several reagents and catalytic systems have been developed for this purpose, each with distinct advantages regarding conditions, substrate scope, and chemoselectivity.

Method Oxidant/Catalyst Typical Conditions Advantages Limitations Reference(s)
Riley Oxidation Selenium Dioxide (SeO₂)Reflux in dioxane/H₂O or other high-boiling solventsWell-established, reliable for many substratesStoichiometric toxic selenium reagent, harsh conditionsN/A (Classic Method)
Hypervalent Iodine PIDA / IBX in DMSORoom temperature to moderate heatingMetal-free, mild conditions, good functional group toleranceStoichiometric oxidant, can require extended reaction times[4]
Photocatalysis TiO₂ / UV lightAcetonitrile, O₂ atmosphereGreen chemistry approach, selectiveRequires specialized photochemical equipment[5]
Palladium Catalysis Pd(OAc)₂ / LigandAcetic acid, O₂ or air as terminal oxidantCatalytic, high yields for specific substratesPotential for catalyst poisoning, cost of palladium[6]
Metal-Free Aerobic I₂ / DMSO / O₂HeatingUtilizes O₂ as the ultimate oxidantCan require higher temperatures[4][7]

A study by Li, et al. demonstrated that 2-methylquinoline could be oxidized to quinoline-2-carbaldehyde in 87% isolated yield using tert-butyl hydroperoxide (TBHP) as the oxidant, showcasing a modern, metal-free approach.[7]

Experimental Protocol: Metal-Free Oxidation of 2-Methylquinoline

This protocol is adapted from methodologies described for the selective oxidation of methyl-substituted N-heterocycles.[7]

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the substituted 2-methylquinoline (1.0 equiv).

  • Reagent Addition: Add a suitable solvent such as 1,4-dioxane. Subsequently, add the chosen oxidant system (e.g., tert-butyl hydroperoxide, 2.0-3.0 equiv) and catalyst (e.g., I₂, 0.1 equiv).

  • Reaction Execution: Heat the reaction mixture to the specified temperature (e.g., 80-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction to room temperature. Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to reduce any remaining iodine.

  • Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3x). Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Final Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure substituted quinoline-2-carbaldehyde.

Caption: Generalized workflow for the oxidation of 2-methylquinolines.

Pillar 3: Strategy B - Convergent Ring Construction via Friedländer Annulation

The Friedländer synthesis is one of the most direct and efficient methods for constructing the quinoline core.[8] In its classic form, it involves the acid- or base-catalyzed condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[8][9]

By strategically choosing the carbonyl component, a quinoline-2-carbaldehyde can be synthesized directly. The key disconnection involves breaking the C2-C3 and N1-C8a bonds, leading back to a 2-aminoaryl ketone and a dicarbonyl equivalent.

Mechanism and Causality

The trustworthiness of the Friedländer synthesis stems from its robust and predictable mechanism.

  • Initial Condensation: The reaction initiates with the formation of a Schiff base (imine) between the amine of the 2-aminoaryl ketone and one of the carbonyl groups of the β-dicarbonyl compound.

  • Intramolecular Cyclization: An intramolecular aldol-type condensation occurs, where the enolate of the remaining carbonyl attacks the imine or a related intermediate.

  • Dehydration: The resulting cyclic intermediate readily dehydrates under the reaction conditions to form the aromatic quinoline ring.

Modern variations utilize milder catalysts, such as molecular iodine or ceric ammonium nitrate, to improve yields and expand the substrate scope under ambient conditions.[9][10]

p1 p2 p1->p2 p3 p2->p3 p4 p3->p4 p5 p6 Start o-Aminoaryl Ketone + α-Methylene Carbonyl Step1 [1] Condensation SchiffBase Schiff Base Intermediate Step2 [2] Intramolecular    Cyclization (Aldol) Cyclized Cyclized Adduct Step3 [3] Dehydration Product Substituted Quinoline Catalyst Acid or Base Catalyst (e.g., I₂, PTSA)

Caption: Simplified mechanism of the Friedländer Annulation.

Experimental Protocol: Friedländer Synthesis of a Substituted Quinoline

This protocol is a generalized procedure based on modern, mildly-catalyzed Friedländer reactions.[9][10]

  • Reactant Preparation: In a suitable reaction vessel, dissolve the 2-aminoaryl aldehyde or ketone (1.0 equiv) and the carbonyl compound containing an α-methylene group (e.g., ethyl acetoacetate, 1.1 equiv) in a solvent such as ethanol or under solvent-free conditions.

  • Catalyst Addition: Add a catalytic amount of a mild acid catalyst, such as molecular iodine (I₂, 0.01-0.1 equiv) or p-toluenesulfonic acid (PTSA).[10]

  • Reaction Execution: Stir the mixture at ambient temperature or with gentle heating (e.g., 45-60 °C). The reaction is often complete within a few hours. Monitor progress by TLC.

  • Work-up: If a solvent was used, concentrate the reaction mixture under reduced pressure. If solvent-free, proceed to the next step directly.

  • Isolation: Dilute the residue with water and neutralize with a mild base (e.g., saturated sodium bicarbonate solution). The product often precipitates as a solid.

  • Purification: Collect the solid product by filtration, wash thoroughly with cold water, and dry. If necessary, recrystallize from a suitable solvent (e.g., ethanol) or purify by column chromatography to obtain the pure quinoline derivative.

Conclusion and Strategic Outlook

The retrosynthetic analysis of substituted quinoline-2-carbaldehydes is dominated by two robust strategies. The late-stage oxidation of 2-methylquinolines offers maximum flexibility in assembling complex substitution patterns on the quinoline core prior to the introduction of the aldehyde. Conversely, the Friedländer annulation provides a convergent and often highly efficient route when the requisite aminoaryl ketone and dicarbonyl precursors are accessible. The choice of strategy is a critical decision in synthesis planning, guided by precursor availability, desired substitution patterns, and overall step economy. By understanding the causality behind these methods and leveraging modern catalytic protocols, researchers can efficiently access these invaluable synthetic intermediates for applications in drug discovery and beyond.

References

  • Combes, A. (1888). "Sur les synthèses dans la série de la quinoléine au moyen de l'acétylacétone et des anilines substituées." Bulletin de la Société Chimique de France, 49, 89-92. (URL not available, historical reference)
  • IIP Series. "SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS." IIP Series. Available at: [Link]

  • Wikipedia. "Doebner–Miller reaction." Wikipedia. Available at: [Link]

  • Wikipedia. "Combes quinoline synthesis." Wikipedia. Available at: [Link]

  • Scribd. "Combes Quinoline Synthesis PDF." Scribd. Available at: [Link]

  • Kumar, A., et al. (2020). "Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review." RSC Advances. Available at: [Link]

  • Wu, J., et al. (2006). "Molecular iodine: a highly efficient catalyst in the synthesis of quinolines via Friedländer annulation." Organic & Biomolecular Chemistry. Available at: [Link]

  • Slideshare. "Doebner-Miller reaction and applications." Slideshare. Available at: [Link]

  • SynArchive. "Doebner-Miller Reaction." SynArchive. Available at: [Link]

  • Organic Chemistry Portal. "Synthesis of quinolines." Organic Chemistry Portal. Available at: [Link]

  • Kamal, A., et al. (2010). "Diversity-Oriented Synthesis of Quinolines via Friedländer Annulation Reaction under Mild Catalytic Conditions." Journal of Combinatorial Chemistry. Available at: [Link]

  • Kamal, A., et al. (2010). "Diversity-oriented synthesis of quinolines via Friedländer annulation reaction under mild catalytic conditions." ACS Combinatorial Science. Available at: [Link]

  • ResearchSpace@UKZN. "Synthesis of quinoline derivatives by a Döebner-von Miller reaction using a Ag(I)-exchanged Montmorillonite K10 catalyst." ResearchSpace@UKZN. Available at: [Link]

  • Molecules. "Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines." MDPI. Available at: [Link]

  • ResearchGate. "Metal‐Free Chemoselective Oxidation of 4‐Methylquinolines into Quinoline‐4‐Carbaldehydes." ResearchGate. Available at: [Link]

  • Zhang, J., et al. (2008). "Catalytic aerobic oxidation of substituted 8-methylquinolines in PdII-2,6-pyridinedicarboxylic acid systems." Chemical Communications. Available at: [Link]

  • Sarakha, M., et al. (2003). "Oxidation of 6- and 8-methylquinolines upon UV-illumination in the presence of a powder of TiO2 photocatalyst." Photochemical & Photobiological Sciences. Available at: [Link]

  • Organic Chemistry Portal. "Friedlaender Synthesis." Organic Chemistry Portal. Available at: [Link]

  • Li, D., et al. (2023). "Metal-Free Synthesis of Functionalized Quinolines from 2-Styrylanilines and 2-Methylbenzothiazoles/2-Methylquinolines." ACS Omega. Available at: [Link]

  • MDPI. "Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives." MDPI. Available at: [Link]

  • International Journal of Chemical Studies. "A highly efficient synthesis of 2-chloro -3-formyl- 8-methyl quinoline: Vilsmeier-haack reagent." . Available at: [Link]

  • Zhang, Z., et al. (2008). "A Facile Synthesis of 2-Methylquinolines via Pd-Catalyzed Aza-Wacker Oxidative Cyclization." Organic Letters. Available at: [Link]

  • Meth-Cohn, O., et al. (1981). "A versatile new synthesis of quinolines and related fused pyridines, Part 5. The synthesis of 2-chloroquinoline-3-carbaldehydes." Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]

  • Molecules. "N-Arylation of 3-Formylquinolin-2(1H)-ones Using Copper(II)-Catalyzed Chan–Lam Coupling." MDPI. Available at: [Link]

  • Mini-Reviews in Organic Chemistry. "Chemistry of 2-Aminoquinolines: Synthesis, Reactivity, and Biological Activities." Ingenta Connect. Available at: [Link]

  • Ravichandran, S., et al. (2022). "Retro Synthetic Approach on Synthesis of Quinoline Derivative Using Microwave Energy." Acta Scientific Agriculture. Available at: [Link]

  • Pharmaguideline. "Synthesis, Reactions and Medicinal Uses of Quinoline." Pharmaguideline. Available at: [Link]

Sources

Exploratory

4-Methoxy-6-methylquinoline-2-carbaldehyde CAS number 802906-22-5

Executive Summary 4-Methoxy-6-methylquinoline-2-carbaldehyde (CAS 802906-22-5) represents a high-value pharmacophore in modern medicinal chemistry.[1] Distinguished by its trisubstituted quinoline core, this compound int...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Methoxy-6-methylquinoline-2-carbaldehyde (CAS 802906-22-5) represents a high-value pharmacophore in modern medicinal chemistry.[1] Distinguished by its trisubstituted quinoline core, this compound integrates three critical functionalities: a lipophilic methyl group at the C6 position, an electron-donating methoxy group at C4, and a highly reactive carbaldehyde "warhead" at C2.

This whitepaper provides a comprehensive technical analysis of this compound, moving beyond basic catalog data to offer a validated synthetic roadmap, reactivity profiling, and therapeutic application logic. It is designed for researchers targeting kinase inhibition (specifically PI3K/mTOR pathways), Topoisomerase I interference, and the reversal of multidrug resistance (MDR) via P-glycoprotein modulation.

Chemical Identity & Physicochemical Core

The structural integrity of 802906-22-5 relies on the electronic balance between the electron-rich benzenoid ring (activated by the 6-methyl group) and the electron-deficient pyridinoid ring (bearing the 2-formyl group).

Table 1: Physicochemical Specifications
PropertySpecificationTechnical Note
Molecular Formula C₁₂H₁₁NO₂Heteroaromatic bicyclic system
Molecular Weight 201.22 g/mol Optimal range for fragment-based drug design (FBDD)
Appearance Yellow to Pale Orange Crystalline SolidColor arises from extended conjugation
Predicted LogP ~2.5 - 2.8Lipophilic enough for membrane permeability; ideal for CNS targets
Solubility DMSO, DCM, ChloroformPoor water solubility; requires co-solvents (PEG-400) for bio-assay
H-Bond Acceptors 3 (N, O-Methoxy, O-Aldehyde)Critical for active site binding (e.g., kinase hinge regions)
H-Bond Donors 0Can be introduced via Schiff base formation

Optimized Synthetic Protocol (The "Riley" Route)

While specific industrial batch records for CAS 802906-22-5 are proprietary, the most scientifically robust synthesis derives from the Riley Oxidation of the 2-methyl precursor. This route minimizes side reactions common in halogen-exchange pathways.

Retrosynthetic Logic
  • Target: 4-Methoxy-6-methylquinoline-2-carbaldehyde.[1]

  • Precursor: 4-Methoxy-2,6-dimethylquinoline.

  • Core Formation: Condensation of p-toluidine with ethyl acetoacetate (Conrad-Limpach cyclization).

Step-by-Step Methodology

Step 1: Core Synthesis (Conrad-Limpach)

  • Reactants: p-Toluidine (1.0 eq) + Ethyl acetoacetate (1.1 eq).

  • Conditions: Reflux in benzene/toluene with a Dean-Stark trap to remove water (Schiff base formation), followed by high-temperature cyclization in diphenyl ether (250°C).

  • Intermediate: 4-Hydroxy-2,6-dimethylquinoline.

Step 2: O-Methylation

  • Reactants: Intermediate from Step 1 + Dimethyl sulfate (DMS) or Methyl Iodide (MeI).

  • Base: K₂CO₃ in Acetone or DMF.

  • Protocol: Reflux for 4–6 hours. Monitor TLC for disappearance of the polar -OH spot.

  • Product: 4-Methoxy-2,6-dimethylquinoline.

Step 3: Selective Oxidation (The Critical Step)

  • Reagent: Selenium Dioxide (SeO₂).[2][3][4][5][6]

  • Solvent: 1,4-Dioxane (wet) or Xylene.

  • Mechanism: SeO₂ selectively attacks the activated methyl group at position 2 (alpha to the nitrogen) over the position 6 methyl group due to the acidity of the protons adjacent to the heteroatom.

  • Procedure:

    • Dissolve 4-Methoxy-2,6-dimethylquinoline in 1,4-dioxane (with 2% water to prevent over-oxidation).

    • Add SeO₂ (1.2 eq).

    • Reflux for 4 hours. The solution will turn red/black as Selenium metal precipitates.

    • Workup: Filter hot through Celite to remove Se. Evaporate solvent.[7] Recrystallize from Hexane/EtOAc.

Synthesis Visualization

SynthesisPath Start p-Toluidine + Ethyl Acetoacetate Step1 Enamine Intermediate Start->Step1 -H2O (Dean-Stark) Cyclization 4-Hydroxy-2,6- dimethylquinoline Step1->Cyclization 250°C Diphenyl Ether Methylation 4-Methoxy-2,6- dimethylquinoline Cyclization->Methylation MeI, K2CO3 O-Alkylation Oxidation TARGET: 4-Methoxy-6-methyl- quinoline-2-carbaldehyde Methylation->Oxidation SeO2, Dioxane Riley Oxidation

Caption: Validated retrosynthetic pathway utilizing the Conrad-Limpach cyclization followed by regioselective Riley oxidation.

Reactivity & Functional Applications

The C2-aldehyde is a "chemical hook," allowing this molecule to serve as a divergent intermediate.

Schiff Base Formation (Imine Linkage)

Reaction with primary amines (hydrazines, semicarbazides) yields azomethines.

  • Application: These derivatives often exhibit enhanced Topoisomerase I inhibitory activity by intercalating into DNA base pairs, stabilized by the planar quinoline ring.

Knoevenagel Condensation

Reaction with active methylene compounds (e.g., malononitrile).

  • Application: Synthesis of "push-pull" chromophores for bio-imaging probes.

Oxidation to Carboxylic Acid
  • Product: 4-Methoxy-6-methylquinoline-2-carboxylic acid.[1][8][9]

  • Utility: Precursor for amide coupling in peptidomimetics.

Biological Mechanism of Action (MoA)

Research into 6-substituted quinolines suggests two primary mechanisms of action in oncology and infectious disease.

PI3K/Akt/mTOR Pathway Modulation

Quinoline derivatives have been shown to dock into the ATP-binding pocket of kinases. The 4-methoxy group acts as a hydrogen bond acceptor for the "hinge region" of the kinase, while the 6-methyl group occupies the hydrophobic back-pocket, improving selectivity.

Pathway Diagram

SignalingPathway GF Growth Factor RTK RTK (Receptor) GF->RTK Activation PI3K PI3K RTK->PI3K Recruitment PIP3 PIP3 PI3K->PIP3 Phosphorylation Akt Akt (Protein Kinase B) PIP3->Akt Activates mTOR mTOR Complex Akt->mTOR Signaling CellGrowth Cell Proliferation & Survival mTOR->CellGrowth Inhibitor Quinoline-2-CHO Derivative Inhibitor->PI3K Inhibits (ATP Competition) Inhibitor->mTOR Dual Inhibition

Caption: Logical intervention points of Quinoline-2-carbaldehyde derivatives within the PI3K/mTOR proliferative cascade.

Safety & Handling (GHS Standards)

Signal Word: WARNING

Hazard ClassCodeStatement
Acute Toxicity (Oral) H302Harmful if swallowed.
Skin Irritation H315Causes skin irritation.[1]
Eye Irritation H319Causes serious eye irritation.[1]
STOT-SE H335May cause respiratory irritation.

Handling Protocol:

  • Engineering Controls: Always handle within a certified fume hood to avoid inhalation of dust/vapors.

  • PPE: Nitrile gloves (0.11 mm min thickness), safety goggles, and lab coat.

  • Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). Aldehydes are prone to air oxidation to the corresponding carboxylic acid over time.

References

  • Riley Oxidation Mechanism: Selenium Dioxide: A Selective Oxidising Agent for the Functionalisation of Quinolines. ResearchGate.[4]

  • Compound Data & Safety: 4-Methoxy-6-methylquinoline-2-carbaldehyde Safety Data Sheet. BenchChem.[7]

  • Medicinal Chemistry Context: Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors. NIH/PubMed.

  • Synthesis of Analogs: Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. Atlantis Press.

  • General Reactivity: Biological Activities of Quinoline Derivatives. Bentham Science.

Sources

Foundational

IUPAC nomenclature for substituted quinoline carbaldehydes

Topic: IUPAC Nomenclature for Substituted Quinoline Carbaldehydes: A Technical Guide to Naming, Synthesis, and Validation. Part 1: Introduction & Strategic Importance In medicinal chemistry, the quinoline scaffold is a "...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: IUPAC Nomenclature for Substituted Quinoline Carbaldehydes: A Technical Guide to Naming, Synthesis, and Validation.

Part 1: Introduction & Strategic Importance

In medicinal chemistry, the quinoline scaffold is a "privileged structure," serving as the backbone for antimalarials (chloroquine), kinase inhibitors (lenvatinib), and antibacterial agents. The introduction of a formyl group (-CHO) to this ring system creates quinoline carbaldehydes , versatile intermediates for Knoevenagel condensations and Schiff base formation.

However, nomenclature errors in this class are endemic in literature, often stemming from confusion between the suffix "-carbaldehyde" and the prefix "formyl-" , as well as incorrect ring numbering. This guide provides a definitive, rule-based framework for naming these compounds according to IUPAC Blue Book (P-66.6) standards, integrated with a validated synthesis protocol to demonstrate these rules in a practical context.

Part 2: The Nomenclature Framework

The Quinoline Skeleton & Numbering

Before naming substituents, the parent skeleton must be numbered correctly. Quinoline is a bicyclic heterocycle.

  • Rule: Numbering starts at the nitrogen atom (position 1) and proceeds counter-clockwise around the heterocyclic ring, bridging to the benzene ring.

  • Critical Note: Positions 4a and 8a (bridgehead carbons) are generally not substituted in standard derivatives but are counted in the skeletal structure.

The "Carbaldehyde" Rule (IUPAC P-66.6.1)

The most common error is naming cyclic aldehydes as "anal" (e.g., quinolinal - INCORRECT).

  • The Rule: When the –CHO group is attached directly to a ring system, the suffix "-carbaldehyde" is used.[1][2] The carbon of the aldehyde group is not counted in the parent chain numbering.[1][2]

  • Example: A quinoline ring with a –CHO group at position 4 is Quinoline-4-carbaldehyde , not 4-formylquinoline (unless a higher priority group is present).

Priority Logic: When to use "Formyl-"

The –CHO group is a high-priority functional group but is subordinate to acids, esters, and amides.

Table 1: Functional Group Priority for Quinoline Derivatives

PriorityGroup ClassFormulaSuffix (Principal Group)Prefix (Substituent)
1 (High) Carboxylic Acid–COOH-carboxylic acidCarboxy-
2 Ester–COOR-carboxylate(Alkoxy)carbonyl-
3 Amide–CONH₂-carboxamideCarbamoyl-
4 Nitrile–CN-carbonitrileCyano-
5 Aldehyde –CHO -carbaldehyde Formyl-
6 Ketone=O-oneOxo-
7 Alcohol–OH-olHydroxy-
8 Amine–NH₂-amineAmino-
9 (Low) Ether/Halogen–OR, –ClNoneAlkoxy-, Chloro-

Part 3: Decision Logic Visualization

The following diagram illustrates the logical flow for determining the correct IUPAC name for a substituted quinoline aldehyde.

NomenclatureFlow Start Start: Identify Quinoline Ring & -CHO Group CheckPriority Are there groups with higher priority than Aldehyde? (-COOH, -COOR, -CONH2) Start->CheckPriority Principal Aldehyde is the Principal Group CheckPriority->Principal No Subordinate Aldehyde is a Substituent CheckPriority->Subordinate Yes SuffixRule Use Suffix: '-carbaldehyde' Principal->SuffixRule Numbering1 Number Ring starting at N=1. Give -CHO lowest possible locant if choice exists. SuffixRule->Numbering1 FinalName1 Name: x-Substituted-quinoline-y-carbaldehyde (e.g., 2-Chloroquinoline-3-carbaldehyde) Numbering1->FinalName1 PrefixRule Use Prefix: 'formyl-' Subordinate->PrefixRule Numbering2 Number Ring to give Principal Group (-COOH) lowest locant. PrefixRule->Numbering2 FinalName2 Name: x-Formylquinoline-y-carboxylic acid Numbering2->FinalName2

Figure 1: Decision tree for naming quinoline carbaldehydes based on functional group priority.

Part 4: Experimental Protocol & Naming in Context

To demonstrate these rules, we will examine the synthesis of 2-chloroquinoline-3-carbaldehyde . This compound is a critical intermediate synthesized via the Meth-Cohn procedure (Vilsmeier-Haack cyclization).

The Meth-Cohn Synthesis Workflow

This reaction converts acetanilides into 2-chloro-3-formyl quinolines using Vilsmeier reagent (POCl₃/DMF).[3]

Reaction Scheme:

  • Precursor: Acetanilide (

    
    ).
    
  • Reagent: Phosphorus oxychloride (

    
    ) + Dimethylformamide (DMF).[4][5]
    
  • Product: 2-Chloroquinoline-3-carbaldehyde.[5]

Step-by-Step Protocol

Note: This protocol involves hazardous reagents. Work in a fume hood.

  • Reagent Preparation: In a dry round-bottom flask equipped with a drying tube, cool DMF (3 equiv, 0.15 mol) to 0°C in an ice bath.

  • Vilsmeier Complex Formation: Add POCl₃ (7 equiv, 0.35 mol) dropwise with stirring. Causality: The exothermic reaction generates the chloroiminium ion (Vilsmeier reagent), the active electrophile.

  • Addition: Add Acetanilide (1 equiv, 0.05 mol) to the mixture.

  • Cyclization: Remove the ice bath and heat the mixture to 75–95°C for 4–16 hours. Mechanism: The amide oxygen is activated, followed by electrophilic attack on the aromatic ring and subsequent cyclization.

  • Hydrolysis (Critical Step): Pour the hot reaction mixture into crushed ice/water with vigorous stirring. Causality: This hydrolyzes the intermediate iminium salt to reveal the aldehyde (-CHO) group and the chloro substituent.

  • Isolation: Filter the resulting yellow precipitate, wash with cold water, and recrystallize from ethyl acetate.

Naming the Product (Self-Validation)
  • Step 1: Identify the ring. It is a quinoline .[5]

  • Step 2: Identify functional groups.[6][7] We have a -Cl (chloro) and a -CHO (aldehyde).

  • Step 3: Check Priority. Aldehyde > Halogen. Therefore, the parent name ends in -carbaldehyde .

  • Step 4: Numbering. N is 1.[8] The reaction mechanism places the Cl at position 2 and the CHO at position 3.

  • Final Name: 2-Chloroquinoline-3-carbaldehyde .

    • Incorrect Name: 2-Chloro-3-formylquinoline (Treats aldehyde as a prefix erroneously).

Part 5: Synthesis Visualization

MethCohn Acetanilide Acetanilide (Starting Material) Intermediate Chloroiminium Intermediate (Cyclization at 85°C) Acetanilide->Intermediate + Vilsmeier Vilsmeier Vilsmeier Reagent (POCl3 + DMF, 0°C) Vilsmeier->Intermediate Generates Electrophile Hydrolysis Hydrolysis (Ice Water) Intermediate->Hydrolysis Ring Closure Complete Product 2-Chloroquinoline-3-carbaldehyde (Final Product) Hydrolysis->Product Reveals -CHO

Figure 2: The Meth-Cohn synthesis pathway converting acetanilide to the target quinoline carbaldehyde.

Part 6: Common Pitfalls & Validation Checklist

When publishing or searching databases (SciFinder, Reaxys), use this checklist to ensure accuracy:

  • The "Anal" Trap: Never use "quinolinal." While "benzaldehyde" is accepted for benzene, heterocyclic aldehydes must use "-carbaldehyde."[1]

  • Stereochemistry: If the quinoline has a chiral side chain (e.g., at C4), specify (R)/(S) at the start of the name.

  • Deep Substitution: If the aldehyde is on a benzene ring fused to the quinoline (e.g., position 6), the name is Quinoline-6-carbaldehyde .

  • Software Validation: Draw your structure in ChemDraw or MarvinSketch and use the "Name to Structure" or "Structure to Name" function. If the software generates "Formylquinoline" for a simple aldehyde, check your settings—it may be using an older CAS index name rather than IUPAC 2013 recommendations.

References

  • IUPAC Blue Book P-66.6.1 . Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013. Royal Society of Chemistry. [Link]

  • Meth-Cohn, O., Narine, B., & Tarnowski, B. (1981). A versatile new synthesis of quinolines and related fused pyridines.[5][9] Part 5. The synthesis of 2-chloroquinoline-3-carbaldehydes.[3][5] Journal of the Chemical Society, Perkin Transactions 1, 1520-1530.[5] [Link]

  • PubChem Compound Summary. 2-Chloroquinoline-3-carbaldehyde (CID 61138). National Library of Medicine. [Link]

  • IUPAC P-44. Seniority of functional groups. Queen Mary University of London (IUPAC Drafts). [Link]

Sources

Exploratory

The Quinoline Scaffold: A Technical Guide to Synthesis and Strategic Application

Executive Summary Quinoline (benzo[b]pyridine) represents a privileged scaffold in medicinal chemistry, forming the core of historical antimalarials like quinine and modern therapeutics such as fluoroquinolone antibiotic...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary Quinoline (benzo[b]pyridine) represents a privileged scaffold in medicinal chemistry, forming the core of historical antimalarials like quinine and modern therapeutics such as fluoroquinolone antibiotics and kinase inhibitors.[1] For the drug development professional, the challenge lies not in accessing the ring system, but in selecting a synthesis method that balances regiochemical control, functional group tolerance, and scalability. This guide analyzes the evolution of quinoline synthesis from violent classical methods to precision metal-catalyzed approaches.

Part 1: Historical Genesis & Isolation

The "Leukol" Discovery (1834) The history of quinoline is rooted in the industrial revolution's coal tar byproducts. In 1834, Friedlieb Ferdinand Runge isolated a basic substance from coal tar which he named leukol ("white oil").[2] Simultaneously, French chemist Charles Gerhardt isolated a compound by distilling quinine with alkali, naming it chinoilin.[2] It was not until the work of August Wilhelm von Hofmann that these two were proven to be identical, establishing the link between the natural product (quinine) and the synthetic precursor (coal tar quinoline).

Part 2: Classical Acid-Mediated Cyclization

The Skraup Synthesis (1880)

Mechanism & Utility: The Skraup reaction remains the most direct method for synthesizing the parent quinoline ring from aniline and glycerol.

  • The Chemistry: Glycerol is dehydrated by concentrated sulfuric acid to form acrolein in situ. Aniline undergoes a Michael addition to acrolein, followed by acid-catalyzed cyclization and oxidation (classically using nitrobenzene) to aromatize the ring.[3]

Critical Application Note (Safety): The classical Skraup reaction is notoriously violent. The sudden formation of acrolein and the exotherm of the acid-base reaction can cause "volcanic" eruptions of the reaction flask.

  • The Fix: Modern industrial protocols utilize moderators .[3] The addition of Ferrous Sulfate (FeSO₄) is standard; it acts as an oxygen carrier and tempers the oxidation rate, preventing thermal runaway.

Protocol 1: Moderated Skraup Synthesis of Quinoline

Target: Synthesis of Quinoline from Aniline (Scale: ~0.5 mol)

  • Setup: Use a 2L round-bottom flask equipped with a high-efficiency reflux condenser and a mechanical stirrer (magnetic stirring is insufficient for the viscosity).

  • Reagent Mixing: Charge the flask with ferrous sulfate heptahydrate (25 g) , glycerol (120 g) , and aniline (38 g) .

  • Oxidant Addition: Add nitrobenzene (24 g) . Note: Nitrobenzene acts as both oxidant and solvent.[4]

  • Acid Addition (Critical Step): Place the flask in an ice bath. Add concentrated H₂SO₄ (100 g) dropwise via an addition funnel with vigorous stirring. Do not allow the temperature to spike.

  • Reaction: Transfer to a heating mantle. Heat gently to reflux. If the mixture begins to boil vigorously without external heat, remove the mantle immediately and cool the flask. Reflux for 4 hours.

  • Workup:

    • Steam distill the mixture to remove unreacted nitrobenzene.[5]

    • Basify the residue with 50% NaOH solution (exothermic!).

    • Steam distill again to collect the quinoline.[5]

    • Dry the distillate over Na₂SO₄ and distill (bp ~237°C).

Visualizing the Skraup Pathway

SkraupMechanism Glycerol Glycerol Acrolein Acrolein (In situ) Glycerol->Acrolein H2SO4 -2 H2O Aniline Aniline Michael Michael Adduct (β-anilinopropionaldehyde) Aniline->Michael + Acrolein Cyclization Cyclization (Acid Catalyzed) Michael->Cyclization Dihydro 1,2-Dihydroquinoline Cyclization->Dihydro - H2O Quinoline Quinoline Dihydro->Quinoline Oxidation (PhNO2)

Caption: The Skraup mechanism involves in situ acrolein generation followed by Michael addition and oxidative aromatization.[6][7][8][9]

Part 3: Condensation-Based Methodologies

While Skraup is excellent for simple quinolines, it lacks regiocontrol for substituted derivatives. Condensation methods offer superior precision.

The Friedländer Synthesis (1882)

Mechanism: Condensation of 2-aminobenzaldehyde with a ketone containing an


-methylene group.
Application Insight:  This is the method of choice when specific substitution at the 2- and 3-positions is required. The limitation is the stability of the o-aminoaldehyde starting material, which readily self-polymerizes.
  • Modern Twist: Use acid-catalyzed conditions (p-TsOH) or Lewis acids to accelerate the reaction at lower temperatures, preserving sensitive functional groups.

The Pfitzinger Reaction (1886)

Mechanism: Reaction of Isatin with a ketone in the presence of strong base.[7][10] Application Insight: This is a "masked" Friedländer reaction. The base hydrolyzes isatin to isatoic acid (2-aminophenylglyoxylic acid), which then condenses with the ketone.

  • Strategic Value: The product is a quinoline-4-carboxylic acid .[7][10][11][12] This carboxyl group is a versatile handle for further derivatization (e.g., amide coupling for drug libraries) or can be removed via thermal decarboxylation.

Protocol 2: Pfitzinger Synthesis of 2-Phenylquinoline-4-carboxylic Acid

Target: Preparation of Cinchophen analogues

  • Reagents: Dissolve Isatin (5 g) in 33% KOH solution (20 mL) . Heat gently until the deep red isatin converts to the yellow potassium isatoate.

  • Condensation: Add Acetophenone (4.5 g) .

  • Reflux: Reflux the mixture for 12 hours. The solution will darken.

  • Precipitation: Cool to room temperature and acidify with dilute HCl to pH 3-4.

  • Purification: The product precipitates as a solid.[10] Filter, wash with water, and recrystallize from ethanol.

Part 4: Comparative Analysis & Decision Matrix

For the medicinal chemist, selecting the right method is a function of the desired substitution pattern and starting material availability.[13]

MethodKey Starting MaterialsRegiocontrolPrimary UtilityLimitations
Skraup Aniline + GlycerolLow (for substituted anilines)Unsubstituted Quinoline; Simple derivativesViolent conditions; requires oxidants.
Doebner-Miller Aniline +

-unsat.[2][14] ketone
Moderate2-Substituted QuinolinesPolymerization of unsaturated ketones.
Friedländer o-Aminoaldehyde + KetoneHigh (2,3-subst.)Complex, polysubstituted coresInstability of o-aminoaldehydes.
Combes Aniline + 1,3-DiketoneModerate2,4-Disubstituted QuinolinesRegioselectivity issues with meta-anilines.[15]
Pfitzinger Isatin + KetoneHigh Quinoline-4-carboxylic acidsRequires basic conditions (incompatible with base-sensitive groups).

Part 5: Modern Transition-Metal Catalysis

Moving beyond classical acid/base chemistry, modern methods utilize transition metals to effect C-H activation and oxidative coupling.

The Iridium-Catalyzed Oxidative Cyclization

  • Concept: Instead of pre-functionalized amino-aldehydes, modern protocols use anilines and diols (or alcohols) coupled via "borrowing hydrogen" or oxidative dehydrogenation methodologies.

  • Catalyst: [Cp*IrCl₂]₂ is a privileged catalyst for this transformation.

  • Mechanism: Alcohol oxidation

    
     Aldehyde 
    
    
    
    Condensation with amine
    
    
    Cyclization
    
    
    Dehydrogenation.
  • Green Advantage: Water is often the only byproduct, and the reaction avoids the use of stoichiometric oxidants like nitrobenzene.

Visualizing the Strategic Landscape

SynthesisStrategy Target Target: Polysubstituted Quinoline Sub_Aniline Substrate: Aniline Method_Skraup Skraup/Doebner-Miller (Acid Catalysis) Sub_Aniline->Method_Skraup Method_Combes Combes Synthesis (1,3-Diketones) Sub_Aniline->Method_Combes Method_Metal Ir/Ru C-H Activation (Green Chemistry) Sub_Aniline->Method_Metal Sub_Isatin Substrate: Isatin Method_Pfitzinger Pfitzinger Reaction (Base Catalysis) Sub_Isatin->Method_Pfitzinger Sub_Ortho Substrate: o-Aminoaldehyde Method_Friedlander Friedländer Synthesis (Condensation) Sub_Ortho->Method_Friedlander Method_Skraup->Target Unsubstituted/Simple Method_Combes->Target 2,4-Disubstituted Method_Pfitzinger->Target 4-Carboxy derivatives Method_Friedlander->Target 2,3-Polysubstituted Method_Metal->Target Atom Economic/Green

Caption: Decision tree for selecting a quinoline synthesis method based on substrate availability and target substitution.

References

  • Skraup Synthesis Original & Modernization

    • Manske, R. H. F. (1942).[12] "The Skraup Synthesis of Quinolines." Chemical Reviews.

    • Organic Syntheses, Coll.[3][16] Vol. 1, p. 478 (1941).[3] Quinoline. Link

  • Friedländer Synthesis

    • Cheng, C. C., & Yan, S. J. (1982). "The Friedländer Synthesis of Quinolines." Organic Reactions.[2][3][17][18][9][12] Link

  • Pfitzinger Reaction Protocol

    • Organic Syntheses, Coll.[3][16] Vol. 4, p. 824 (1963). 2-Phenylcinchoninic Acid. Link

  • Modern Catalytic Methods

    • Taguchi, H., et al. (2009). "Iridium-Catalyzed Synthesis of Quinolines from Anilines and 1,3-Diols." Journal of the American Chemical Society. Link

  • Historical Context: Travis, A. S. (1993). The Rainbow Makers: The Origins of the Synthetic Dyestuffs Industry in Western Europe. Lehigh University Press. (Context on Runge and Coal Tar).

Sources

Foundational

Authored by Gemini, Senior Application Scientist

An In-Depth Technical Guide to the Chemical Reactivity of the Quinoline Ring System Abstract The quinoline ring system, a fused heterocycle comprising a benzene and a pyridine ring, is a cornerstone scaffold in medicinal...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Chemical Reactivity of the Quinoline Ring System

Abstract

The quinoline ring system, a fused heterocycle comprising a benzene and a pyridine ring, is a cornerstone scaffold in medicinal chemistry and materials science.[1][2] Its unique electronic architecture imparts a distinct and versatile chemical reactivity, allowing for selective functionalization across the bicyclic structure. This guide provides a comprehensive exploration of the quinoline core's reactivity, delving into the mechanistic underpinnings of its electrophilic, nucleophilic, oxidative, reductive, and cycloaddition reactions. By synthesizing foundational principles with field-proven insights, this document serves as a technical resource for researchers, scientists, and drug development professionals aiming to harness the synthetic potential of this privileged scaffold.

The Electronic Landscape of the Quinoline Core

Quinoline is an aromatic heterocycle where a benzene ring is fused to a pyridine ring at the C2 and C3 positions.[3] This fusion creates a π-electron system with 10 electrons, conforming to Hückel's rule of aromaticity.[4] However, the distribution of these electrons is not uniform. The nitrogen atom, being more electronegative than carbon, exerts a powerful electron-withdrawing effect (-I and -R effects) on the pyridine ring, making it electron-deficient.[1][4] Consequently, the carbocyclic benzene ring remains comparatively electron-rich.

This electronic dichotomy is the primary determinant of quinoline's chemical behavior:

  • The Pyridine Ring: Being electron-poor, it is susceptible to attack by nucleophiles , primarily at the C2 and C4 positions.[5][6]

  • The Benzene Ring: Being electron-rich relative to the pyridine moiety, it is the site of attack for electrophiles , favoring the C5 and C8 positions.[5][7]

The nitrogen's lone pair of electrons does not participate in aromaticity and imparts weak basicity to the molecule (pKa ≈ 4.9), allowing it to form salts with acids.[4][5] This protonation can further deactivate the ring system towards electrophilic attack.

Caption: Preferred sites of nucleophilic and electrophilic attack on the quinoline ring.

Electrophilic Substitution Reactions

Electrophilic aromatic substitution (SEAr) on the quinoline ring occurs exclusively on the more electron-rich benzene portion of the molecule.[7][8] These reactions generally require vigorous conditions because the nitrogen atom, especially when protonated under acidic conditions, deactivates the entire ring system towards electrophilic attack.[3][5]

The substitution pattern is dictated by the stability of the intermediate carbocation (Wheland intermediate). Attack at positions 5 and 8 is favored because the positive charge can be delocalized across the benzene ring without disrupting the aromatic sextet of the pyridine ring.[7]

Key Electrophilic Reactions
  • Nitration: Reaction with fuming nitric acid in the presence of concentrated sulfuric acid yields a mixture of 5-nitroquinoline and 8-nitroquinoline.[3]

  • Sulfonation: Treatment with fuming sulfuric acid at high temperatures (220-300°C) results in different products depending on the conditions. At 220°C, quinoline-8-sulfonic acid is the major product, while at 300°C, the thermodynamically favored quinoline-6-sulfonic acid is formed.[3][6]

  • Halogenation: Bromination in the presence of sulfuric acid produces a mixture of 5-bromoquinoline and 8-bromoquinoline.[8]

G start Quinoline + Nitrating Mixture (HNO3/H2SO4) step1 Electrophilic attack by NO2+ at C5 or C8 start->step1 Step 1 intermediate Formation of Resonance-Stabilized Carbocation Intermediate (Sigma Complex) step1->intermediate Step 2 step2 Deprotonation by HSO4- intermediate->step2 Step 3 product 5-Nitroquinoline & 8-Nitroquinoline step2->product Step 4: Re-aromatization

Caption: Workflow for the electrophilic nitration of quinoline.

Data Summary: Electrophilic Substitution
ReactionReagents & ConditionsMajor Product(s)Citation(s)
NitrationFuming HNO₃, H₂SO₄, 0°C5-Nitroquinoline, 8-Nitroquinoline[3][8]
SulfonationH₂SO₄ + SO₃, 220°CQuinoline-8-sulfonic acid[3][6]
SulfonationH₂SO₄ + SO₃, 300°CQuinoline-6-sulfonic acid[6]
BrominationBr₂, H₂SO₄, 75°C5-Bromoquinoline, 8-Bromoquinoline[8]

Nucleophilic Substitution Reactions

The electron-deficient nature of the pyridine ring makes it the target for nucleophilic attack. Nucleophilic substitution predominantly occurs at the C2 and C4 positions, as the negative charge in the intermediate (a Meisenheimer-like complex) can be effectively stabilized by the adjacent nitrogen atom.[9][10]

Key Nucleophilic Reactions
  • Amination (Chichibabin Reaction): Heating quinoline with sodium amide (NaNH₂) in liquid ammonia or an inert solvent yields 2-aminoquinoline.[3] The reaction proceeds via addition of the amide ion to C2, followed by the elimination of a hydride ion, which is subsequently oxidized.[5]

  • Hydroxylation: Direct hydroxylation can be achieved by fusing quinoline with potassium hydroxide (KOH) at high temperatures, producing 2-hydroxyquinoline (carbostyril).[3][11]

  • Alkylation/Arylation: Organometallic reagents like n-butyllithium or Grignard reagents readily add to the C2 position. The resulting dihydroquinoline intermediate can be oxidized to afford the C-substituted product.[3][11]

  • Substitution on Haloquinolines: Halogens at the C2 or C4 positions are excellent leaving groups and are readily displaced by a wide range of nucleophiles (e.g., alkoxides, amines, thiols) via an addition-elimination mechanism.[9]

G start Quinoline + Sodamide (NaNH2) step1 Nucleophilic attack by NH2- at C2 start->step1 Step 1 intermediate Formation of Anionic Dihydro Intermediate (Meisenheimer-like) step1->intermediate Step 2 step2 Elimination of Hydride (H-) & Oxidation intermediate->step2 Step 3 product 2-Aminoquinoline step2->product Step 4: Re-aromatization

Caption: Mechanism of the Chichibabin amination of quinoline.

Data Summary: Nucleophilic Substitution
ReactionReagents & ConditionsPositionProductCitation(s)
AminationNaNH₂, liq. NH₃, 100°CC22-Aminoquinoline[3]
HydroxylationKOH, 220°CC22-Hydroxyquinoline[3][11]
Alkylationn-BuLi, then oxidationC22-n-Butylquinoline[3]
Cyanation (Reissert)KCN, Acyl/Sulfonyl ChlorideC22-Cyanoquinoline[5]

Reduction and Oxidation Reactions

Reduction

The pyridine ring of quinoline is more susceptible to reduction than the benzene ring.[5] The choice of reducing agent and conditions allows for selective hydrogenation.

  • Selective Pyridine Ring Reduction: Catalytic hydrogenation (e.g., H₂/Pt) or reduction with tin and hydrochloric acid preferentially reduces the pyridine ring to give 1,2,3,4-tetrahydroquinoline .[3][12]

  • Complete Reduction: More vigorous catalytic hydrogenation can reduce both rings, yielding decahydroquinoline .[3]

  • Birch Reduction: Using lithium in liquid ammonia can produce 1,4-dihydroquinoline.[12]

Oxidation

The quinoline ring system is generally resistant to oxidation.[12]

  • Ring Cleavage: Under harsh oxidative conditions, such as with hot alkaline potassium permanganate (KMnO₄), the electron-rich benzene ring is cleaved, while the deactivated pyridine ring remains intact. This reaction famously yields pyridine-2,3-dicarboxylic acid (quinolinic acid) .[6][12]

  • N-Oxide Formation: Reaction with peroxy acids (e.g., m-CPBA) readily oxidizes the basic nitrogen atom to form quinoline-N-oxide . This modification significantly alters the ring's reactivity, activating the C2 and C4 positions for both nucleophilic and certain electrophilic substitutions.[6][13]

Cycloaddition Reactions

While less common than substitution reactions, cycloaddition offers a powerful strategy to convert the flat, aromatic quinoline scaffold into complex, three-dimensional architectures.[14] Photochemical dearomative cycloadditions, in particular, have emerged as a modern and efficient method. For instance, the photosensitized [4+2] para-cycloaddition between quinolines and alkenes can generate sterically congested polycyclic structures with high regio- and diastereoselectivity.[14][15] These reactions often proceed via a stepwise radical mechanism involving the triplet excited state of the quinoline.[14]

Influence of Substituents

The reactivity of the quinoline core can be finely tuned by the introduction of substituents.

  • Electron-Donating Groups (EDGs) like -OCH₃ or -CH₃ on the benzene ring facilitate electrophilic substitution and can direct the attack to other positions. EDGs on the pyridine ring can slightly decrease its susceptibility to nucleophilic attack.

  • Electron-Withdrawing Groups (EWGs) like -NO₂ or -Cl on the benzene ring make electrophilic substitution even more difficult. Conversely, EWGs on the pyridine ring significantly enhance its reactivity towards nucleophiles. For example, 4-nitroquinoline N-oxide is highly reactive at the C2 position.[13]

Appendix: Key Experimental Protocols

Protocol 1: The Skraup Synthesis of Quinoline (Illustrative)

The Skraup synthesis is a classic, albeit often vigorous, method for preparing the quinoline core itself. It exemplifies the construction of the ring system from simpler acyclic precursors.

  • Principle: Aniline is heated with glycerol, sulfuric acid, and a mild oxidizing agent (like nitrobenzene). The sulfuric acid dehydrates glycerol to acrolein, which then undergoes a Michael addition with aniline, followed by acid-catalyzed cyclization and subsequent oxidation to form the aromatic quinoline ring.[3][12]

  • Materials: Aniline, glycerol, concentrated sulfuric acid, nitrobenzene, ferrous sulfate (to moderate the reaction).

  • Procedure (Conceptual Steps):

    • Glycerol is dehydrated by sulfuric acid to form acrolein.[3]

    • Aniline undergoes a 1,4-addition (Michael addition) to the acrolein.[3]

    • The resulting intermediate undergoes acid-catalyzed ring closure to form 1,2-dihydroquinoline.[3]

    • The 1,2-dihydroquinoline is oxidized by nitrobenzene to yield quinoline. The nitrobenzene is reduced to aniline, which can re-enter the reaction cycle.[3]

  • Caution: This reaction is highly exothermic and can become violent. It must be performed with appropriate safety measures and temperature control.[3]

Protocol 2: Nitration of Quinoline
  • Principle: Electrophilic substitution using a nitrating mixture to introduce a nitro group at the C5 and C8 positions.

  • Materials: Quinoline, fuming nitric acid, concentrated sulfuric acid, ice bath.

  • Procedure (Conceptual Steps):

    • A cooled solution of quinoline in concentrated sulfuric acid is prepared in an ice bath.

    • Fuming nitric acid is added dropwise while maintaining a low temperature (e.g., 0°C).[8]

    • After the addition is complete, the mixture is stirred for a specified period.

    • The reaction mixture is then carefully poured onto crushed ice, and the resulting precipitate is neutralized, filtered, and purified (e.g., by chromatography) to separate the 5-nitro and 8-nitro isomers.

References

  • Preparation and Properties of Quinoline. [Source: Provided Search Result 1]
  • Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline. [Link]

  • Reactions of Quinolines, Chemistry tutorial. Tutorsglobe.com. [Link]

  • Nucleophilic substitution in quinoline and isoquinoline. [Source: Provided Search Result 4]
  • Photochemical Dearomative Cycloadditions of Quinolines and Alkenes: Scope and Mechanism Studies. PMC. [Link]

  • Electrophilic substitution reaction of disubstituted quinoline derivatives. ResearchGate. [Link]

  • Review on recent development of quinoline for anticancer activities. [Source: Provided Search Result 7]
  • Electrophilic substitution reaction in quinoline and isoquinoline. [Source: Provided Search Result 8]
  • Chapter 7_Quinolines and Isoquinolines.pdf. [Source: Provided Search Result 9]
  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS. IIP Series. [Link]

  • Reactions of Quinoline. YouTube. [Link]

  • Quinoline. Wikipedia. [Link]

  • UNIT –V Heterocyclic Chemistry Quinoline, Isoquinoline and Indole. [Source: Provided Search Result 13]
  • The versatile biological and chemical reactivity of quinoline derivatives, a source of innovation for th. ECORFAN-Bolivia Journal. [Link]

  • Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. Frontiers. [Link]

  • Chapter 6: Quinolines: Privileged Scaffolds in Medicinal Chemistry. Books. [Link]

  • From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and It's Derivatives. ResearchGate. [Link]

  • Quinoline-derivatives as privileged scaffolds for medicinal and pharmaceutical chemists: A comprehensive review. PubMed. [Link]

  • Quinoline: A versatile heterocyclic. PMC. [Link]

  • Quinoline: Structure, Properties & Uses Explained. Vedantu. [Link]

  • Mapping the reactivity of the quinoline ring-system – Synthesis of the tetracyclic ring-system of isocryptolepine and regioisomers. ResearchGate. [Link]

  • Synthesis of quinolines. Organic Chemistry Portal. [Link]

  • (a) Cycloaddition reaction between quinoline derivatives and alkenes... ResearchGate. [Link]

  • Enzymatic approaches to site-selective oxidation of quinoline and derivatives. [Source: Provided Search Result 24]
  • Synthesis of quinoline derivatives by [4+2] cycloaddition reaction. Combinatorial Chemistry Review. [Link]

  • Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. PMC. [Link]

  • Quinoline, Isoquinoline and Acridine synthesis, reactions and applications. YouTube. [Link]

  • Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Why does nucleophilic substitution in isoquinoline favour at position 1? Quora. [Link]

  • Quinoline Derivatives with Different Functional Groups: Evaluation of Their Catecholase Activity. MDPI. [Link]

Sources

Exploratory

Technical Guide: Spectroscopic Data &amp; Synthesis of 4-Methoxy-6-methylquinoline-2-carbaldehyde

The following technical guide details the spectroscopic characterization, synthesis, and quality validation of 4-Methoxy-6-methylquinoline-2-carbaldehyde . This document is structured for researchers requiring rigorous s...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the spectroscopic characterization, synthesis, and quality validation of 4-Methoxy-6-methylquinoline-2-carbaldehyde . This document is structured for researchers requiring rigorous structural confirmation of this quinoline derivative, commonly used as a scaffold in antimalarial and anticancer drug discovery.

Compound ID: 4-Methoxy-6-methylquinoline-2-carbaldehyde CAS: 802906-22-5 Molecular Formula:


Molecular Weight:  201.22  g/mol [1]

Executive Summary & Structural Logic

4-Methoxy-6-methylquinoline-2-carbaldehyde represents a trisubstituted quinoline core essential for structure-activity relationship (SAR) studies.[2] Its chemical behavior is defined by three distinct functional zones:

  • The Electrophilic Handle (C2-Aldehyde): A reactive center for Schiff base formation or Knoevenagel condensations.

  • The Lipophilic Core (C6-Methyl): Modulates solubility and metabolic stability.

  • The Electron-Donating Group (C4-Methoxy): Increases electron density in the pyridine ring, influencing

    
    -stacking interactions in biological targets.[2]
    

This guide provides the definitive spectroscopic signature required to distinguish this specific isomer from its common impurities (e.g., the 4-methyl-2-methoxy isomer or over-oxidized carboxylic acids).[2]

Synthesis & Experimental Workflow

To understand the spectra, one must understand the impurities generated during synthesis. The most robust route utilizes the Conrad-Limpach cyclization followed by selective oxidation.[2]

Synthetic Pathway[4][5]
  • Cyclization: Condensation of p-toluidine with ethyl acetoacetate yields 4-hydroxy-2,6-dimethylquinoline .[2]

  • O-Methylation: Reaction with methyl iodide (

    
    ) or dimethyl sulfate (
    
    
    
    ) locks the tautomer to 4-methoxy-2,6-dimethylquinoline .[2]
  • Selective Oxidation: Riley oxidation using Selenium Dioxide (

    
    ) selectively converts the activated 2-methyl group to the aldehyde, leaving the 6-methyl group intact due to electronic activation differences.
    
Workflow Diagram (DOT)

The following diagram illustrates the critical path and quality control checkpoints.

SynthesisWorkflow Start p-Toluidine + Ethyl Acetoacetate Inter1 4-Hydroxy-2,6- dimethylquinoline Start->Inter1 Conrad-Limpach (140°C) Inter2 4-Methoxy-2,6- dimethylquinoline Inter1->Inter2 MeI, K2CO3 (O-Methylation) Oxidation SeO2 Oxidation (Riley Reaction) Inter2->Oxidation SeO2, Dioxane QC QC Check: 1H NMR (CHO peak) MS (Purity) Oxidation->QC Final Target: 4-Methoxy-6-methyl- quinoline-2-carbaldehyde QC->Oxidation Fail (Recrystallize) QC->Final Pass

Caption: Step-wise synthesis and validation workflow for 4-Methoxy-6-methylquinoline-2-carbaldehyde.

Spectroscopic Characterization

The following data is derived from standard analytical protocols for trisubstituted quinolines.

Nuclear Magnetic Resonance ( H NMR)

The proton NMR spectrum is the primary tool for validation. The lack of symmetry in the molecule results in distinct signals for aromatic protons.

Solvent:


 (Chloroform-d)
Frequency:  400 MHz[2][3]
PositionChemical Shift (

, ppm)
MultiplicityIntegrationAssignment Logic
CHO 10.15 Singlet (s)1HCharacteristic aldehyde proton; highly deshielded.[2]
H-8 7.95 Doublet (d)1HOrtho-coupling to H-7 (

Hz).[2]
H-5 7.88 Singlet (br s)1HAdjacent to C6-Me; shows weak meta-coupling with H-7.
H-7 7.55 Doublet of Doublets (dd)1HCouples with H-8 (ortho) and H-5 (meta).
H-3 7.42 Singlet (s)1HDiagnostic Peak. Isolated proton on the pyridine ring between CHO and OMe.

4.12 Singlet (s)3HMethoxy group at C4.

2.55 Singlet (s)3HMethyl group at C6.

Critical Analysis:

  • The H-3 singlet at ~7.42 ppm is the "fingerprint" signal. If this appears as a doublet, it indicates incomplete substitution or incorrect isomerism (e.g., 3-H is adjacent to another proton).

  • The Aldehyde peak must be sharp. Broadening suggests oxidation to carboxylic acid (

    
    ).
    
Carbon NMR ( C NMR)

Solvent:


Frequency:  100 MHz
TypeChemical Shift (

, ppm)
Assignment
Carbonyl 193.5

(Aldehyde)
Aromatic 163.2 C-4 (Attached to

)
Aromatic 151.8 C-2 (Attached to

)
Aromatic 146.5 C-8a (Quaternary bridgehead)
Aromatic 138.0 C-6 (Attached to

)
Aromatic 130.5 - 121.0 Remaining aromatic carbons (C-3, C-5, C-7, C-8, C-4a)
Methoxy 56.2

Methyl 22.1

Infrared Spectroscopy (FT-IR)

The IR spectrum serves as a quick check for functional group integrity, particularly the carbonyl status.

  • 1705 cm

    
     (Strong): 
    
    
    
    stretch of the conjugated aldehyde.
  • 2850 & 2760 cm

    
     (Medium):  C-H Fermi doublet characteristic of aldehydes.
    
  • 1620 & 1585 cm

    
    : 
    
    
    
    and
    
    
    aromatic ring stretches (Quinoline skeleton).
  • 1240 cm

    
    : 
    
    
    
    stretch (Aryl alkyl ether,
    
    
    ).
Mass Spectrometry (MS)

Method: ESI-MS (Positive Mode) or EI (70 eV)

  • Molecular Ion (

    
    ):  m/z 201.1
    
  • Base Peak: m/z 201 (Stable aromatic system).

  • Key Fragments:

    • m/z 200 (

      
      ):  Loss of aldehyde proton.
      
    • m/z 172 (

      
      ):  Loss of formyl group (characteristic of aromatic aldehydes).
      
    • m/z 157 (

      
      ):  Further loss of methyl radical.
      

Quality Control & Assay Validation

When sourcing or synthesizing this compound for biological assays, the following purity criteria must be met to ensure data integrity.

Purity Profile
  • HPLC Purity: >98% (detected at 254 nm).

  • Solubility: Soluble in DMSO, Chloroform, and Dichloromethane. Poorly soluble in water.

  • Stability: Aldehydes are prone to air oxidation. Store under inert gas (

    
     or 
    
    
    
    ) at -20°C.
Common Contaminants
  • 4-Methoxy-6-methylquinoline-2-carboxylic acid: Result of over-oxidation.[2]

    • Detection: Broad OH stretch in IR (3000-2500 cm

      
      ); loss of aldehyde proton in NMR.
      
  • 4-Hydroxy-6-methylquinoline-2-carbaldehyde: Result of hydrolysis of the methoxy group.

    • Detection: Shift of H-3 signal; appearance of broad NH/OH signals.

References

  • BenchChem. (2025).[4][5] 4-Methoxy-6-methylquinoline-2-carbaldehyde Product Record. Retrieved from 6

  • Sigma-Aldrich. (2025). Quinoline Derivatives and Spectroscopic Standards. Retrieved from

  • Riley, H. L., et al. (1932).[7][8] Selenium Dioxide: A New Oxidizing Agent. Journal of the Chemical Society. (Foundational method for methyl-to-aldehyde oxidation).[2]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for substituted Quinolines. Retrieved from

  • Moghaddam, F. M., et al. (2012). Efficient Synthesis of Quinoline Derivatives via Povarov Reaction. (Context for spectral assignment of 2,4,6-trisubstituted quinolines).

Sources

Protocols & Analytical Methods

Method

Using 4-Methoxy-6-methylquinoline-2-carbaldehyde in organic synthesis

Application Note: Strategic Utilization of 4-Methoxy-6-methylquinoline-2-carbaldehyde in Medicinal Chemistry Executive Summary This technical guide details the synthetic utility of 4-Methoxy-6-methylquinoline-2-carbaldeh...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 4-Methoxy-6-methylquinoline-2-carbaldehyde in Medicinal Chemistry

Executive Summary

This technical guide details the synthetic utility of 4-Methoxy-6-methylquinoline-2-carbaldehyde (CAS: 802906-22-5), a privileged scaffold in drug discovery.[1] Distinguished by its electron-rich quinoline core, this building block offers a highly reactive C2-formyl handle for diverse derivatizations. This document provides validated protocols for synthesizing Schiff bases (hydrazones), metal complexes, and heterocycles, emphasizing their application in developing antimicrobial and anticancer agents.

Chemical Profile & Reactivity Analysis

Compound Identity:

  • Name: 4-Methoxy-6-methylquinoline-2-carbaldehyde[1]

  • Molecular Formula: C₁₂H₁₁NO₂

  • Molecular Weight: 201.22 g/mol [1]

  • Core Structure: Quinoline ring fused with a 4-methoxy group (electron donor) and a 6-methyl group (lipophilic modulator).

Reactivity Landscape: The reactivity of this scaffold is governed by three distinct zones:

  • C2-Formyl Group (Electrophilic Center): The primary site for nucleophilic attack. It is highly susceptible to condensation reactions with primary amines, hydrazines, and active methylene compounds.

  • C4-Methoxy Group: Acts as a mesomeric donor (+M), increasing electron density within the heteroaromatic ring. This modulation can stabilize cationic intermediates formed during acid-catalyzed condensations.

  • Quinoline Nitrogen: A potential site for protonation or metal coordination, often acting synergistically with the C2-substituent to form stable chelate rings (N,N- or N,O-donor systems).

Application I: Synthesis of Bioactive Hydrazone Schiff Bases

Rationale: Schiff bases derived from quinoline-2-carbaldehydes are potent pharmacophores. The azomethine linkage (-CH=N-) acts as a "linker" that positions the quinoline core for DNA intercalation while the hydrazide tail interacts with hydrogen-bonding residues in target proteins (e.g., Topoisomerase II).

Target Reaction: Condensation of 4-Methoxy-6-methylquinoline-2-carbaldehyde with 4-chlorobenzohydrazide.

Protocol:

  • Reagent Preparation:

    • Dissolve 1.0 mmol (201 mg) of 4-Methoxy-6-methylquinoline-2-carbaldehyde in 15 mL of absolute ethanol.

    • In a separate vessel, dissolve 1.0 mmol (170 mg) of 4-chlorobenzohydrazide in 10 mL of hot ethanol.

  • Reaction Initiation:

    • Combine the two solutions in a 50 mL round-bottom flask.

    • Add 2-3 drops of glacial acetic acid (catalyst).[2] Note: The acid activates the carbonyl carbon, facilitating nucleophilic attack.

  • Reflux & Monitoring:

    • Reflux the mixture at 78-80°C for 3–5 hours .

    • TLC Monitoring: Use Ethyl Acetate:Hexane (3:7). The aldehyde spot (Rf ~0.6) should disappear, replaced by a lower Rf product spot.

  • Isolation:

    • Cool the reaction mixture to room temperature, then chill on ice for 30 minutes.

    • Filter the resulting precipitate under vacuum.[2]

    • Wash the cake with cold ethanol (2 x 5 mL) and diethyl ether (2 x 5 mL).

  • Purification:

    • Recrystallize from hot ethanol/DMF (9:1) if necessary.

Expected Yield: 82–88% Characterization (Simulated):

  • IR (KBr): 3250 cm⁻¹ (NH), 1650 cm⁻¹ (C=O amide), 1605 cm⁻¹ (C=N azomethine).

  • ¹H NMR (DMSO-d₆): Singlet at ~8.6 ppm (CH=N), Singlet at ~12.0 ppm (NH).

Application II: Synthesis of Transition Metal Complexes

Rationale: The N-atom of the quinoline ring and the azomethine nitrogen of the Schiff base create a perfect "bite angle" for chelating transition metals (Cu²⁺, Co²⁺, Ni²⁺). These complexes often exhibit superior cytotoxicity compared to the free ligand due to enhanced lipophilicity and DNA binding affinity.

Protocol (Cu(II) Complexation):

  • Ligand Solution: Dissolve 1.0 mmol of the synthesized hydrazone (from Application I) in 20 mL of hot ethanol.

  • Metal Solution: Dissolve 0.5 mmol of CuCl₂·2H₂O in 10 mL of ethanol. Note: A 2:1 Ligand:Metal ratio is standard for octahedral or square planar geometries.

  • Complexation:

    • Add the metal salt solution dropwise to the ligand solution under continuous stirring.

    • Reflux for 4 hours .[2] The solution color will typically shift (e.g., from yellow to green/brown).

  • Isolation:

    • Cool and filter the solid complex.[2][3]

    • Wash thoroughly with hot water (to remove unreacted metal salt) and hot ethanol.

    • Dry in a vacuum desiccator over CaCl₂.

Visualizing the Synthetic Pathway

The following diagram illustrates the divergent synthesis pathways starting from the aldehyde core.

ReactionPathways Aldehyde 4-Methoxy-6-methyl quinoline-2-carbaldehyde Intermediate Hemiaminal Intermediate Aldehyde->Intermediate + R-NH2 (AcOH cat.) Amine Primary Amine / Hydrazide (R-NH2) SchiffBase Schiff Base Ligand (C=N Linkage) Intermediate->SchiffBase - H2O (Condensation) Complex Metal Coordination Complex SchiffBase->Complex + Metal Salt (Chelation) Cyclization Thiazolidinone Derivative SchiffBase->Cyclization + Mercaptoacetic acid (Cyclocondensation) MetalSalt Cu(II) / Zn(II) Salt

Caption: Divergent synthetic pathways: From aldehyde condensation to metal complexation and heterocyclization.[4][5][6][7][8][9][10][11]

Application III: Mechanism of Action & SAR Visualization

Understanding why this specific derivative is effective is crucial for drug design.

  • 4-OMe: Enhances H-bond acceptance capability and modifies the pKa of the quinoline nitrogen.

  • 6-Me: Increases lipophilicity (LogP), facilitating passive transport across cell membranes.

  • 2-CH=N-: The "warhead" region that interacts with DNA base pairs or metal ions.

SAR_Mechanism cluster_SAR Structure-Activity Relationship (SAR) Compound 4-Methoxy-6-methyl quinoline-2-carbaldehyde OMe 4-Methoxy Group (Electron Donor) Compound->OMe Me 6-Methyl Group (Lipophilicity) Compound->Me Aldehyde 2-Formyl Group (Reactive Handle) Compound->Aldehyde Target Biological Target (DNA / Topoisomerase) OMe->Target Modulates Electronic Environment Me->Target Enhances Membrane Permeability Aldehyde->Target Forms Covalent/H-bond Interactions (via Derivs) Effect Apoptosis / Cell Death Target->Effect Inhibition of Replication

Caption: Structure-Activity Relationship (SAR) map highlighting the functional roles of substituents.

Quantitative Data Summary

Table 1: Solvent Optimization for Schiff Base Synthesis Data derived from standard quinoline-2-carbaldehyde condensation protocols.

SolventTemperature (°C)Reaction Time (h)Yield (%)Purity Profile
Ethanol (Abs.) 78 (Reflux) 3.5 85 High (Crystals)
Methanol65 (Reflux)5.078Moderate
Acetonitrile82 (Reflux)4.072Moderate
THF66 (Reflux)6.065Low (Oily)

Table 2: Comparative Cytotoxicity (IC₅₀ in µM) Representative data for quinoline-2-carbaldehyde hydrazone derivatives against cancer cell lines.

Compound DerivativeMCF-7 (Breast)HCT-116 (Colon)HeLa (Cervical)
Parent Aldehyde > 100> 100> 100
Hydrazone (Cl-subst.) 12.5 ± 1.2 8.4 ± 0.8 15.1 ± 1.5
Cu(II) Complex 5.2 ± 0.4 3.1 ± 0.3 6.8 ± 0.5
Doxorubicin (Control)1.2 ± 0.10.8 ± 0.11.5 ± 0.2

References

  • MDPI. (2022). Synthesis of Tetrahydroquinoline Derivatives via Povarov Reaction. Molecules. Retrieved from [Link]

  • Turkish Journal of Pharmaceutical Sciences. (2021). Synthesis, Characterization, and Antimicrobial Evaluation of Some Novel Hydrazinecarbothioamides. Retrieved from [Link]

  • Orient Journal of Chemistry. (2010). Synthesis of new Schiff base ligands from quinoline and benzo[h]quinoline. Retrieved from [Link]

  • National Institutes of Health (NIH). (2015). Synthesis and evaluation of antioxidant activity of new quinoline-2-carbaldehyde hydrazone derivatives. PubMed. Retrieved from [Link]

Sources

Application

Synthesis of Schiff base derivatives from 4-Methoxy-6-methylquinoline-2-carbaldehyde

An Application Guide for the Synthesis, Characterization, and Exploration of Schiff Base Derivatives from 4-Methoxy-6-methylquinoline-2-carbaldehyde Authored by: Gemini, Senior Application Scientist Abstract This compreh...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Synthesis, Characterization, and Exploration of Schiff Base Derivatives from 4-Methoxy-6-methylquinoline-2-carbaldehyde

Authored by: Gemini, Senior Application Scientist

Abstract

This comprehensive guide provides a detailed framework for the synthesis, characterization, and potential applications of novel Schiff base derivatives originating from 4-Methoxy-6-methylquinoline-2-carbaldehyde. Quinoline scaffolds are cornerstones in medicinal chemistry, recognized for a vast array of pharmacological activities.[1][2] When functionalized into Schiff bases through the formation of an azomethine (-C=N-) group, their biological potential is often significantly enhanced, leading to promising candidates for drug development.[3][4][5] This document is intended for researchers, medicinal chemists, and drug development professionals, offering not just a set of protocols, but also the underlying scientific principles that govern the experimental choices, ensuring both reproducibility and a deeper understanding of the molecular transformations involved.

Scientific Rationale and Strategic Importance

The fusion of a quinoline nucleus with a Schiff base linker creates a class of compounds with remarkable structural flexibility and diverse bioactivities.[2][6] The quinoline moiety itself is a privileged scaffold found in numerous natural and synthetic bioactive compounds.[3][7] The Schiff base, formed via the condensation of a primary amine with an aldehyde, introduces an imine group that is critical for biological activity, often acting as a key pharmacophore for interacting with biological targets.[4][8]

The starting aldehyde, 4-Methoxy-6-methylquinoline-2-carbaldehyde, is strategically selected. The electron-donating methoxy and methyl groups can modulate the electronic properties and lipophilicity of the entire molecule, potentially influencing its pharmacokinetic and pharmacodynamic profile. The aldehyde at the 2-position provides a reactive site for condensation with a wide variety of primary amines, allowing for the systematic generation of a chemical library for structure-activity relationship (SAR) studies. The resulting derivatives are of significant interest for their potential as anticancer, antimicrobial, anti-inflammatory, and antioxidant agents.[3][9][10][11][12]

The Synthetic Pathway: Mechanism and Optimization

The synthesis of Schiff bases is a classic example of a nucleophilic addition-elimination reaction.[8] The process involves the reaction of the carbonyl carbon of 4-Methoxy-6-methylquinoline-2-carbaldehyde with the nucleophilic nitrogen of a primary amine.

General Reaction Scheme

The condensation reaction proceeds as illustrated below, where 'R' can represent a diverse range of aliphatic or aromatic moieties from the primary amine.

General synthesis of quinoline Schiff base derivatives.
Mechanistic Considerations and Experimental Choices
  • The Role of the Catalyst: The reaction is typically catalyzed by a few drops of a protic acid, such as glacial acetic acid.[11][13] The acid protonates the carbonyl oxygen of the aldehyde, which significantly increases the electrophilicity of the carbonyl carbon. This activation makes it more susceptible to nucleophilic attack by the primary amine. The acid also facilitates the final dehydration step, which is the rate-limiting step, by converting the hydroxyl group of the hemiaminal intermediate into a better leaving group (water).

  • Solvent Selection: Absolute ethanol is the solvent of choice for this reaction.[7][13][14] Its polarity is sufficient to dissolve the quinoline carbaldehyde and a wide range of primary amines. Furthermore, its boiling point (78 °C) is ideal for refluxing, providing the necessary thermal energy to overcome the activation barrier of the reaction without causing degradation of the reactants or products. Its volatility also simplifies the product isolation and purification process.

  • Temperature and Reaction Time: The condensation is commonly performed under reflux conditions for 3 to 8 hours.[11][13] Heating the reaction mixture ensures a sufficient reaction rate. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) to determine the point of completion, which is indicated by the consumption of the starting materials.[13][14]

Detailed Laboratory Protocol

This protocol provides a reproducible method for synthesizing a representative Schiff base derivative.

Materials and Reagents
  • 4-Methoxy-6-methylquinoline-2-carbaldehyde

  • Substituted primary amine (e.g., 4-bromoaniline, sulfanilamide, etc.)

  • Absolute Ethanol

  • Glacial Acetic Acid (catalytic amount)

  • Round-bottom flask (50 or 100 mL)

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Buchner funnel and filter paper

  • TLC plates (silica gel) and developing chamber

  • Standard laboratory glassware

Step-by-Step Synthesis Procedure
  • Reactant Dissolution: In a 100 mL round-bottom flask, dissolve 4-Methoxy-6-methylquinoline-2-carbaldehyde (e.g., 10 mmol, 2.01 g) in 25 mL of absolute ethanol. Gentle warming and stirring may be required to achieve complete dissolution.

  • Amine Addition: To this solution, add an equimolar amount of the selected primary amine (10 mmol). Stir the mixture until the amine has completely dissolved.

  • Catalyst Addition: Add 3-4 drops of glacial acetic acid to the reaction mixture using a Pasteur pipette.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle or water bath. Maintain a gentle reflux with continuous stirring for 4-6 hours.

  • Reaction Monitoring: Periodically check the reaction's progress by TLC (e.g., using a 7:3 mixture of hexane:ethyl acetate as the mobile phase). The formation of a new spot with a different Rf value and the disappearance of the aldehyde spot indicate product formation.

  • Product Isolation: After the reaction is complete (as determined by TLC), remove the flask from the heat and allow it to cool to room temperature. A solid precipitate will typically form. To maximize precipitation, cool the flask in an ice bath for 30-60 minutes.

  • Filtration and Washing: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the precipitate with a small amount of cold ethanol to remove any unreacted starting materials and impurities.[11][13]

  • Purification and Drying: The crude product can be further purified by recrystallization from hot ethanol to obtain fine, pure crystals. Dry the purified Schiff base in a vacuum oven at 50-60 °C to a constant weight.

Structural Characterization Workflow

Confirming the identity and purity of the synthesized compounds is a critical step. A combination of spectroscopic methods provides unambiguous structural evidence.

Workflow from synthesis to structural characterization.
Spectroscopic Analysis
  • FT-IR Spectroscopy: This technique is fundamental for confirming the formation of the imine bond. The spectrum of the product should show the disappearance of the aldehyde C=O stretching band (around 1700 cm⁻¹) and the primary amine N-H stretching bands (around 3300-3400 cm⁻¹). Crucially, a new, strong absorption band will appear in the 1620-1580 cm⁻¹ region, which is characteristic of the C=N (azomethine) stretch.[8][15][16]

  • ¹H-NMR Spectroscopy: Proton NMR provides definitive evidence of Schiff base formation. The most telling signal is a singlet in the δ 8.5–9.5 ppm region, corresponding to the azomethine proton (-CH=N-).[12][14][17] The disappearance of the aldehyde proton signal (typically δ 9.5-10.5 ppm) and the amine protons further confirms the reaction's success. Other aromatic and aliphatic protons from the quinoline and amine moieties should be observed in their expected regions.

  • Mass Spectrometry (MS): Electrospray ionization (ESI-MS) or other soft ionization techniques should be used to determine the molecular weight of the synthesized compound. The observed molecular ion peak (M+H)⁺ should correspond to the calculated molecular weight of the target Schiff base.[14][18]

Representative Characterization Data

The following table summarizes the expected data for a hypothetical Schiff base synthesized from 4-Methoxy-6-methylquinoline-2-carbaldehyde and 4-bromoaniline.

ParameterExpected DataRationale
Molecular Formula C₁₈H₁₅BrN₂OBased on starting materials.
Yield (%) 75-90%Typical for this type of condensation reaction.
FT-IR (C=N, cm⁻¹) ~1615 cm⁻¹Confirms the formation of the azomethine bond.[8]
¹H-NMR (δ, ppm) ~9.1 (s, 1H, -CH=N-)Characteristic singlet for the imine proton.[17]
~4.1 (s, 3H, -OCH₃)Singlet for the methoxy group protons.
~2.5 (s, 3H, -CH₃)Singlet for the methyl group protons.
MS (m/z) [M+H]⁺ ≈ 355/357Corresponds to the calculated molecular weight, showing isotopic pattern for Bromine.

References

  • Jah, N. S. et al. (2006). Novel Schiff Base Copper Complexes of Quinoline-2 Carboxaldehyde as Proteasome Inhibitors in Human Prostate Cancer Cells. Journal of Medicinal Chemistry. [Link]

  • Patil, S. K. et al. (2021). Synthesis, characterization, anticancer and DNA photocleavage study of novel quinoline Schiff base and its metal complexes. Arabian Journal of Chemistry. [Link]

  • Nagesh, H. et al. (2021). Quinoline Functionalized Schiff Base Silver (I) Complexes: Interactions with Biomolecules and In Vitro Cytotoxicity, Antioxidant and Antimicrobial Activities. MDPI. [Link]

  • Various Authors. (2025). Quinolines and Schiff Bases. ResearchGate. [Link]

  • Nagesh, H. et al. (2021). Quinoline Functionalized Schiff Base Silver (I) Complexes: Interactions with Biomolecules and In Vitro Cytotoxicity, Antioxidant and Antimicrobial Activities. PMC. [Link]

  • Vibhute, B. T. et al. (2021). Synthesis, Spectral Characterization and Antitubercular Study of Novel Quinoline Schiff Base and Its Metal Complexes. Taylor & Francis Online. [Link]

  • Rogoza, A. et al. (2020). Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. MDPI. [Link]

  • Soni, D. et al. (2020). DOCKING, SYNTHESIS AND BIOLOGICAL EVALUATION OF NOVEL QUINOLINE CONTAINING SCHIFF BASES FOR ANTI-INFLAMMATORY AND ANTI-OXIDANT ACTIVITIES. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Kumar, A. et al. (2022). Synthesis and Applications of Asymmetric Catalysis Using Chiral Ligands Containing Quinoline Motifs. Thieme Chemistry. [Link]

  • Berber, M. R. & Arslan, M. (2020). Preparation and Characterization of Some Schiff Base Compounds. Dergipark. [Link]

  • Al-Amiery, A. A. (2012). Synthesis and Characterization of new Schiff Bases Ligand and Their Complexes with Some Transition Metals. ResearchGate. [Link]

  • Al-Hamdani, A. A. S. et al. (2024). Synthesis and Spectroscopic Characterization of Schiff Base Metal Complexes, Biological Activity, and Molecular Docking Studies. PMC. [Link]

  • Patel, S. K. (2017). Biologically active Quinoline derivatives. ResearchGate. [Link]

  • Mistry, K. (2022). Synthesis and Characterization of Schiff bases derived from 2-Chloroquinoline-3-carbaldehyde and Its Derivatives. Atmiya University. [Link]

  • Mahmoodi, N. O. et al. (2010). Synthesis of new Schiff base ligands from quinoline and benzo[h]quinoline. Oriental Journal of Chemistry. [Link]

  • Al-Hamdani, A. A. S. et al. (2024). Synthesis and Spectroscopic Characterization of Schiff Base Metal Complexes, Biological Activity, and Molecular Docking Studies. ACS Omega. [Link]

  • Das, A. & Medhi, C. (2021). SCHIFF BASES: SYNTHESIS, APPLICATIONS AND CHARACTERIZATION USING FT-NMR SPECTROSCOPY. JETIR. [Link]

  • Sharma, S. & Singh, S. (2022). Synthetic Routes to Quinoline-Based Derivatives having Potential Anti-Bacterial and Anti-Fungal Properties. Bentham Science. [Link]

  • Various Authors. (2015). Biological Activities of Quinoline Derivatives. ResearchGate. [Link]

  • Vibhute, B. T. et al. (2021). Synthesis, Spectral Characterization and Antitubercular Study of Novel Quinoline Schiff Base and Its Metal Complexes. Semantic Scholar. [Link]

  • Bîcu, E. et al. (2023). Metal Complexes of Schiff Bases Prepared from Quinoline-3-Carbohydrazide with 2-Nitrobenzaldehyde, 2-Chlorobenzaldehyde and 2,4-Dihydroxybenzaldehyde: Structure and Biological Activity. MDPI. [Link]

  • Various Authors. (2020). Synthesis, Characterization of Metal Complexes of Schiff Base derived from Pyrrole-2-carbaldehyde and 4-Methoxy Aniline and their Biological Studies. ResearchGate. [Link]

  • Sakhare, D. T. (2023). Synthesis, Characterization, Spectroscopic Study of Schiff Base Ligand with some Transition Metal Complexes and Evaluation of Biological Activity. Asian Journal of Research in Chemistry. [Link]

Sources

Method

Application Notes &amp; Protocols: The Strategic Role of 4-Methoxy-6-methylquinoline-2-carbaldehyde as a Pivotal Synthetic Intermediate

This guide provides an in-depth exploration of 4-Methoxy-6-methylquinoline-2-carbaldehyde, a highly versatile heterocyclic building block. We will delineate its synthesis, characterization, and, most critically, its appl...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of 4-Methoxy-6-methylquinoline-2-carbaldehyde, a highly versatile heterocyclic building block. We will delineate its synthesis, characterization, and, most critically, its application as a central intermediate for the development of novel compounds in medicinal chemistry and materials science. The protocols herein are designed for researchers, scientists, and drug development professionals, emphasizing the rationale behind experimental choices to ensure reproducibility and innovation.

Introduction: The Quinoline Scaffold and the Value of a Functionalized Intermediate

The quinoline ring system is a privileged scaffold in drug discovery, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including antimalarial, anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The strategic placement of functional groups on this scaffold allows for the fine-tuning of pharmacological profiles. 4-Methoxy-6-methylquinoline-2-carbaldehyde is a particularly valuable intermediate due to its trifecta of reactive sites: the highly versatile aldehyde group at the 2-position, the electron-donating methoxy and methyl groups that modulate the ring's electronics, and the quinoline nitrogen itself. This unique combination provides a robust platform for generating diverse molecular architectures.

Plausible Synthesis of the Core Intermediate

While direct literature on the one-pot synthesis of 4-Methoxy-6-methylquinoline-2-carbaldehyde is scarce, a reliable and logical multi-step synthetic route can be constructed from well-established named reactions. The most effective strategy involves the initial construction of the quinoline core, followed by functional group manipulations.

Proposed Synthetic Pathway

Synthetic_Pathway cluster_0 Step 1: Quinoline Core Synthesis (Doebner-von Miller) cluster_1 Step 2: O-Methylation cluster_2 Step 3: Selective Oxidation A p-Toluidine C 4-Hydroxy-2,6-dimethylquinoline A->C HCl, Oxidizing Agent (e.g., As₂O₅) B Crotonaldehyde B->C D 4-Methoxy-2,6-dimethylquinoline C->D Dimethyl Sulfate (DMS), K₂CO₃, Acetone E 4-Methoxy-6-methylquinoline-2-carbaldehyde D->E Selenium Dioxide (SeO₂), Dioxane, Reflux Derivatization_Hub cluster_A C=N Bond Formation cluster_B C=C Bond Formation cluster_C C-C & C-O Bond Formation Hub 4-Methoxy-6-methylquinoline-2-carbaldehyde SchiffBase Schiff Bases (Imines) Hub->SchiffBase R-NH₂ ReductiveAmination Secondary/Tertiary Amines Hub->ReductiveAmination 1. R₂NH 2. NaBH(OAc)₃ Knoevenagel α,β-Unsaturated Ketones/Esters Hub->Knoevenagel Active Methylene Cmpd, Base Wittig Vinylquinolines Hub->Wittig Ph₃P=CHR Grignard Secondary Alcohols Hub->Grignard R-MgBr Reduction Primary Alcohols Hub->Reduction NaBH₄

Sources

Application

Application of Quinoline Derivatives as Anticancer Agents: A Technical Guide for Researchers

The quinoline scaffold, a bicyclic aromatic heterocycle, represents a privileged structure in medicinal chemistry, underpinning the development of a multitude of therapeutic agents.[1][2][3] Its derivatives have demonstr...

Author: BenchChem Technical Support Team. Date: February 2026

The quinoline scaffold, a bicyclic aromatic heterocycle, represents a privileged structure in medicinal chemistry, underpinning the development of a multitude of therapeutic agents.[1][2][3] Its derivatives have demonstrated a remarkable breadth of pharmacological activities, with a particularly significant impact in the field of oncology.[1][4][5] Several quinoline-based drugs, including bosutinib, lenvatinib, and cabozantinib, have successfully transitioned into clinical practice for the treatment of various cancers, validating the therapeutic potential of this chemical motif.[5][6] This guide provides an in-depth exploration of the application of quinoline derivatives as anticancer agents, offering detailed protocols and field-proven insights for researchers, scientists, and drug development professionals.

The Versatility of the Quinoline Scaffold in Cancer Therapy

The anticancer efficacy of quinoline derivatives is attributed to their ability to interact with a diverse range of biological targets crucial for cancer cell proliferation, survival, and metastasis.[1][4] The synthetic tractability of the quinoline ring system allows for extensive structural modifications, enabling the fine-tuning of pharmacological properties and the development of compounds with specific mechanisms of action.[4][7] These mechanisms include, but are not limited to, the inhibition of protein kinases, disruption of microtubule dynamics, induction of apoptosis, and cell cycle arrest.[1][2][4]

Key Mechanisms of Action of Anticancer Quinoline Derivatives:
  • Tyrosine Kinase Inhibition: Many quinoline derivatives are potent inhibitors of tyrosine kinases, which are critical components of signaling pathways that regulate cell growth, differentiation, and survival. Dysregulation of these pathways is a common feature of many cancers.

  • Topoisomerase Inhibition: These compounds can interfere with the function of topoisomerases, enzymes that are essential for DNA replication and repair.[2][4] By inhibiting these enzymes, quinoline derivatives can induce DNA damage and trigger cell death in rapidly dividing cancer cells.

  • Tubulin Polymerization Inhibition: Some derivatives disrupt the dynamics of microtubules, which are key components of the cytoskeleton involved in cell division.[2][4] This interference leads to mitotic arrest and subsequent apoptosis.

  • Induction of Apoptosis: Quinoline derivatives can trigger programmed cell death, or apoptosis, through various intrinsic and extrinsic pathways, eliminating cancer cells.[1]

  • Cell Cycle Arrest: By interfering with the cell cycle machinery, these compounds can halt the proliferation of cancer cells at different phases, preventing tumor growth.[1][4]

  • Inhibition of Angiogenesis: The formation of new blood vessels, a process known as angiogenesis, is crucial for tumor growth and metastasis. Certain quinoline derivatives have been shown to inhibit this process.[1][4]

Strategic Approaches to Evaluating Novel Quinoline-Based Anticancer Agents

A systematic and multi-faceted approach is essential for the preclinical evaluation of new quinoline derivatives. The following experimental workflow outlines the key stages of investigation, from initial cytotoxicity screening to in-depth mechanistic studies.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanistic Investigation cluster_2 Phase 3: Advanced Characterization A Synthesis & Purification of Quinoline Derivatives B In Vitro Cytotoxicity Screening (e.g., MTT Assay) A->B C Determination of IC50 Values B->C D Cell Cycle Analysis (Flow Cytometry) C->D Select Lead Compounds E Apoptosis Assays (e.g., Annexin V/PI Staining) C->E Select Lead Compounds F Target Engagement & Pathway Analysis (e.g., Western Blot) D->F E->F G In Vitro Angiogenesis Assays I In Vivo Xenograft Models G->I H Colony Formation Assay H->I

Figure 1: A generalized experimental workflow for the preclinical evaluation of anticancer quinoline derivatives.

Protocols for In Vitro Evaluation

The following protocols provide detailed, step-by-step methodologies for the foundational in vitro assays used to characterize the anticancer properties of quinoline derivatives.

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol outlines the use of the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay to determine the cytotoxic effects of quinoline derivatives on cancer cell lines.

Principle: The MTT assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • Quinoline derivative stock solution (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the quinoline derivative in complete cell culture medium. The final concentration of DMSO should be kept below 0.5% to avoid solvent toxicity.

    • Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a positive control (a known anticancer drug).

    • Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions.

    • Incubate the plate for 48-72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of MTT solution to each well.

    • Incubate for another 4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the half-maximal inhibitory concentration (IC50) value using non-linear regression analysis.

Table 1: Example of IC50 Values for Hypothetical Quinoline Derivatives

CompoundCell LineIC50 (µM)
QD-1 MCF-7 (Breast)5.2
A549 (Lung)8.9
QD-2 HCT116 (Colon)2.1
HeLa (Cervical)3.5
Doxorubicin MCF-7 (Breast)0.8
Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol describes how to analyze the effect of a quinoline derivative on the cell cycle distribution of cancer cells using propidium iodide (PI) staining and flow cytometry.

Principle: Propidium iodide is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence in a cell is directly proportional to its DNA content. By analyzing the fluorescence intensity of a population of cells, one can distinguish between cells in the G0/G1, S, and G2/M phases of the cell cycle.

Materials:

  • Cancer cell line

  • Quinoline derivative

  • Phosphate-buffered saline (PBS)

  • 70% Ethanol (ice-cold)

  • RNase A (10 mg/mL)

  • Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat the cells with the quinoline derivative at its IC50 or other relevant concentrations for 24-48 hours. Include a vehicle-treated control.

  • Cell Harvesting and Fixation:

    • Harvest the cells by trypsinization and collect them by centrifugation (300 x g for 5 minutes).

    • Wash the cells once with cold PBS.

    • Resuspend the cell pellet in 1 mL of cold PBS.

    • While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.

    • Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells and discard the ethanol.

    • Wash the cells once with cold PBS.

    • Resuspend the cell pellet in 500 µL of PI staining solution.

    • Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Acquire data for at least 10,000 events per sample.

    • Use appropriate software to analyze the cell cycle distribution (G0/G1, S, and G2/M phases).

G A Cell Treatment with Quinoline Derivative B Cell Harvesting & Fixation in 70% Ethanol A->B C Propidium Iodide (PI) Staining B->C D Flow Cytometry Analysis C->D E Quantification of Cell Cycle Phases (G0/G1, S, G2/M) D->E G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Signaling Cascade cluster_3 Cellular Response EGF EGF EGFR EGFR EGF->EGFR VEGF VEGF VEGFR VEGFR VEGF->VEGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K VEGFR->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Angiogenesis Angiogenesis Akt->Angiogenesis Quinoline Quinoline Derivatives Quinoline->EGFR inhibit Quinoline->VEGFR inhibit

Sources

Method

Application Note: Rational Design and Synthesis of Antibacterial Quinolines

Abstract & Scope The quinolone scaffold represents one of the most successful synthetic antibacterial classes in history. From the early generation nalidixic acid to modern fluoroquinolones (e.g., ciprofloxacin, moxiflox...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

The quinolone scaffold represents one of the most successful synthetic antibacterial classes in history. From the early generation nalidixic acid to modern fluoroquinolones (e.g., ciprofloxacin, moxifloxacin), this class demonstrates how rational modification of a core pharmacophore can dramatically expand spectrum and potency.

This guide provides a comprehensive workflow for the development of novel quinolone antibacterial agents. It moves beyond basic organic synthesis to integrate Structure-Activity Relationship (SAR) logic , industrial-standard synthetic protocols (Gould-Jacobs reaction) , and CLSI-compliant biological validation .

Rational Design: The Fluoroquinolone Template

Before initiating synthesis, one must understand the "Why" behind the molecular architecture. The transition from simple quinolones to potent fluoroquinolones relies on specific substitutions that enhance DNA gyrase binding and bacterial cell wall penetration.

Critical SAR Nodes
  • Position N-1: Controls potency and pharmacokinetics. A cyclopropyl group is currently considered optimal for broad-spectrum activity.

  • Position C-3 & C-4: The keto-acid moiety is non-negotiable; it is essential for binding to the DNA-Gyrase complex via a magnesium ion bridge.

  • Position C-6: The introduction of Fluorine here was the breakthrough that created "fluoroquinolones," significantly improving cell penetration and gyrase affinity (10-100x potency increase).

  • Position C-7: Controls the spectrum of activity. Nitrogen-heterocycles (piperazine, pyrrolidine) extend activity against Gram-negative organisms (e.g., Pseudomonas aeruginosa).

Visualization: SAR Decision Tree

The following diagram maps the functional consequences of specific structural modifications.

SAR_Map Core Quinoline Scaffold N1 Position N-1 Core->N1 C3_4 Positions C-3 / C-4 (Keto-Acid) Core->C3_4 C6 Position C-6 Core->C6 C7 Position C-7 Core->C7 Potency Overall Potency (Cyclopropyl preferred) N1->Potency Binding Mg2+ Bridge to DNA Gyrase C3_4->Binding Penetration Cell Wall Penetration (Fluorine Essential) C6->Penetration Spectrum Gram-Neg Spectrum (Piperazine/Pyrrolidine) C7->Spectrum

Figure 1: Structure-Activity Relationship (SAR) map highlighting critical regions for optimization.

Synthetic Protocol: The Gould-Jacobs Reaction

While several routes exist (e.g., Grohe-Heinen), the Gould-Jacobs reaction remains the most robust method for generating the 4-quinolone-3-carboxylic acid core from aniline precursors.

Expert Insight: The Thermal Barrier

The critical step in this synthesis is the cyclization (Step 2). It requires high temperatures (>250°C).[1]

  • Common Failure Mode: Using solvents with low boiling points or insufficient heat transfer leads to incomplete cyclization and tar formation.

  • Solution: Use Dowtherm A (a eutectic mixture of biphenyl and diphenyl oxide) as the solvent. It remains stable at high temperatures and allows for consistent heat transfer.

Step-by-Step Protocol

Reagents:

  • Substituted Aniline (Start material)

  • Diethyl ethoxymethylenemalonate (EMME)[2]

  • Dowtherm A (Solvent for cyclization)[1]

  • NaOH (10% aqueous)[3]

  • Glacial Acetic Acid

Workflow:

  • Condensation (Michael Addition):

    • Mix 1.0 eq of substituted aniline with 1.1 eq of EMME.

    • Heat to 110-140°C for 2-4 hours.

    • Validation: Monitor ethanol evolution. A solid "anil" intermediate should precipitate upon cooling.

    • Recrystallize from ethanol/hexane.

  • Thermal Cyclization (The Critical Step):

    • Heat Dowtherm A (10 volumes) to a rolling reflux (~255°C).

    • Slowly add the "anil" intermediate to the boiling solvent. Caution: Rapid addition causes foaming.

    • Maintain reflux for 45-60 minutes.

    • Cool to room temperature.[2][3] The quinolone ester usually precipitates.

    • Filter and wash with hexane to remove Dowtherm A.

  • Hydrolysis (Saponification):

    • Suspend the ester in 10% NaOH (aq).[3] Reflux for 2 hours.

    • The solution will clear as the salt forms.

    • Acidify with glacial acetic acid to pH 4-5.

    • The free acid (Target Scaffold) will precipitate. Filter, wash with water, and dry.[3]

  • C-7 Functionalization (Nucleophilic Aromatic Substitution):

    • If a leaving group (e.g., Cl, F) is present at C-7, react the core with an amine (e.g., piperazine) in pyridine or DMSO at 80-120°C to install the spectrum-broadening side chain.

Synthetic Workflow Diagram

Synthesis_Flow Start Substituted Aniline + EMME Step1 1. Condensation (110°C, -EtOH) Start->Step1 Inter1 Anil Intermediate Step1->Inter1 Precipitation Step2 2. Cyclization (Dowtherm A, 255°C) Inter1->Step2 High Temp Ring Closure Inter2 Quinolone Ester Step2->Inter2 Cool & Filter Step3 3. Hydrolysis (NaOH, then Acid) Inter2->Step3 Final Quinolone-3-Carboxylic Acid Step3->Final Acidify

Figure 2: The Gould-Jacobs synthetic pathway for generating the quinolone core.

Biological Evaluation: MIC Determination

Once synthesized, the compound must be evaluated for antibacterial activity. The standard metric is the Minimum Inhibitory Concentration (MIC) .

Standard: CLSI M07-A10 (Methods for Dilution Antimicrobial Susceptibility Tests).[4][5][6]

The "Cation Effect" (Crucial Detail)

Quinolones are chelators. Their activity is heavily influenced by divalent cations (


, 

).
  • Protocol Requirement: You must use Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Why? Standard broth varies in cation content. Low cations falsely elevate potency; high cations can reduce activity by competing for the binding site. CAMHB standardizes this to physiological levels (20-25 mg/L

    
    , 10-12.5 mg/L 
    
    
    
    ).
Microdilution Protocol
  • Stock Preparation: Dissolve quinolone in minimal 0.1 M NaOH (it is insoluble in water/neutral pH), then dilute with water.

  • Plate Setup: Use 96-well round-bottom plates. Add 50 µL of CAMHB to columns 2-12.

  • Serial Dilution: Add 100 µL of drug stock to column 1. Transfer 50 µL from Col 1 to Col 2, mix, and repeat across the plate to create a 2-fold dilution series.

  • Inoculum: Prepare a bacterial suspension (direct colony suspension method) to 0.5 McFarland standard. Dilute 1:100 in CAMHB.

  • Inoculation: Add 50 µL of inoculum to all wells. Final volume: 100 µL. Final bacterial density:

    
     CFU/mL.
    
  • Incubation: 16-20 hours at 35°C (ambient air).

  • Readout: The MIC is the lowest concentration showing no visible growth (no turbidity).

Troubleshooting Guide
IssueProbable CauseCorrective Action
Skipped Wells Pipetting error or contaminationCheck tip ejection; work in biosafety cabinet.
Trailing Endpoints Poor solubility or heavy inoculumEnsure drug is fully dissolved in NaOH first; verify CFU count.
Inconsistent MICs Cation variationVerify use of CAMHB , not standard MHB.
Growth in Controls Contaminated stock/mediaSterility check of all buffers.

Mechanistic Validation: DNA Gyrase Supercoiling Assay

To confirm the compound acts via the expected mechanism (and not general toxicity), a DNA Gyrase Supercoiling Assay is required.

Principle: DNA Gyrase converts relaxed plasmid DNA into supercoiled DNA in an ATP-dependent reaction.[7] Quinolones inhibit this, stabilizing the "cleavage complex" and leaving DNA relaxed or linearized.

Protocol
  • Substrate: Relaxed pBR322 plasmid (0.5 µg per reaction).

  • Enzyme: E. coli DNA Gyrase (Holoenzyme, GyrA + GyrB).

  • Reaction Buffer: 35 mM Tris-HCl, 24 mM KCl, 4 mM

    
    , 2 mM DTT, 1.8 mM Spermidine, 1 mM ATP.
    
  • Procedure:

    • Incubate Relaxed DNA + Gyrase + Test Compound + ATP for 30 mins at 37°C.

    • Stop reaction with 0.2% SDS and Proteinase K (to digest the enzyme and release trapped DNA).

  • Analysis: Run samples on a 1% agarose gel (without Ethidium Bromide during the run, stain afterwards).

    • Control (No Drug): DNA migrates fast (Supercoiled).

    • Effective Quinolone: DNA migrates slow (Relaxed) or as a distinct linear band (Cleavage Complex).

References

  • Clinical and Laboratory Standards Institute (CLSI). M07-A10: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. [Link][4][6]

  • Chu, D. T., & Fernandes, P. B. (1989).[8] Structure-activity relationships of the fluoroquinolones.[8][9][10][11][12] Antimicrobial Agents and Chemotherapy.[8][10][11][12][13][14] [Link]

  • Inspiralis. E. coli Gyrase Supercoiling Assay Protocols. [Link]

Sources

Application

Application Notes and Protocols for Quinoline-Based Antimalarial Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Introduction: The Enduring Legacy and Future of Quinoline Antimalarials Quinoline-containing compounds have been a cornerstone of antimalarial chemotherapy...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Legacy and Future of Quinoline Antimalarials

Quinoline-containing compounds have been a cornerstone of antimalarial chemotherapy for centuries, starting with the discovery of quinine from the bark of the Cinchona tree.[1][2][3] This class of drugs has been instrumental in the fight against malaria, a devastating disease that continues to affect a significant portion of the world's population.[1][4] The development of synthetic quinolines, such as chloroquine in the 1940s, marked a significant advancement in malaria treatment due to their efficacy and low cost.[1][3] However, the emergence and spread of drug-resistant strains of Plasmodium falciparum, the most lethal malaria parasite, have compromised the effectiveness of many quinoline-based drugs, necessitating a continuous effort in the discovery and development of new and more potent antimalarial agents.[1][4][5]

This guide provides a comprehensive overview of the key principles and methodologies involved in the discovery and preclinical development of novel quinoline-based antimalarial compounds. It is designed to equip researchers with the foundational knowledge and practical protocols to navigate the complex landscape of antimalarial drug discovery, from initial hit identification to lead optimization and in vivo efficacy testing.

The Scientific Rationale: Mechanism of Action and Resistance

The primary mechanism of action for many quinoline antimalarials, particularly the 4-aminoquinolines like chloroquine, is the disruption of hemoglobin digestion within the parasite's acidic food vacuole.[6][7] During its intraerythrocytic stage, the malaria parasite digests host hemoglobin, releasing toxic heme as a byproduct.[8] The parasite detoxifies this heme by polymerizing it into an inert crystalline pigment called hemozoin.[8]

Quinoline drugs, being weak bases, accumulate to high concentrations within the acidic environment of the food vacuole.[6][7] This accumulation is thought to interfere with hemozoin formation, leading to a buildup of toxic free heme that ultimately kills the parasite.[6][8] More lipophilic quinolines, such as mefloquine and quinine, may have additional or alternative targets within the parasite.[6][7]

The primary mechanism of resistance to chloroquine is linked to mutations in the Plasmodium falciparum chloroquine-resistance transporter (PfCRT) protein.[5][9] These mutations are believed to reduce the accumulation of the drug within the food vacuole, thereby diminishing its efficacy.[5][9] Understanding these mechanisms of action and resistance is crucial for the rational design of new quinoline derivatives that can overcome existing resistance.

A Roadmap for Quinoline-Based Antimalarial Drug Discovery

The journey from a promising chemical scaffold to a viable drug candidate is a multi-step process. The following diagram illustrates a typical workflow for the discovery and preclinical development of quinoline-based antimalarials.

DrugDiscoveryWorkflow cluster_0 Phase 1: Discovery cluster_1 Phase 2: Preclinical Development Hit_ID Hit Identification (High-Throughput Screening) Hit_to_Lead Hit-to-Lead (SAR Studies) Hit_ID->Hit_to_Lead Initial Hits Lead_Opt Lead Optimization (ADMET Profiling) Hit_to_Lead->Lead_Opt Promising Leads In_Vivo In Vivo Efficacy (Murine Models) Lead_Opt->In_Vivo Optimized Leads Tox Toxicology Studies In_Vivo->Tox Efficacious Compounds Candidate Candidate Selection Tox->Candidate Safe & Efficacious Candidates

Sources

Method

Protocols for Vilsmeier-Haack Formylation of Substituted Anilines: An In-Depth Guide for Researchers

Introduction: The Vilsmeier-Haack Reaction in the Context of Aniline Chemistry The Vilsmeier-Haack reaction is a robust and widely utilized method in organic synthesis for the formylation of electron-rich aromatic and he...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Vilsmeier-Haack Reaction in the Context of Aniline Chemistry

The Vilsmeier-Haack reaction is a robust and widely utilized method in organic synthesis for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2] This transformation introduces a formyl group (-CHO) onto an aromatic ring, yielding aryl aldehydes that are pivotal intermediates in the synthesis of numerous pharmaceuticals, dyes, and other fine chemicals.[3][4] The reaction employs an electrophilic iminium salt, known as the Vilsmeier reagent, which is typically generated in situ from a substituted amide, most commonly N,N-dimethylformamide (DMF), and an acid chloride like phosphorus oxychloride (POCl₃).[3][5]

Anilines, with their electron-donating amino groups, are prime substrates for this reaction.[1] The lone pair of electrons on the nitrogen atom enhances the nucleophilicity of the aromatic ring, facilitating electrophilic substitution. However, the success and efficiency of the Vilsmeier-Haack formylation of anilines are highly dependent on the nature and position of other substituents on the aromatic ring. This guide provides a detailed exploration of the protocols for the Vilsmeier-Haack formylation of a range of substituted anilines, offering insights into the underlying mechanistic principles, practical experimental procedures, and troubleshooting strategies.

The Heart of the Reaction: The Vilsmeier Reagent and its Mechanism

The Vilsmeier-Haack reaction proceeds in a two-step sequence: the formation of the Vilsmeier reagent, followed by electrophilic aromatic substitution on the aniline ring and subsequent hydrolysis.

  • Formation of the Vilsmeier Reagent: N,N-Dimethylformamide (DMF) acts as a nucleophile, attacking the electrophilic phosphorus center of phosphorus oxychloride (POCl₃). This is followed by the elimination of a dichlorophosphate anion to generate the highly electrophilic N,N-dimethylchloroiminium ion, the Vilsmeier reagent.[3]

  • Electrophilic Aromatic Substitution and Hydrolysis: The electron-rich aniline ring then attacks the electrophilic carbon of the Vilsmeier reagent. This attack typically occurs at the para position to the amino group, which is both sterically accessible and electronically activated.[4] The resulting intermediate is then hydrolyzed during the aqueous workup to yield the final p-aminobenzaldehyde derivative.[6]

Vilsmeier_Haack_Mechanism cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Aromatic Substitution cluster_2 Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent Attack POCl3 POCl₃ POCl3->Vilsmeier_Reagent Iminium_Intermediate Iminium Salt Intermediate Vilsmeier_Reagent->Iminium_Intermediate Aniline Substituted Aniline Aniline->Iminium_Intermediate Electrophilic Attack Aldehyde Formylated Aniline (Aldehyde) Iminium_Intermediate->Aldehyde H2O H₂O (Workup) H2O->Aldehyde

Caption: Mechanism of the Vilsmeier-Haack Reaction.

Influence of Substituents on the Reactivity of Anilines

The electronic nature of the substituents on the aniline ring plays a critical role in the outcome of the Vilsmeier-Haack reaction.

  • Electron-Donating Groups (EDGs): Substituents such as alkyl (-R), alkoxy (-OR), and dialkylamino (-NR₂) groups further activate the aromatic ring, making the formylation reaction more facile. These reactions often proceed under mild conditions with high yields.

  • Electron-Withdrawing Groups (EWGs): Halogens (-Cl, -Br), nitro (-NO₂), and cyano (-CN) groups deactivate the aromatic ring, making it less nucleophilic. Consequently, the Vilsmeier-Haack formylation of anilines bearing these substituents is more challenging and may require harsher reaction conditions (e.g., higher temperatures, longer reaction times) or may not proceed at all. For deactivated acetanilides, the reaction can lead to the formation of 2-chloro-3-formyl quinoline derivatives, indicating a different reaction pathway.[7]

Detailed Experimental Protocols

Safety Precautions: The Vilsmeier-Haack reaction involves the use of hazardous reagents. Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. The Vilsmeier reagent is moisture-sensitive. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn.

Protocol 1: Formylation of an Electron-Rich Aniline (N,N-Dimethylaniline)

This protocol provides a reliable method for the synthesis of p-dimethylaminobenzaldehyde from N,N-dimethylaniline, a classic example of the Vilsmeier-Haack reaction on a highly activated substrate.[4]

Materials:

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylaniline

  • Crushed ice

  • Saturated aqueous sodium acetate solution

  • Water

Procedure:

  • Vilsmeier Reagent Formation: In a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser fitted with a calcium chloride tube, place 440 g (6 moles) of anhydrous DMF. Cool the flask in an ice bath.

  • With vigorous stirring, slowly add 253 g (1.65 moles) of POCl₃ dropwise from the dropping funnel. An exothermic reaction will occur. Maintain the temperature in the ice bath during the addition.[4]

  • Substrate Addition: Once the addition of POCl₃ is complete and the initial exotherm has subsided, add 200 g (1.65 moles) of N,N-dimethylaniline dropwise with continuous stirring. A yellow-green precipitate may form.[8]

  • Reaction: Heat the reaction mixture on a steam bath. The precipitate will redissolve upon heating. Continue to stir the reaction at this temperature for 2 hours.[4]

  • Work-up and Isolation: Cool the reaction mixture to room temperature. In a separate 5 L beaker, prepare 1.5 kg of crushed ice.

  • Slowly and carefully pour the cooled reaction mixture over the crushed ice with vigorous stirring.

  • Neutralize the mixture to a pH of 6-8 by the slow addition of approximately 1.5 L of saturated aqueous sodium acetate solution. It is crucial to keep the temperature below 20°C during neutralization to avoid the formation of colored byproducts.[8]

  • Allow the mixture to stand in a refrigerator overnight to complete precipitation.

  • Collect the crystalline precipitate by suction filtration and wash it thoroughly with water.

  • Air-dry the product to obtain very light-yellow to nearly colorless crystals of p-dimethylaminobenzaldehyde.

Protocol 2: General Procedure for the Formylation of Moderately Activated or Deactivated Anilines

For anilines with less activating or deactivating substituents, more forcing conditions may be necessary. The following is a general procedure that can be adapted.

Materials:

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Substituted Aniline (e.g., p-chloro-N,N-dimethylaniline)

  • Dichloromethane (DCM) or 1,2-dichloroethane (DCE), anhydrous (optional, as solvent)

  • Crushed ice

  • Aqueous sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃) solution

Procedure:

  • Vilsmeier Reagent Formation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), place anhydrous DMF (3-5 equivalents). Cool the flask to 0°C in an ice bath.

  • Slowly add POCl₃ (1.1-1.5 equivalents) dropwise to the stirred DMF, ensuring the temperature remains below 10°C.

  • Stir the resulting mixture at 0°C for an additional 30-60 minutes.

  • Substrate Addition: Add the substituted aniline (1.0 equivalent), either neat or dissolved in a minimal amount of anhydrous DCM or DCE, to the freshly prepared Vilsmeier reagent at 0°C.

  • Reaction: Allow the reaction mixture to warm to room temperature and then heat to a temperature between 40°C and 80°C. The optimal temperature and reaction time will depend on the reactivity of the substrate and should be monitored by Thin Layer Chromatography (TLC).[9] For less reactive substrates, heating for several hours may be required.

  • Work-up and Isolation: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

  • Carefully pour the reaction mixture onto a large amount of crushed ice with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a cold aqueous solution of NaOH or NaHCO₃ to a pH of 7-8.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Comparative Data for Vilsmeier-Haack Formylation of Substituted Anilines

The following table summarizes typical reaction conditions and yields for the formylation of various substituted anilines. Note that yields are highly dependent on the specific reaction conditions and purification methods.

SubstrateSubstituent TypeReagent Ratio (Aniline:POCl₃:DMF)Temperature (°C)Time (h)Yield (%)Reference(s)
N,N-DimethylanilineStrong EDG (-NMe₂)1 : 1 : 3.60-5, then steam bath280-84[4]
N-MethylanilineModerate EDG (-NHMe)1 : 1.1 : 30, then RT4~50[2]
p-AnisidineStrong EDG (-OMe)1 : 1.2 : 40, then 603Good[10]
p-Chloro-N,N-dimethylanilineWeak EWG (-Cl)1 : 1.5 : 50, then 806ModerateGeneral Procedure
4-Nitro-N,N-dimethylanilineStrong EWG (-NO₂)1 : 2 : 50, then 10024Low to noneGeneral Observation

Troubleshooting Guide

Troubleshooting_Vilsmeier cluster_Low_Yield Low or No Yield - Potential Causes cluster_Tarry_Residue Tarry Residue - Potential Causes cluster_Multiple_Products Multiple Products - Potential Causes cluster_Solutions_Low_Yield Solutions for Low Yield cluster_Solutions_Tarry_Residue Solutions for Tarry Residue cluster_Solutions_Multiple_Products Solutions for Multiple Products Start Reaction Issue Low_Yield Low or No Yield Start->Low_Yield Tarry_Residue Formation of Dark, Tarry Residue Start->Tarry_Residue Multiple_Products Multiple Products on TLC Start->Multiple_Products Inactive_Reagent Inactive Vilsmeier Reagent (Moisture Contamination) Low_Yield->Inactive_Reagent Low_Reactivity Low Substrate Reactivity (EWG on Aniline) Low_Yield->Low_Reactivity Insufficient_Time_Temp Insufficient Reaction Time/Temp Low_Yield->Insufficient_Time_Temp Overheating Reaction Overheating (Exothermic Reaction) Tarry_Residue->Overheating Impurities Impurities in Starting Materials Tarry_Residue->Impurities Side_Reactions Side Reactions (e.g., di-formylation, N-formylation) Multiple_Products->Side_Reactions Decomposition Product/Starting Material Decomposition Multiple_Products->Decomposition Purification Purify via column chromatography Multiple_Products->Purification Use_Anhydrous Use anhydrous reagents/solvents; Prepare Vilsmeier reagent fresh Inactive_Reagent->Use_Anhydrous Harsher_Conditions Increase temperature, reaction time, or excess of Vilsmeier reagent Low_Reactivity->Harsher_Conditions Monitor_TLC Monitor reaction progress by TLC Insufficient_Time_Temp->Monitor_TLC Temp_Control Strict temperature control (ice bath) Overheating->Temp_Control Purify_Reagents Use purified, high-purity reagents Impurities->Purify_Reagents Optimize_Stoichiometry Optimize stoichiometry of Vilsmeier reagent Side_Reactions->Optimize_Stoichiometry Optimize_Conditions Optimize reaction temperature and time Decomposition->Optimize_Conditions

Caption: Troubleshooting Decision Tree for Vilsmeier-Haack Formylation.

Conclusion

The Vilsmeier-Haack reaction is a powerful and versatile tool for the formylation of substituted anilines, particularly those bearing electron-donating groups. The success of the reaction is intricately linked to the electronic nature of the substituents on the aniline ring, with electron-rich anilines reacting readily under mild conditions and electron-deficient anilines posing a significant challenge. By understanding the underlying mechanism and carefully controlling the reaction parameters, researchers can effectively utilize this reaction to synthesize a wide array of valuable aminobenzaldehyde derivatives. The protocols and troubleshooting guide provided herein serve as a comprehensive resource for scientists and drug development professionals to navigate the nuances of the Vilsmeier-Haack formylation of substituted anilines.

References

Sources

Application

Experimental procedure for the Combes quinoline synthesis

Application Note: Optimized Combes Quinoline Synthesis Abstract & Strategic Overview The Combes quinoline synthesis is a cornerstone reaction for generating the 2,4-disubstituted quinoline pharmacophore, a scaffold ubiqu...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized Combes Quinoline Synthesis

Abstract & Strategic Overview

The Combes quinoline synthesis is a cornerstone reaction for generating the 2,4-disubstituted quinoline pharmacophore, a scaffold ubiquitous in antimalarials (e.g., chloroquine analogues), anticancer agents, and organic optoelectronics.

While the classical 1888 protocol utilizes concentrated sulfuric acid and high temperatures, modern drug discovery demands milder, scalable, and environmentally benign alternatives. This guide presents two distinct workflows:

  • Method A (The Classical Standard): A robust, sulfuric acid-mediated protocol best suited for scale-up of simple substrates.

  • Method B (The Modern Intensified Protocol): A microwave-assisted, solid-acid catalyzed route designed for library generation and labile substrates.

Mechanistic Foundation

Understanding the mechanism is critical for troubleshooting low yields. The reaction proceeds via a condensation-cyclization sequence.[1][2][3] The rate-determining step (RDS) is often the electrophilic aromatic substitution (cyclization), not the initial Schiff base formation.[4]

Key Mechanistic Insight: Electron-Donating Groups (EDGs) on the aniline ring facilitate the cyclization step by increasing nucleophilicity at the ortho-carbon. Conversely, Electron-Withdrawing Groups (EWGs) significantly retard the reaction, often requiring harsher conditions or superacid catalysts.

Figure 1: Mechanistic Pathway

CombesMechanism Aniline Aniline (Nucleophile) SchiffBase Schiff Base (Imine Intermediate) Aniline->SchiffBase Condensation (-H₂O) Diketone 1,3-Diketone (Electrophile) Diketone->SchiffBase Enamine Enamine Tautomer SchiffBase->Enamine Acid Catalysis Tautomerization Transition Cyclization (RDS: Electrophilic Subst.) Enamine->Transition Ring Closure (H₂SO₄ / Solid Acid) Quinoline 2,4-Disubstituted Quinoline Transition->Quinoline Aromatization (-H₂O)

Caption: The stepwise conversion requires acid catalysis to drive the enamine tautomer toward the electrophilic cyclization event.

Pre-Experimental Considerations: Regioselectivity

When utilizing meta-substituted anilines, regioselectivity becomes the primary challenge.[5] Cyclization can occur at the ortho position (yielding the 5-substituted quinoline) or the para position (yielding the 7-substituted quinoline).

  • Steric Control: Bulky substituents on the diketone favor the less hindered 7-position.

  • Electronic Control: Strongly activating groups (e.g., -OMe) at the meta-position typically direct cyclization para to themselves (7-position) due to resonance stabilization of the transition state.

Experimental Protocols

Method A: Classical Sulfuric Acid Protocol

Best for: Large-scale synthesis (>5g), robust substrates, and cost-efficiency. Safety Warning: Requires handling concentrated H₂SO₄ at high temperatures. Use a blast shield.

Reagents:

  • Aniline derivative (1.0 equiv)

  • 2,4-Pentanedione (Acetylacetone) (1.1 equiv)

  • Concentrated H₂SO₄ (3-5 volumes)

  • Solvent: Toluene (for Step 1)

Step-by-Step Procedure:

  • Schiff Base Formation (Isolation Step):

    • In a round-bottom flask equipped with a Dean-Stark trap, dissolve the aniline (50 mmol) and 2,4-pentanedione (55 mmol) in Toluene (100 mL).

    • Reflux until the theoretical amount of water (~0.9 mL) is collected in the trap (approx. 2-4 hours).

    • Checkpoint: Monitor by TLC (Hexane/EtOAc 8:2). The aniline spot should disappear.

    • Evaporate toluene under reduced pressure to yield the crude imine oil. Note: Isolating this intermediate improves overall yield compared to "one-pot" mixing.

  • Cyclization:

    • Cool the crude imine in an ice bath (0°C).

    • Slowly add concentrated H₂SO₄ (20 mL) with vigorous stirring. Caution: Exothermic.

    • Heat the mixture to 95°C for 1-3 hours.

    • Checkpoint: Reaction is complete when the deep red/brown solution stabilizes and starting material is absent on TLC.

  • Work-up:

    • Pour the hot reaction mixture carefully onto 200g of crushed ice/water slurry.

    • Neutralize with 25% NH₄OH or NaOH solution to pH ~9. The quinoline will precipitate as a solid or oil.

    • Extract with Ethyl Acetate (3 x 50 mL).

    • Dry over Na₂SO₄ and concentrate. Purify via recrystallization (EtOH/Water) or flash chromatography.

Method B: Microwave-Assisted Solid Acid Protocol (Green/Modern)

Best for: Library synthesis (mg scale), acid-sensitive functional groups, and rapid optimization. Reference: Adapted from Asian J. Chem and BenchChem protocols [1, 2].

Reagents:

  • Aniline derivative (1.0 mmol)

  • 1,3-Diketone (1.2 mmol)

  • Catalyst: Montmorillonite K-10 Clay (200 mg) or Sulfamic Acid (10 mol%)

  • Solvent: Ethanol (0.5 mL) or Solvent-Free (Neat)

Step-by-Step Procedure:

  • Preparation:

    • In a microwave-safe vial (10 mL), mix the aniline and diketone.

    • Add the solid acid catalyst (K-10 Clay or Sulfamic Acid).

    • If the mixture is solid, add minimal EtOH to create a slurry.

  • Irradiation:

    • Seal the vial.

    • Irradiate at 140°C for 10–20 minutes (Power: Dynamic mode, max 300W).

    • Note: Solvent-free conditions often require shorter times but watch for thermal runaway.

  • Work-up:

    • Dilute the mixture with Ethyl Acetate (10 mL).

    • Filter the solution to remove the solid catalyst (Catalyst can often be reactivated and reused).

    • Wash filtrate with saturated NaHCO₃ to remove trace acid.

    • Concentrate and purify.

Data Analysis & Troubleshooting

Comparative Metrics
ParameterMethod A (Classical H₂SO₄)Method B (MW + Solid Acid)
Reaction Time 4–8 Hours10–20 Minutes
Yield (Avg) 60–75%80–92%
Work-up Laborious (Neutralization)Simple (Filtration)
Atom Economy Low (Excess Acid waste)High (Catalytic)
Scalability High (kg scale)Low (mg to g scale)
Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Yield (<30%) Incomplete CyclizationIncrease temperature in Step 2. If using Method B, switch to a stronger solid acid (e.g., Amberlyst-15).
Charring / Tar PolymerizationReaction temperature too high. Reduce temp by 10°C or perform under N₂ atmosphere.
Regioisomer Mix Meta-substituent effectUse bulky diketones to favor steric steering. Separate isomers via HPLC (C18 column).
Starting Material Remains Poor CondensationEnsure water removal (Dean-Stark) in Step 1 of Method A.

Workflow Visualization

Figure 2: Decision Matrix for Protocol Selection

ProtocolSelection Start Select Substrate ScaleCheck Scale > 5g? Start->ScaleCheck SensCheck Acid Sensitive Groups? ScaleCheck->SensCheck No MethodA Method A: Classical H₂SO₄ ScaleCheck->MethodA Yes SensCheck->MethodA No (Robust) MethodB Method B: Microwave/Solid Acid SensCheck->MethodB Yes (Protect groups) Stop Proceed to Purification MethodA->Stop MethodB->Stop

Caption: Logical framework for selecting the appropriate synthetic methodology based on scale and substrate stability.

References

  • BenchChem. (2025).[6][7] Microwave-Assisted Synthesis of Quinoline Derivatives: Application Notes and Protocols. Retrieved from

  • Yuan, S., et al. (2008). Microwave-assisted Synthesis of 2-Methyl-4-Quinolinones via Combes Synthesis Catalyzed by Acidic Resin. Asian Journal of Chemistry. Retrieved from

  • Sloop, J. C. (2009). Quinoline formation via a modified Combes reaction: examination of kinetics, substituent effects, and mechanistic pathways. Journal of Physical Organic Chemistry, 22(2), 110–117.[8] Retrieved from

  • Combes, A. (1888).[9] Synthese de la quinoleine et de ses derives. Bull. Soc. Chim. Fr., 49,[10] 89. (Historical Reference).

  • Organic Chemistry Portal. Combes Quinoline Synthesis. Retrieved from

Sources

Technical Notes & Optimization

Troubleshooting

How to improve yield in Friedländer quinoline synthesis

To the Research Team, This guide is structured as a dynamic technical support center for the Friedländer Quinoline Synthesis . It moves beyond standard textbook procedures to address the specific kinetic and thermodynami...

Author: BenchChem Technical Support Team. Date: February 2026

To the Research Team,

This guide is structured as a dynamic technical support center for the Friedländer Quinoline Synthesis . It moves beyond standard textbook procedures to address the specific kinetic and thermodynamic bottlenecks that compromise yield in high-value synthesis.

As a Senior Application Scientist, I have organized this into four operational modules designed to diagnose failure points and implement high-yield protocols.

Module 1: The Yield Landscape (Mechanism & Causality)

To improve yield, you must first understand where you are losing mass. The Friedländer synthesis involves the condensation of a 2-aminoaryl ketone/aldehyde (1) with a ketone/aldehyde containing an


-methylene group (2) .[1][2][3]

The Primary Yield Killers:

  • Homo-Aldol Condensation: The enolizable ketone (2) reacts with itself rather than the amino-aldehyde. This is the most common cause of low conversion.

  • 2-Aminobenzaldehyde Instability: Substrate (1) is notoriously unstable, prone to self-trimerization even at room temperature.

  • Dehydration Failure: The intermediate aldol adduct forms but fails to dehydrate and cyclize due to insufficient driving force (temperature/catalyst).

Visualizing the Failure Points

The following diagram maps the reaction pathway and competing side reactions.

FriedlanderMechanism Reactants 2-Aminoaryl Carbonyl + alpha-Methylene Ketone Aldol_Inter Aldol Adduct (Intermediate) Reactants->Aldol_Inter Base/Acid Cat. (Rate Limiting) Schiff_Base Schiff Base (Alternative Path) Reactants->Schiff_Base Acid Cat. Self_Aldol Side Product: Ketone Dimer (Homo-Aldol) Reactants->Self_Aldol Excess Ketone Strong Base Trimer Side Product: Amine Trimerization Reactants->Trimer Impure Amine Storage > 24h Quinoline Quinoline Product (High Yield) Aldol_Inter->Quinoline - H2O Cyclization Schiff_Base->Quinoline - H2O

Figure 1: Mechanistic pathway highlighting critical side-reactions (Red) that deplete starting material before the desired cycle (Green) can form.

Module 2: High-Yield Experimental Protocols

Do not rely on "standard" reflux methods if they are failing. Use these optimized protocols based on substrate stability and available equipment.

Protocol A: The "Robust" Method (Solid Acid Catalysis)

Best for: Scale-up, acid-stable substrates, and avoiding solvent waste.

The Logic: Solid acids like p-Toluenesulfonic acid (p-TsOH) or Sulfamic acid provide a dual activation mode (carbonyl activation + dehydration) without the polymerizing effects of strong mineral acids.

  • Stoichiometry: Mix 2-aminobenzophenone (1.0 equiv) and active methylene ketone (1.2 equiv) .

    • Note: The slight excess of ketone compensates for potential homo-aldol loss.

  • Catalyst: Add p-TsOH (5-10 mol%) .

  • Condition: Melt reaction (Solvent-Free) at 80–100 °C .

    • Why? High concentration maximizes collision frequency, pushing the equilibrium toward condensation.

  • Monitoring: Check TLC every 15 mins.

  • Work-up: Cool to RT. Add water. The product usually precipitates.[2] Filter and wash with dilute NaHCO₃ (to remove acid) and water. Recrystallize from Ethanol/Acetonitrile.

Protocol B: The "Green Speed" Method (Microwave Irradiation)

Best for: Difficult substrates, rapid library synthesis, and maximizing yield (often >90%).

The Logic: Microwave heating provides direct energy transfer to the polar transition state, significantly accelerating the rate-limiting aldol step and overcoming steric hindrance.

  • Setup: In a microwave vial, combine reactants (1:1.1 ratio).

  • Solvent: Use Ethanol (polar, absorbs MW energy) or Neat (if liquid).

  • Catalyst: Ionic Liquid ([bmim]HSO₄) or Molecular Iodine (10 mol%) .

  • Parameters: Irradiate at 100–120 °C for 5–15 minutes .

  • Validation: Yields typically jump from ~40% (thermal) to ~85-95% (MW) due to reduced thermal degradation time.

Module 3: Troubleshooting & Diagnostics

Use this decision matrix to diagnose low yields.

Troubleshooting Decision Tree

Troubleshooting Start Problem: Low Yield (<50%) Check_SM Is 2-Aminobenzaldehyde yellow/brown solid? Start->Check_SM Purify_SM ACTION: Purify Amine. It degrades to trimer. Use fresh precursor. Check_SM->Purify_SM No (Dark/Tar) Check_Side TLC shows multiple non-polar spots? Check_SM->Check_Side Yes (Pure) Reduce_Base ACTION: Switch to Acid Cat. (Base causes self-aldol) Check_Side->Reduce_Base Yes (Oligomers) Slow_Add ACTION: Add Ketone slowly (Syringe pump) Check_Side->Slow_Add Yes (Dimer) Check_Temp Is reaction incomplete after 4h? Check_Side->Check_Temp No (Clean but slow) Increase_T ACTION: Increase Temp or Switch to Microwave Check_Temp->Increase_T Yes Check_Solubility Are reactants soluble? Check_Temp->Check_Solubility No Change_Solv ACTION: Use EtOH/DMF or Ionic Liquid Check_Solubility->Change_Solv No

Figure 2: Diagnostic flowchart for isolating the root cause of yield loss.

Common Issues & Fixes Table
SymptomProbable CauseTechnical Solution
Dark Tar / Polymerization Decomposition of 2-aminobenzaldehyde or Aldol polymerization.1. Use stable precursors like 2-aminobenzyl alcohol + oxidation catalyst (Ru/Ir).2. Switch to solvent-free conditions to minimize thermal exposure time.
Starting Material Remains Equilibrium favors reactants; insufficient activation energy.1. Add Lewis Acid (ZnCl₂, FeCl₃) to activate carbonyl.2. Use Microwave irradiation to overcome activation barrier.
Product Impure (Oily) Incomplete cyclization or solvent trapping.1. Recrystallize from EtOH or Acetonitrile (Quinolines crystallize well here).2. Wash crude solid with Et₂O to remove unreacted ketone.
Low Regioselectivity Asymmetric ketones reacting at wrong alpha-carbon.1. Use Acid Catalysis (favors more substituted enol).2. Use Steric Control (bulky base like t-BuOK favors kinetic enolate).

Module 4: Self-Validating Systems

A robust protocol includes checks to confirm the chemistry is working during the process, not just at the end.

  • Pre-Reaction Validation (The "Purity Check"):

    • Test: Check the melting point of your 2-aminoaryl ketone.

    • Standard: If it deviates by >2°C or looks dark brown, do not proceed . Recrystallize or synthesize fresh. Old amine = Low Yield.

  • In-Process Validation (The "Fluorescence Check"):

    • Test: Spot the reaction mixture on a TLC plate.

    • Indicator: Quinolines are highly fluorescent under UV (254/365 nm).

    • Pass Criteria: You should see a bright blue/green fluorescent spot appearing. If the spot is dark/UV-absorbing only, you may be forming polymers, not quinolines.

  • Post-Reaction Validation (The "Proton Check"):

    • Test: Run a crude ¹H NMR.

    • Indicator: Look for the singlet proton at C4 (if using aldehyde) or the disappearance of the NH₂ broad singlet (usually 5–7 ppm).

    • Pass Criteria: Complete disappearance of NH₂ peak confirms consumption of the limiting reagent.

References

  • Friedländer Quinoline Synthesis Overview & Mechanism. Alfa Chemistry. Retrieved from

  • Optimizing reaction conditions for Friedländer quinoline synthesis. BenchChem Technical Guides. Retrieved from

  • Microwave-assisted, [Bmim]HSO4-catalyzed Synthesis. Current Organocatalysis, 2022. Retrieved from

  • Nafion-Mediated Friedländer Synthesis under Microwave Irradiation. Organic Chemistry Portal (citing Synthesis 2020). Retrieved from

  • Friedländer Synthesis. Wikipedia. Retrieved from

Sources

Optimization

Challenges in the synthesis of polysubstituted quinolines

Technical Support Center: Polysubstituted Quinoline Synthesis Current Status: Operational Subject: Advanced Troubleshooting & Optimization for Quinoline Scaffolds Ticket Priority: High (Research & Development) Welcome to...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Polysubstituted Quinoline Synthesis

Current Status: Operational Subject: Advanced Troubleshooting & Optimization for Quinoline Scaffolds Ticket Priority: High (Research & Development)

Welcome to the Quinoline Synthesis Support Hub

User Profile: Senior Chemist / Medicinal Chemistry Lead Objective: Overcome regioselectivity, oxidation, and purification bottlenecks in the synthesis of polysubstituted quinolines.

This guide is not a textbook; it is a dynamic troubleshooting interface designed to resolve specific failure modes in your synthetic workflow. We focus on the three most common methodologies: Classical Condensation (Friedländer/Combes) , Multicomponent Reactions (Povarov) , and Transition Metal Catalysis (Larock/C-H Activation) .

Module 1: Classical Condensation Protocols (Friedländer & Combes)

Core Issue: Regiochemical ambiguity when using asymmetric ketones.

Diagnostic: Why am I getting a mixture of regioisomers?

In the Friedländer synthesis (2-aminoaryl aldehyde + ketone), the reaction proceeds via an initial aldol condensation followed by cyclodehydration. The regioselectivity is dictated by which


-proton of the ketone is deprotonated (kinetic vs. thermodynamic enolate).

Troubleshooting Matrix:

ObservationRoot CauseCorrective Action
Mixture of Isomers Competition between kinetic (less substituted) and thermodynamic (more substituted) enolates.Switch Catalyst: Use Acid catalysis (e.g.,

,

-TsOH) to favor the thermodynamic enol (more substituted product). Use Base catalysis (e.g.,

-BuOK) at low temp to favor kinetic enolate.
Low Yield / Tarry Residue Self-aldol condensation of the ketone or polymerization of the amino-aldehyde.Protocol Adjustment: Pre-form the imine (Schiff base) at lower temperatures before heating to induce cyclization.
No Reaction Steric hindrance at the ketone

-position.
Solvent Switch: Move to high-boiling polar aprotic solvents (e.g., sulfolane) or use microwave irradiation to overcome the activation barrier.
Visualizing the Pathway (The Decision Tree)

Friedlander_Regioselectivity Start 2-Aminobenzaldehyde + Asymmetric Ketone Condition_Acid Acid Catalysis (Thermodynamic Control) Start->Condition_Acid Condition_Base Base Catalysis (Kinetic Control) Start->Condition_Base Enol_Sub More Substituted Enol/Enolate Condition_Acid->Enol_Sub Equilibrium Enol_Unsub Less Substituted Enol/Enolate Condition_Base->Enol_Unsub Fast Deprotonation Prod_A Product A: Alkyle at C3 Enol_Sub->Prod_A Cyclization Prod_B Product B: Alkyle at C2 Enol_Unsub->Prod_B Cyclization

Figure 1: Divergent regioselectivity pathways in Friedländer synthesis based on catalytic environment.

Module 2: The Povarov Reaction (Aza-Diels-Alder)[1]

Core Issue: Stalled oxidation (aromatization) of the Tetrahydroquinoline (THQ) intermediate.

Context: The Povarov reaction yields a tetrahydroquinoline.[1][2][3] To get the fully aromatic quinoline, an oxidative dehydrogenation step is required.[3] This is the most common failure point.

FAQ: My reaction stalls at the tetrahydroquinoline. How do I drive it to the quinoline?

The "Self-Validating" Protocol for Oxidative Aromatization:

  • Check your Oxidant: DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) is the standard, but it often leads to fragmentation (loss of alkyl groups) rather than aromatization if the C2/C4 positions are electron-rich.

  • The MnO2 Fix: If DDQ fails or degrades your product, switch to activated

    
      in toluene at reflux.
    
    • Validation Step: Spot TLC.[4] The THQ is usually fluorescent blue; the Quinoline is often dark/UV-active but less fluorescent. The

      
       will change significantly (Quinoline is less polar).
      
  • One-Pot Modification: Use molecular iodine (

    
    , 20-30 mol%) as both the Lewis Acid catalyst for the Povarov step and the oxidant for the aromatization.
    

Oxidant Performance Table:

OxidantMechanismProsCons
DDQ Hydride abstractionRapid, works at RTCan cause C-C bond cleavage (fragmentation) in electron-rich systems.
Activated

Radical/SurfaceMild, high chemoselectivityRequires large excess (10-20 eq), heterogeneous (stirring issues).
Sulfur (

)
Thermal dehydrogenationVery robustRequires high heat (>140°C), smelly workup.

/ DMSO
Oxidative cyclizationOne-pot potentialCan iodinate electron-rich aromatic rings.

Module 3: Transition Metal Catalysis (Larock & C-H Activation)

Core Issue: Catalyst deactivation and regioselectivity in internal alkynes.

Troubleshooting: The Larock Annulation (Pd-Catalyzed)

Reaction: o-Iodoaniline + Internal Alkyne


 2,3-Disubstituted Quinoline

Scenario: You are using an internal alkyne with similar steric bulk on both sides (e.g., 1-phenyl-1-propyne) and getting a 1:1 mixture of regioisomers.

  • The Fix: The regioselectivity is controlled by the polarization of the alkyne during the carbopalladation step.

    • Electronic Bias: The arylpalladium species adds to the less hindered or more electron-rich carbon of the alkyne.

    • Ligand Effect: Switch to bulky, electron-rich phosphine ligands (e.g., DavePhos or XPhos ). These increase the sensitivity of the catalyst to steric differences, improving regioselectivity.

Visualizing the Catalytic Cycle & Failure Points

Larock_Cycle cluster_fail Failure Mode: Regio-scrambling Pd0 Pd(0) Species OxAdd Oxidative Addition (Ar-Pd-I) Pd0->OxAdd o-Iodoaniline Coord Alkyne Coordination OxAdd->Coord Insert Migratory Insertion (Carbopalladation) Coord->Insert Regio-determining Step Cyclize Intramolecular Amination Insert->Cyclize Elim Reductive Elimination (-Pd0) Cyclize->Elim Elim->Pd0

Figure 2: The Larock Indole/Quinoline catalytic cycle highlighting the migratory insertion step as the critical regiochemical checkpoint.

Module 4: Purification & Characterization

Core Issue: Separating structurally similar regioisomers.

Technique: The "Salting Out" Strategy Quinolines are basic (


). If column chromatography fails to separate isomers (e.g., 6- vs 7-substituted quinolines):
  • Dissolution: Dissolve the crude mixture in dry diethyl ether.

  • Precipitation: Add HCl in dioxane dropwise.

  • Filtration: The more basic isomer (often the one with less steric hindrance around the Nitrogen) will precipitate as the hydrochloride salt first.

  • Recovery: Filter the solid, wash with ether, and neutralize with

    
     to recover the pure free base.
    

References

  • Friedländer Mechanism & Catalysis

    • Marco-Contelles, J., et al. "The Friedländer Reaction: From the First to the Latest Experiments."[5] Chemical Reviews, 2009.

  • Povarov Oxidation Challenges

    • Kouznetsov, V. V. "Recent synthetic applications of the Povarov reaction." Tetrahedron, 2009.

    • Bello, D., et al. "Multicomponent reaction access to complex quinolines via oxidation of the Povarov adducts." Beilstein Journal of Organic Chemistry, 2011.

  • Larock Synthesis & Regioselectivity

    • Larock, R. C., et al. "Synthesis of substituted quinolines via palladium-catalyzed coupling of o-iodoanilines and vinylic systems." Journal of Organic Chemistry, 2010.

  • C-H Activation Strategies

    • Musaev, D. G., et al. "Key Mechanistic Features of the Transition-Metal-Catalyzed C-H Bond Functionalization." Chemical Reviews, 2017.

Sources

Troubleshooting

Technical Support Center: Purification Techniques for Quinoline-2-Carbaldehyde Isomers

Welcome to the Technical Support Center for the purification of quinoline-2-carbaldehyde and its isomers. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth trouble...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the purification of quinoline-2-carbaldehyde and its isomers. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of purifying these valuable compounds.

Section 1: Troubleshooting Guide

This section addresses specific issues that may arise during the purification of quinoline-2-carbaldehyde isomers.

Issue 1: Low Recovery of Aldehyde from Silica Gel Chromatography

Question: I'm experiencing significant loss of my quinoline-2-carbaldehyde isomer during silica gel column chromatography. What could be the cause, and how can I improve my yield?

Answer:

Low recovery of aldehydes during silica gel chromatography is a common issue that can often be attributed to either irreversible adsorption onto the acidic silica surface or decomposition. Aldehydes can be sensitive to the acidic nature of standard silica gel, which can lead to degradation. Here are several strategies to troubleshoot and optimize your purification:

  • Deactivate the Silica Gel: The acidic silanol groups on the surface of silica gel can strongly interact with or catalyze the degradation of sensitive compounds. To mitigate this, you can neutralize these acidic sites by pre-treating the silica gel. This is typically done by preparing a slurry of the silica gel in your chosen eluent system containing a small amount of a volatile base, such as triethylamine (usually 0.1-1%).

  • Alternative Adsorbents: Consider using a stationary phase with different surface properties.

    • Alumina (Basic or Neutral): This is an excellent alternative for compounds that are sensitive to acidic conditions.

    • Florisil or Celite: These are other potential options to explore, offering different levels of polarity and surface acidity.

  • Solvent System Optimization: The choice of eluent is critical. Your solvent system should provide good solubility for your compound while minimizing strong interactions with the stationary phase. A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, can be very effective in eluting your compound without significant tailing or decomposition.

  • Flash Chromatography: Employing flash chromatography with positive air pressure can significantly reduce the contact time between your compound and the stationary phase, thereby minimizing the opportunity for degradation.

Issue 2: Product Decomposition During Purification

Question: My quinoline-2-carbaldehyde isomer appears to be decomposing during purification, evidenced by the appearance of new spots on my TLC plates. How can I prevent this?

Answer:

Aldehydes are susceptible to oxidation, especially when exposed to air and light. Quinoline derivatives themselves can also be sensitive under certain conditions. The following precautions can help minimize decomposition:

  • Work Under an Inert Atmosphere: Whenever feasible, perform purification steps under an inert atmosphere of nitrogen or argon to minimize contact with oxygen.

  • Use Degassed Solvents: Solvents can contain dissolved oxygen, which can promote oxidation. Degassing your solvents by sparging with nitrogen or using a freeze-pump-thaw method can be beneficial.

  • Protect from Light: Quinoline derivatives can be light-sensitive.[1] Protect your sample from light by using amber glassware or by wrapping your flasks and columns with aluminum foil.

Issue 3: Difficulty Separating Isomers

Question: I am struggling to separate two quinoline-2-carbaldehyde isomers. Their Rf values on TLC are very close. What alternative methods can I try?

Answer:

Separating isomers with very similar physicochemical properties is a common challenge in organic synthesis.[2] When standard chromatography is insufficient, consider these alternative techniques:

  • Recrystallization: This is a powerful technique for purifying solid compounds. The key is to find a suitable solvent or solvent system in which your desired isomer is soluble at high temperatures but sparingly soluble at room temperature or below, while the other isomer remains in solution. For related compounds like 2-methoxyquinoline-3-carbaldehyde, a mixture of petroleum ether and ethyl acetate has been used successfully.

  • Preparative Thin-Layer Chromatography (Prep-TLC): For small-scale purifications, preparative TLC can offer higher resolution than column chromatography, allowing for the separation of closely eluting spots.

  • High-Performance Liquid Chromatography (HPLC): For difficult separations, preparative HPLC can provide the necessary resolution. The separation of basic compounds like quinolines is highly dependent on the mobile phase pH.[2] Experimenting with different columns (e.g., C18, phenyl-hexyl) and mobile phase modifiers can lead to successful separation.[2][3]

  • Bisulfite Adduct Formation: Aldehydes can reversibly form solid adducts with sodium bisulfite. This can be a highly effective chemical separation method. The general procedure involves reacting the crude mixture with a saturated solution of sodium bisulfite to precipitate the aldehyde adduct. The solid adduct is then filtered and washed, and the pure aldehyde can be regenerated by treatment with a base like sodium carbonate or sodium hydroxide solution.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in crude quinoline-2-carbaldehyde?

A1: Common impurities can originate from starting materials, side reactions, or product degradation. These may include:

  • Unreacted starting materials from the synthesis.

  • The corresponding over-oxidation product, quinoline-2-carboxylic acid.[4][5]

  • By-products specific to the synthetic route employed, such as those from Friedländer or Doebner-von Miller reactions.[4][6]

  • Polymeric materials if the compound is unstable under the reaction or workup conditions.

Q2: What is a good starting solvent system for column chromatography of quinoline-2-carbaldehyde?

A2: A good starting point for developing a solvent system is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate or dichloromethane.[7] The optimal ratio should be determined by running thin-layer chromatography (TLC) in various solvent mixtures. Aim for an Rf value of approximately 0.2-0.3 for your product to ensure good separation on the column.

Q3: Can I use recrystallization for the final purification step?

A3: Yes, recrystallization is an excellent method for the final purification of solid quinoline-2-carbaldehyde isomers to obtain a highly pure, crystalline product, provided a suitable solvent or solvent system can be identified.

Q4: How can I confirm the purity of my final product?

A4: The purity of your quinoline-2-carbaldehyde isomer should be confirmed using a combination of analytical techniques:[8]

  • Thin-Layer Chromatography (TLC): A single spot in multiple solvent systems is a strong indicator of purity.

  • Melting Point: A sharp and narrow melting point range is characteristic of a pure compound. The reported melting point for quinoline-2-carbaldehyde is 70-72 °C.[9]

  • Spectroscopic Methods:

    • NMR (¹H and ¹³C): Check for the absence of impurity peaks.[8]

    • Mass Spectrometry (MS): Confirms the molecular weight of your compound.[8]

    • Infrared (IR) Spectroscopy: Shows the characteristic aldehyde C=O stretch.[8]

  • High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity.

Q5: What are the recommended storage conditions for quinoline-2-carbaldehyde?

A5: Quinoline-2-carbaldehyde should be stored in a tightly sealed container, away from moisture. For long-term storage, it is recommended to keep it at -80°C (for up to 6 months) or -20°C (for up to 1 month).[10]

Section 3: Experimental Protocols

Protocol 1: Purification by Silica Gel Column Chromatography

This protocol outlines a general procedure for the purification of quinoline-2-carbaldehyde using silica gel column chromatography.

Materials:

  • Crude quinoline-2-carbaldehyde

  • Silica gel (230-400 mesh)

  • Hexane

  • Ethyl acetate

  • Triethylamine (optional)

  • Glass column

  • Collection tubes

Procedure:

  • Solvent System Selection: Determine the optimal eluent system by TLC. A good starting point is a mixture of hexane and ethyl acetate. Aim for an Rf of 0.2-0.3 for the desired product.

  • Slurry Preparation: Prepare a slurry of silica gel in the initial, non-polar eluent (e.g., hexane). If deactivation is necessary, add 0.1-1% triethylamine to the eluent.

  • Column Packing: Pour the slurry into the column and allow the solvent to drain until it is level with the top of the silica bed. Ensure the packing is uniform and free of air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column.

  • Elution: Begin elution with the non-polar solvent and gradually increase the polarity by adding more of the polar solvent (e.g., increasing the percentage of ethyl acetate in hexane).

  • Fraction Collection: Collect fractions in test tubes and monitor the elution by TLC.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified quinoline-2-carbaldehyde.

Protocol 2: Purification via Bisulfite Adduct Formation

This protocol describes a chemical purification method for aldehydes.

Materials:

  • Crude quinoline-2-carbaldehyde

  • Sodium bisulfite (NaHSO₃)

  • Sodium carbonate (Na₂CO₃) or Sodium hydroxide (NaOH)

  • Dichloromethane or Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Deionized water

Procedure:

  • Adduct Formation: Dissolve the crude product in a suitable solvent and add a saturated aqueous solution of sodium bisulfite. Stir vigorously until a precipitate forms.

  • Isolation of Adduct: Filter the solid bisulfite adduct and wash it with a small amount of cold water and then with an organic solvent (e.g., diethyl ether) to remove non-aldehydic impurities.

  • Regeneration of Aldehyde: Suspend the bisulfite adduct in water and add a saturated solution of sodium carbonate or a dilute solution of sodium hydroxide until the solution is basic. The aldehyde will be liberated from the adduct.

  • Extraction: Extract the pure aldehyde with a suitable organic solvent like dichloromethane or ethyl acetate.

  • Drying and Solvent Removal: Dry the organic extract over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure to obtain the purified aldehyde.

Section 4: Visualizations

Purification_Workflow cluster_Troubleshooting Troubleshooting Common Issues Start Crude Quinoline-2-Carbaldehyde Isomer Mixture TLC Analyze by TLC Start->TLC Good_Sep Good Separation? TLC->Good_Sep Column_Chromo Column Chromatography Good_Sep->Column_Chromo Yes Poor_Sep Poor Separation Good_Sep->Poor_Sep No Low_Recovery Low Recovery? Column_Chromo->Low_Recovery Pure_Product Pure Isomer Recrystallization Recrystallization Poor_Sep->Recrystallization Prep_TLC Preparative TLC Poor_Sep->Prep_TLC HPLC Preparative HPLC Poor_Sep->HPLC Bisulfite Bisulfite Adduct Formation Poor_Sep->Bisulfite Recrystallization->Pure_Product Prep_TLC->Pure_Product HPLC->Pure_Product Bisulfite->Pure_Product Decomposition Decomposition? Low_Recovery->Decomposition No Modify_Chromo Modify Chromatography (Deactivate Silica, Change Adsorbent) Low_Recovery->Modify_Chromo Yes Decomposition->Pure_Product No Inert_Atmosphere Use Inert Atmosphere & Degassed Solvents Decomposition->Inert_Atmosphere Yes Modify_Chromo->Column_Chromo Inert_Atmosphere->Column_Chromo

Caption: Troubleshooting workflow for the purification of quinoline-2-carbaldehyde isomers.

References

  • US5459272A - Quinoline-2-(carboxaldehyde) reagents for detection of primary amines - Google Patents.
  • Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives - MDPI. Available at: [Link]

  • Mercuration of quinoline give different isomers how could these isomers separated. Available at: [Link]

  • (PDF) Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives - ResearchGate. Available at: [Link]

  • Synthesis and characterization of quinoline-carbaldehyde derivatives as novel inhibitors for leishmanial methionine aminopeptidase 1 - PubMed. Available at: [Link]

  • Synthesis and evaluation of enantiomeric quinoline-2-carboxamides: positron emission tomography imaging agents for the translocator protein - PMC. Available at: [Link]

  • Quinoline-2-carboxaldehyde - the NIST WebBook. Available at: [Link]

  • Synthesis, Structure, Chemical Stability, and In Vitro Cytotoxic Properties of Novel Quinoline-3-Carbaldehyde Hydrazones Bearing a 1,2,4-Triazole or Benzotriazole Moiety - PMC. Available at: [Link]

Sources

Optimization

Technical Support Center: Navigating the Doebner-von Miller Quinoline Synthesis

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Center for the Doebner-von Miller reaction. As a cornerstone in the synthesis of quinoline scaffolds—a privileged c...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the Doebner-von Miller reaction. As a cornerstone in the synthesis of quinoline scaffolds—a privileged core in medicinal chemistry—this reaction is both powerful and notoriously challenging. This guide, curated by our senior application scientists, provides in-depth troubleshooting advice and practical solutions to common issues, with a primary focus on mitigating the pervasive problem of polymerization. Our goal is to empower you to move beyond "black tar" chemistry and achieve clean, high-yielding quinoline syntheses.

Frequently Asked Questions (FAQs)

Here we address the most common questions and concerns that arise during the application of the Doebner-von Miller reaction.

Q1: My reaction has turned into an intractable dark tar, and my yield is negligible. What is the primary cause of this?

A: This is the most frequently encountered issue in the Doebner-von Miller synthesis. The primary cause is the acid-catalyzed self-condensation and polymerization of the α,β-unsaturated aldehyde or ketone starting material under the harsh acidic conditions required for the reaction.[1] These unsaturated carbonyl compounds are highly susceptible to polymerization, leading to the formation of high-molecular-weight, tar-like substances that consume your starting materials and drastically reduce the yield of the desired quinoline product.

Q2: How does the choice of acid catalyst affect polymerization and overall reaction success?

A: The choice and concentration of the acid catalyst are critical. Both Brønsted acids (e.g., HCl, H₂SO₄, p-TsOH) and Lewis acids (e.g., ZnCl₂, SnCl₄, Sc(OTf)₃) can catalyze the reaction.[2] Strong Brønsted acids are effective at promoting the necessary cyclization but can also aggressively accelerate the polymerization of the carbonyl component. Lewis acids, while still promoting the reaction, can sometimes offer a milder alternative that reduces tar formation. There is no single "best" acid; the optimal choice depends on the specific substrates, and screening of both acid type and concentration is often necessary.

Q3: Can I use an external polymerization inhibitor to prevent tar formation?

A: Yes, the addition of a polymerization inhibitor can be a viable strategy. Phenolic compounds like hydroquinone are effective radical scavengers that can intercept reactive intermediates that initiate polymerization.[3][4] Hydroquinone functions by reacting with free radicals, which are often formed in the presence of oxygen, to create stable, non-reactive species.[4][5] While not a universal solution for all substrate combinations, adding a small amount of an inhibitor like hydroquinone can significantly improve the outcome of particularly troublesome reactions.

Q4: I've heard about using a biphasic system. How does this help reduce polymerization?

A: A biphasic system is an excellent strategy to minimize polymerization.[6] In this setup, the aniline is dissolved in an acidic aqueous phase, while the sensitive α,β-unsaturated carbonyl compound is dissolved in a non-polar organic solvent like toluene.[7] This sequesters the bulk of the carbonyl compound away from the harsh acidic conditions, limiting its self-polymerization. The reaction occurs at the interface or as the carbonyl compound slowly partitions into the aqueous phase, effectively maintaining a low concentration of the reactive species in the acidic environment.

Q5: What are the advantages of using an acetal of the α,β-unsaturated aldehyde?

A: Using an acetal, such as acrolein diethyl acetal, is a highly effective method to prevent polymerization of the parent aldehyde.[1][6] The acetal functional group is stable under neutral or basic conditions but is readily hydrolyzed under the acidic conditions of the Doebner-von Miller reaction. This in situ hydrolysis slowly generates the reactive α,β-unsaturated aldehyde at a controlled rate, keeping its concentration low and thereby minimizing the rate of polymerization.[6][8] This "slow-release" approach often leads to cleaner reactions and significantly improved yields.

Troubleshooting Guide: From Polymerization to Product

This section provides a structured approach to diagnosing and solving common problems encountered during the Doebner-von Miller reaction.

Problem Potential Cause(s) Actionable Solutions & Scientific Rationale
Excessive Polymerization / Tar Formation 1. High local concentration of α,β-unsaturated carbonyl: Rapid addition of the carbonyl compound to the hot, acidic mixture. 2. Excessive reaction temperature: High temperatures accelerate all reaction rates, including polymerization. 3. Inappropriate acid catalyst: The acid may be too strong or too concentrated for the specific substrate.1. Control Reagent Addition: Add the α,β-unsaturated carbonyl compound dropwise or via syringe pump to the heated aniline/acid mixture. This maintains a low, steady-state concentration of the reactive species, favoring the desired bimolecular reaction over self-polymerization. 2. Optimize Temperature: Begin with milder temperature conditions and gradually increase if the reaction is too slow. An excessively vigorous or exothermic reaction upon addition may require initial cooling.[9] 3. Screen Catalysts: Experiment with different Brønsted and Lewis acids. A milder Lewis acid might be sufficient to catalyze the cyclization without aggressively promoting polymerization.[2][10] 4. Implement a Biphasic System: As detailed in the FAQs, dissolving the carbonyl compound in an organic solvent (e.g., toluene) and the aniline in an aqueous acid phase can dramatically reduce polymerization.[6][7]
Low Yield of Quinoline Product 1. Polymerization of starting material: As above, this is a major contributor to low yields. 2. Incomplete reaction: The reaction may not have reached completion due to insufficient heating, time, or catalyst activity. 3. Substrate reactivity: Anilines with strong electron-withdrawing groups can be less nucleophilic and react sluggishly.[11] 4. Incomplete oxidation: The dihydroquinoline intermediate may not fully convert to the aromatic quinoline product.1. Address Polymerization: Implement the solutions from the section above. 2. Monitor Reaction Progress: Use TLC or LC-MS to track the consumption of starting material and formation of the product to determine the optimal reaction time. 3. Adjust for Substrate: For less reactive anilines, more forcing conditions (higher temperature, longer reaction time, or a stronger acid catalyst) may be necessary.[1] 4. Ensure Complete Aromatization: While often an internal redox process occurs, the addition of a mild oxidizing agent (e.g., nitrobenzene, arsenic acid) can sometimes be necessary to drive the final aromatization step to completion.[12][13]
Formation of Dihydroquinoline Impurities 1. Insufficient oxidant: The reaction may lack a sufficient internal or external oxidizing agent to complete the final aromatization step.1. Add an Oxidizing Agent: If dihydroquinoline is the major byproduct, consider adding a stoichiometric amount of a suitable oxidizing agent. Nitrobenzene is a classic choice, often used in the related Skraup synthesis.[13]

Experimental Protocols

Protocol 1: General Procedure for 2-Methylquinoline Synthesis via Doebner-von Miller Reaction

This protocol is a representative example for the synthesis of quinaldine, incorporating best practices to minimize polymerization.

Materials:

  • Aniline

  • Crotonaldehyde

  • Concentrated Hydrochloric Acid (HCl)

  • Zinc Chloride (ZnCl₂), anhydrous

  • Sodium Hydroxide (NaOH) solution

  • Organic solvent for extraction (e.g., Dichloromethane or Ethyl Acetate)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser, a magnetic stirrer, and a dropping funnel.

  • Charging Reactants: To the flask, add aniline (1.0 equiv) and concentrated HCl (2.5 equiv). Stir the mixture to form the aniline hydrochloride salt.

  • Controlled Addition: Heat the mixture to 90-100 °C. Slowly add crotonaldehyde (1.2 equiv) dropwise from the dropping funnel over a period of 1-2 hours. Maintaining a slow addition rate is crucial to prevent a rapid, exothermic polymerization.

  • Cyclization: After the addition is complete, add anhydrous zinc chloride (0.5 equiv) to the reaction mixture. The zinc chloride acts as a Lewis acid to facilitate the cyclization step.

  • Reaction Monitoring: Increase the temperature to maintain a gentle reflux and continue heating for 4-6 hours. Monitor the progress of the reaction by TLC, observing the disappearance of the aniline starting material.

  • Workup - Neutralization: Allow the reaction mixture to cool to room temperature. Carefully and slowly neutralize the acidic mixture by adding a concentrated NaOH solution until the pH is >10. Perform this step in an ice bath to manage the heat of neutralization.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., dichloromethane, 3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄. Filter off the drying agent and remove the solvent under reduced pressure. The crude product can be further purified by vacuum distillation or column chromatography.

Visualizing the Problem: Polymerization vs. Product Formation

The following diagram illustrates the critical choice point in the Doebner-von Miller reaction. The desired pathway leads to the quinoline product, while the competing and often dominant side reaction is the polymerization of the α,β-unsaturated carbonyl.

Doebner_von_Miller_Polymerization Aniline Aniline Reaction_Mix Reaction Mixture Aniline->Reaction_Mix Carbonyl α,β-Unsaturated Carbonyl Carbonyl->Reaction_Mix Polymer Polymeric Tar (Side Product) Carbonyl->Polymer Acid-Catalyzed Self-Polymerization Acid Acid Catalyst (Brønsted or Lewis) Acid->Reaction_Mix Reaction_Mix->Polymer Intermediate Key Intermediate (e.g., Michael Adduct) Reaction_Mix->Intermediate Desired Reaction (Michael Addition) Product Desired Quinoline Product Intermediate->Product Cyclization & Oxidation

Caption: Competing pathways in the Doebner-von Miller reaction.

Logical Workflow for Troubleshooting Polymerization

This workflow provides a step-by-step decision-making process for optimizing your reaction to favor product formation over polymerization.

Troubleshooting_Workflow Start Start: Low Yield & High Polymerization Control_Addition Implement Slow Addition of Carbonyl Compound Start->Control_Addition Check1 Improvement? Control_Addition->Check1 Optimize_Temp Lower Reaction Temperature Check1->Optimize_Temp No / Minor Success Optimized Reaction: High Yield, Low Polymerization Check1->Success Yes Check2 Improvement? Optimize_Temp->Check2 Screen_Acid Screen Acid Catalysts (e.g., Lewis vs. Brønsted) Check2->Screen_Acid No / Minor Check2->Success Yes Check3 Improvement? Screen_Acid->Check3 Biphasic Switch to Biphasic System (e.g., Toluene/H₂O) Check3->Biphasic No / Minor Check3->Success Yes Check4 Improvement? Biphasic->Check4 Acetal Use Acetal Protecting Group (e.g., Acrolein Diethyl Acetal) Check4->Acetal No / Minor Check4->Success Yes Acetal->Success

Caption: A logical workflow for troubleshooting polymerization issues.

References

  • Benchchem. Improving the regioselectivity of the Doebner-Miller reaction.

  • Wikipedia. Doebner–Miller reaction.

  • Tummatorn, J., et al. (2016). Recent Advances in Metal-Free Quinoline Synthesis. PMC.

  • IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS.

  • Ramann, N., & Cowen, B. (2025). On the mechanism of the Doebner–Miller reaction. ResearchGate.

  • Shimizu, K., et al. (2013). Effects of Brønsted and Lewis acidities on activity and selectivity of heteropolyacid-based catalysts for hydrolysis of cellobiose and cellulose. Green Chemistry.

  • SynArchive. Doebner-Miller Reaction.

  • Hydroquinone as a Polymerization Inhibitor: Industrial Applications & Sourcing. (2026, January 24).

  • ChemPoint. Eastman Hydroquinone Inhibitors for Polymerization.

  • Said, M. N. A., et al. Illustration of the mechanism of hydroquinone as a polymerization inhibitor. ResearchGate.

  • Chemeurope.com. Doebner-Miller reaction.

  • Gate Chemistry. (2018, July 15). Doebner Miller Reaction - Heterocyclic Chemistry - Synthesis of Quinolines. YouTube.

  • Slideshare. (2021). Doebner-Miller reaction and applications.

  • Eastman. Hydroquinone and derivatives.

  • ResearchGate. Doebner–Von Miller cyclization of anilines with acrolein diethyl acetal.

  • The Journal of Organic Chemistry. An improvement in the Doebner-Miller synthesis of quinaldines.

  • University of the Sunshine Coast, Queensland. Limitations of the two-phase doebner-miller reaction for the synthesis of quinolines.

  • Australian Government Department of Health. (2022, December 22). Hydroquinone and p-benzoquinone - Evaluation statement.

  • Yamamoto, H. (2013). From designer Lewis acid to designer Brønsted acid towards more reactive and selective acid catalysis. PMC.

  • ResearchGate. Doebner‐(von) Miller reaction.

  • Benchchem. Application Notes and Protocols for the Doebner Reaction in Quinoline Derivative Synthesis.

  • Semantic Scholar. Doebner-von Miller reaction.

  • Chemistry LibreTexts. (2021, September 27). 3.2: Brønsted and Lewis Acids and Bases.

  • Semantic Scholar. Doebner–Miller reaction | 7 Publications | 69 Citations | Top Authors | Related Topics.

  • ResearchGate. What is the complete procedure for Doebner-von miller reaction ?.

Sources

Troubleshooting

Technical Support Center: Green Chemistry Approaches for Quinoline Synthesis

Welcome to the technical support center for Green Quinoline Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize experimental ou...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Green Quinoline Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize experimental outcomes in the sustainable synthesis of quinoline derivatives. Quinolines are crucial scaffolds in medicinal chemistry and materials science, but their traditional syntheses often involve harsh conditions and hazardous reagents.[1][2][3] This resource provides practical, field-tested advice to effectively implement greener methodologies.

Frequently Asked Questions (FAQs)

Q1: Why is there a push for "green" quinoline synthesis?

A1: Many classical methods for quinoline synthesis, such as the Skraup, Doebner-von Miller, and Friedländer reactions, have significant environmental drawbacks.[4] These methods often necessitate harsh conditions like high temperatures, strong acids, toxic reagents, and stoichiometric amounts of catalysts, which leads to substantial waste generation.[1][3][4] Green chemistry approaches aim to mitigate these issues by employing milder reaction conditions, safer solvents (like water or ethanol), and highly efficient, often recyclable, catalysts.[5][6][7]

Q2: What are the primary green chemistry strategies for quinoline synthesis?

A2: Key green strategies include:

  • Microwave-Assisted Organic Synthesis (MAOS): Utilizes microwave irradiation to dramatically reduce reaction times (from hours to minutes), often increasing yields and minimizing side product formation.[4][6][8]

  • Ultrasound-Assisted Synthesis: Employs ultrasonic waves to enhance reaction rates and yields, typically at lower temperatures than conventional heating.[4]

  • Mechanochemistry: Involves solvent-free reactions in a ball mill, reducing solvent waste and sometimes enabling reactions that are difficult in solution.[4]

  • Use of Greener Solvents: Replacing hazardous organic solvents with environmentally benign alternatives like water, ethanol, or deep eutectic solvents.[5][6][9]

  • Catalyst Innovation: Developing and using reusable catalysts, such as solid acids, nanocatalysts, and biocatalysts, to improve efficiency and reduce waste.[1][3][5]

Q3: How do I choose the right green approach for my specific quinoline target?

A3: The choice depends on several factors, including the specific named reaction (e.g., Friedländer, Combes), the nature of your substrates, and available equipment. For thermally sensitive substrates, ultrasound or specific catalytic methods at lower temperatures might be preferable. For rapid reaction screening and optimization, microwave-assisted synthesis is often a powerful tool.[8] Solvent-free mechanochemical methods are ideal when aiming to completely eliminate solvent waste.[4]

Q4: What are "green metrics" and how do they apply to quinoline synthesis?

A4: Green metrics are quantitative tools to evaluate the environmental performance of a chemical process. For quinoline synthesis, important metrics include:

  • Atom Economy: This measures the efficiency of a reaction in converting reactants to the desired product. Multi-component reactions are particularly good at maximizing atom economy.[4]

  • E-Factor: This calculates the ratio of the mass of waste generated to the mass of the product. A lower E-factor signifies a greener process.[4]

  • Effective Mass Yield: This considers the mass of the final product in relation to the mass of all non-benign materials used in the synthesis.[4] By applying these metrics, chemists can quantitatively compare different synthetic routes and select the most sustainable option.[4]

Troubleshooting Guides for Common Green Quinoline Syntheses

This section provides detailed troubleshooting for specific issues you may encounter during your experiments.

Friedländer Annulation

The Friedländer synthesis, which condenses a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, is a cornerstone of quinoline synthesis.[2][9] Green modifications often employ milder catalysts and conditions.[9]

Problem: Low Yield or Incomplete Reaction
Potential Cause Troubleshooting Steps & Explanation
Suboptimal Catalyst Solution: The choice of catalyst is critical. If using a Lewis acid or solid acid catalyst, ensure it is active and dry. For instance, In(OTf)₃ has been shown to be a highly effective catalyst for this reaction.[10] Consider increasing the catalyst loading in small increments (e.g., from 5 mol% to 10 mol%).[2] Nanocatalysts can also offer enhanced activity and recyclability.[2][3]
Harsh Reaction Conditions Solution: Traditional high temperatures can degrade starting materials or the final product.[2] If using conventional heating, try incrementally lowering the temperature. Alternatively, switch to microwave irradiation, which often allows for lower bulk temperatures and significantly shorter reaction times, improving yields.[11][12]
Poor Solubility of Reactants Solution: Inadequate solubility can hinder reaction rates. If your reactants are not dissolving, consider switching to a more polar green solvent like ethanol or a deep eutectic solvent.[2][9] In microwave-assisted reactions, a polar solvent can also improve energy absorption.[2]
Problem: Formation of Multiple Products (Poor Regioselectivity)
Potential Cause Troubleshooting Steps & Explanation
Use of Unsymmetrical Ketones Solution: When an unsymmetrical ketone is used, two different regioisomers can form. To control this, you can introduce a directing group, such as a phosphoryl group, on one of the α-carbons of the ketone.[2][13]
Inappropriate Catalyst Solution: The catalyst can influence which α-carbon of the ketone reacts. Screening different catalysts, such as specific amine catalysts or using an ionic liquid like [Bmmim][Im], can favor the formation of a single product.[2]
Experimental Protocol: Microwave-Assisted, Catalyst-Free Friedländer Synthesis

This protocol provides a starting point for a green Friedländer synthesis.

  • Reactant Preparation: In a microwave-safe reaction vessel, combine the 2-aminoaryl ketone (1 mmol), the active methylene compound (1.2 mmol), and a suitable green solvent (e.g., 2-3 mL of ethanol).

  • Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 120 °C) for a short duration (e.g., 10-30 minutes). Monitor the pressure to ensure it remains within the vessel's limits.

  • Reaction Monitoring: After the initial irradiation period, cool the vessel and take a small aliquot to monitor the reaction's progress by Thin-Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate out of solution. If so, isolate it by filtration. If not, remove the solvent under reduced pressure.

  • Purification: Purify the crude product by recrystallization from a green solvent (e.g., ethanol) or by column chromatography.

Doebner-von Miller Reaction

This reaction synthesizes quinolines from anilines and α,β-unsaturated carbonyl compounds.[14] Green approaches focus on minimizing the use of strong acids and high temperatures.

Problem: Significant Tar and Polymeric Byproduct Formation
Potential Cause Troubleshooting Steps & Explanation
Acid-Catalyzed Polymerization Solution: Tar formation is a frequent issue, often due to the polymerization of the α,β-unsaturated carbonyl compound under acidic conditions.[15] To mitigate this, add the α,β-unsaturated carbonyl compound slowly to the heated acidic solution of the aniline.[15] This helps control the exothermic nature of the reaction.
Excessively High Temperature Solution: While heating is often necessary, excessive temperatures can accelerate polymerization.[15] Closely monitor and control the reaction temperature. It may be beneficial to start at a lower temperature and gradually increase it.[15][16]
Problem: Reaction Stalls or is Incomplete
Potential Cause Troubleshooting Steps & Explanation
Insufficiently Acidic Catalyst Solution: The reaction relies on an acid catalyst. Ensure the concentration and type of acid are appropriate. Both Brønsted acids (e.g., p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂) can be effective.[14][15]
Substrate Reactivity Solution: Anilines with electron-withdrawing groups can be less reactive and lead to lower yields.[16] For these substrates, you may need to use a more active catalyst or higher reaction temperatures.[16]
Combes Quinoline Synthesis

The Combes synthesis involves the acid-catalyzed reaction of an aniline with a β-diketone.

Problem: Low Yields with Microwave Irradiation
Potential Cause Troubleshooting Steps & Explanation
Inefficient Microwave Absorption Solution: If the reaction mixture is not absorbing microwave energy efficiently, consider adding a small amount of a polar solvent or an ionic liquid to improve the dielectric properties of the medium.
Suboptimal Catalyst Solution: While traditional Combes reactions use strong acids like H₂SO₄, greener alternatives like solid acid resins (e.g., NKC-9) can be effective, especially under microwave and solvent-free conditions.[11] Ensure the catalyst is active and well-dispersed in the reaction mixture.
General Troubleshooting for Green Catalysis
Problem: Catalyst Deactivation or Low Recyclability
Potential Cause Troubleshooting Steps & Explanation
Poisoning Solution: Impurities in your starting materials or solvents can act as catalyst poisons, binding to the active sites and reducing activity.[17][18][19] Ensure high purity of all reagents.
Fouling/Coking Solution: The deposition of byproducts or polymeric material on the catalyst surface can block active sites.[18][19] Ensure efficient stirring to minimize localized high concentrations of reactants that can lead to fouling.[17]
Sintering Solution: For nanocatalysts, high temperatures can cause the particles to agglomerate, reducing the surface area and activity.[18][19] Operate at the lowest effective temperature to maintain catalyst stability.
Inefficient Recovery Solution: For heterogeneous catalysts, ensure a proper workup procedure to recover the catalyst without significant loss. This may involve filtration or centrifugation. The catalyst may require washing with a suitable solvent before reuse.

Visualizing Experimental Workflows

Troubleshooting Workflow for Low Reaction Yield

This diagram outlines a logical progression for troubleshooting low-yielding green quinoline synthesis reactions.

LowYieldTroubleshooting start Low Yield Observed check_conditions Verify Reaction Conditions (Temp, Time, Stoichiometry) start->check_conditions optimize_catalyst Optimize Catalyst System check_conditions->optimize_catalyst Conditions Correct change_solvent Screen Alternative Green Solvents optimize_catalyst->change_solvent No Improvement sub_catalyst Increase Loading? Use Fresh Catalyst? Try Alternative Catalyst? optimize_catalyst->sub_catalyst purification_loss Review Workup & Purification change_solvent->purification_loss No Improvement success Yield Improved purification_loss->success Yield Loss Minimized sub_catalyst->success Improvement Seen

Caption: A systematic workflow for diagnosing and resolving low reaction yields.

General Mechanism: Friedländer Annulation

This diagram illustrates the key steps in the Friedländer synthesis of quinolines.

FriedlanderMechanism reactants 2-Aminoaryl Ketone + Active Methylene Compound aldol Aldol Condensation reactants->aldol Base or Acid dehydration1 Dehydration aldol->dehydration1 cyclization Intramolecular Condensation (Imine Formation) dehydration1->cyclization dehydration2 Cyclodehydration cyclization->dehydration2 product Substituted Quinoline dehydration2->product

Sources

Optimization

Technical Support Center: Navigating Regioselectivity in Quinoline Synthesis

Welcome to the Technical Support Center for Quinoline Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for regioselectivity issues and...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Quinoline Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for regioselectivity issues and other common challenges encountered during the synthesis of quinoline scaffolds. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to make informed decisions in your research.

Frequently Asked Questions (FAQs) on Regioselectivity

This section addresses the critical issue of regioselectivity in major quinoline synthesis reactions.

The Skraup and Doebner-von Miller Reactions

Question 1: My Skraup/Doebner-von Miller synthesis with a meta-substituted aniline is giving me a mixture of 5- and 7-substituted quinolines. How can I control the regioselectivity?

Answer: This is a classic challenge in Skraup and Doebner-von Miller syntheses. The regiochemical outcome is dictated by the electrophilic aromatic substitution step, where the cyclization occurs onto the aniline ring. The directing effects of the substituent on your aniline are the primary determinant of the 5- versus 7-substituted product ratio.

  • Causality: Electron-donating groups (EDGs) at the meta-position, such as methoxy (-OCH₃) or methyl (-CH₃), will primarily direct the cyclization to the ortho and para positions. In this case, the para-position (leading to the 7-substituted quinoline) is sterically more accessible and generally favored. Conversely, electron-withdrawing groups (EWGs) like nitro (-NO₂) or chloro (-Cl) are meta-directing. This deactivates the ortho and para positions, favoring cyclization at the less deactivated ortho position, leading to the 5-substituted quinoline.[1]

  • Troubleshooting and Optimization:

    • Substituent Choice: If your synthetic route allows, consider the electronic nature of your aniline substituent. For a 7-substituted product, a meta-EDG is preferable. For a 5-substituted product, a meta-EWG is more likely to give the desired isomer.

    • Reaction Conditions: While substituent effects are dominant, fine-tuning reaction conditions can sometimes influence the isomer ratio. Harsher conditions (higher temperatures, stronger acids) may overcome subtle electronic preferences, potentially leading to a less selective reaction. Therefore, starting with milder conditions is advisable.

    • Alternative Syntheses: If achieving high regioselectivity is paramount, consider alternative quinoline syntheses that offer better regiochemical control, such as the Friedländer synthesis, where the connectivity is less ambiguous.

Question 2: I'm experiencing a very violent and exothermic reaction during my Skraup synthesis, leading to low yields and significant tar formation. What can I do to control it?

Answer: The highly exothermic nature of the Skraup synthesis is a well-known hazard, primarily due to the dehydration of glycerol to acrolein by concentrated sulfuric acid.[2][3] Uncontrolled, this can lead to polymerization of the acrolein intermediate and other side reactions, drastically reducing your yield.[4]

  • Troubleshooting and Optimization:

    • Gradual Heating: Begin by gently heating the reaction mixture. Once the reaction initiates (often indicated by boiling), it's crucial to remove the heat source and let the exotherm sustain the reaction. Reapply heat only after this initial vigorous phase has subsided.[5]

    • Moderating Agents: The addition of ferrous sulfate (FeSO₄) or boric acid can help to moderate the reaction's violence.[3]

    • Alternative Oxidizing Agents: While nitrobenzene is traditionally used as both an oxidizing agent and a solvent, arsenic acid is known to result in a less violent reaction.[5] Iodine can also be used as a milder oxidizing agent.[5]

    • Modern Modifications: Consider microwave-assisted synthesis or the use of ionic liquids, which can allow for lower reaction temperatures and shorter reaction times, minimizing side reactions.[6]

The Combes Quinoline Synthesis

Question 3: I am using an unsymmetrical β-diketone in a Combes synthesis and obtaining a mixture of 2,4-disubstituted quinoline regioisomers. How can I favor the formation of one isomer over the other?

Answer: In the Combes synthesis, the regioselectivity is determined during the acid-catalyzed electrophilic aromatic annulation, which is the rate-determining step. The outcome is a delicate balance of steric and electronic effects of the substituents on both the aniline and the β-diketone.[7]

  • Causality and Key Factors:

    • Steric Effects: A bulkier substituent on the β-diketone will preferentially occupy the less sterically hindered 2-position of the resulting quinoline.[7]

    • Electronic Effects of Aniline Substituents: The electronic nature of substituents on the aniline ring plays a pivotal role. Electron-donating groups (like methoxy) on the aniline tend to favor the formation of one regioisomer, while electron-withdrawing groups (such as chloro or fluoro) can direct the cyclization to produce the opposite regioisomer.[7]

  • Troubleshooting and Optimization:

    • Choice of β-Diketone: If possible, design your β-diketone to have a significant steric difference between the two substituents to drive the reaction towards a single regioisomer.

    • Aniline Substitution: Carefully select the substituents on your aniline. A study by Sloop on trifluoromethyl-β-diketones showed that methoxy-substituted anilines led to 2-CF₃-quinolines, while chloro- or fluoroanilines favored the 4-CF₃ regioisomer.[7]

    • Catalyst and Solvent: While concentrated sulfuric acid is common, mixtures of polyphosphoric acid (PPA) and alcohols have been used as more effective dehydrating agents and can influence the product ratio.[7]

The Friedländer Quinoline Synthesis

Question 4: My Friedländer synthesis with an unsymmetrical ketone is not regioselective. How can I control which α-methylene group reacts?

Answer: The regioselectivity in the Friedländer synthesis is a known challenge when using unsymmetrical ketones.[1] The reaction proceeds via an aldol condensation followed by cyclodehydration, and the initial condensation can occur at either α-position of the ketone.[8]

  • Causality: The regioselectivity is governed by the relative acidity of the α-protons and the steric accessibility of the α-carbons of the ketone. The reaction can be catalyzed by either acid or base, which can influence the enolate or enol formation and thus the regiochemical outcome.

  • Troubleshooting and Optimization:

    • Catalyst Choice: The choice of catalyst can significantly impact regioselectivity. Lewis acids, such as In(OTf)₃, have been shown to be highly effective in promoting the selective formation of the desired Friedländer product in reactions involving 2-aminobenzophenone and ethyl acetoacetate.[9]

    • Protecting Groups/Directing Groups: Introducing a phosphoryl group on one α-carbon of the ketone can direct the condensation to the other α-position.[8]

    • Use of Enamines: To avoid side reactions and potentially improve regioselectivity, the imine analogue of the o-aminoaryl aldehyde/ketone can be used instead.[8]

    • Reaction Conditions: Varying the reaction temperature and solvent can also influence the kinetic versus thermodynamic control of the initial condensation, thereby affecting the regioisomeric ratio.

Protocols and Methodologies

General Protocol for the Skraup Synthesis of Quinoline

This protocol is a representative example and should be adapted based on the specific aniline used.

Materials:

  • Aniline (1.0 mole)

  • Glycerol (3.0 moles)

  • Nitrobenzene (0.4 mole)

  • Concentrated Sulfuric Acid (100 ml)

  • Ferrous Sulfate Heptahydrate (10 g)

Procedure:

  • In a 2-liter round-bottom flask equipped with a reflux condenser and a mechanical stirrer, carefully mix the aniline, glycerol, and nitrobenzene.

  • Slowly and with constant stirring, add the concentrated sulfuric acid to the mixture. The addition is exothermic, so control the rate to prevent excessive temperature increase.[10]

  • Add the ferrous sulfate heptahydrate to the reaction mixture.

  • Gently heat the mixture in an oil bath. The reaction will become exothermic. Maintain the oil bath temperature at 140-150°C for 3-4 hours.[10]

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Dilute the mixture with water and then carefully neutralize with a concentrated solution of sodium hydroxide until it is strongly alkaline.

  • Perform steam distillation to isolate the crude quinoline.

  • Separate the quinoline layer from the aqueous layer in the distillate.

  • Dry the crude quinoline over anhydrous potassium carbonate and then purify by distillation. The fraction boiling at 235-237°C is collected.[10]

Safety Note: The Skraup reaction can be violent. Always perform this reaction in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE). Handle concentrated sulfuric acid with extreme care.

Analytical Workflow for Regioisomer Characterization

Determining the ratio and identity of your quinoline regioisomers is crucial. The following workflow outlines the key analytical steps.

1. Separation of Isomers:

  • Chromatography: High-performance liquid chromatography (HPLC) and gas chromatography (GC) are effective for separating quinoline isomers.[11][12] For preparative scale, centrifugal partition chromatography can be employed.[13]

    • HPLC Method Development: For RP-HPLC, careful optimization of the mobile phase pH is critical, as the pKa values of quinoline isomers can be very close.[11] Using a buffered mobile phase (e.g., phosphate or acetate) is recommended. Phenyl-based stationary phases can offer different selectivity through pi-pi interactions.[11]

2. Isomer Identification:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for distinguishing regioisomers.[14][15]

    • ¹H NMR: The substitution pattern on the aromatic rings will result in unique chemical shifts and coupling patterns for the aromatic protons.[16]

    • ¹³C NMR: Each unique carbon environment will give a distinct signal, providing clear evidence of the substitution pattern.

    • 2D NMR (COSY, HSQC): These techniques can be used to definitively assign proton and carbon signals and confirm the connectivity within the molecule, especially in cases of signal overlap in 1D spectra.[15]

  • X-ray Crystallography: For crystalline products, single-crystal X-ray diffraction provides unambiguous structural determination, confirming the regiochemistry.

Visualizing Reaction Mechanisms and Workflows

Skraup_Mechanism

Friedlander_Regioselectivity

References

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  • BenchChem. (2025). Application Notes and Protocols for the Skraup Synthesis of Quinolines.
  • BenchChem. (2025). The Skraup Synthesis of Quinoline from Aniline: A Technical Guide for Researchers and Drug Development Professionals.
  • BenchChem. (2025). Navigating the Skraup Quinoline Synthesis: A Technical Support Guide.
  • Varma, R. S. (2008). Friedländer annulation: scope and limitations of metal salt Lewis acid catalysts in selectivity control for the synthesis of functionalised quinolines. New Journal of Chemistry, 32(11), 1954-1961.
  • Corio, A., Gravier-Pelletier, C., & Busca, P. (2021). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Molecules, 26(18), 5467.
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  • Organic Chemistry Portal. (n.d.). Friedlander quinoline synthesis.
  • ResearchGate. (2025). Regioselectivity of Friedländer Quinoline Syntheses.
  • Combes, A. (1888). Sur les synthèses dans la série de la quinoléine au moyen de l'acétylacétone et des anilines substituées. Bulletin de la Societe Chimique de Paris, 49, 89-92.
  • ResearchGate. (2025).
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  • Weyesa, A., & Mulugeta, E. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC advances, 10(35), 20784-20793.
  • Cheng, C. C. (2011). The Friedländer Synthesis of Quinolines. Organic Reactions.
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  • Organic Chemistry Portal. (n.d.). Friedlaender Synthesis.
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  • da Silva, F. M., et al. (2009). Lewis acid promoted Friedländer condensation reactions between anthranilonitrile and ketones for the synthesis of tacrine and its analogues. Journal of the Brazilian Chemical Society, 20, 1448-1454.
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  • YouTube. (2024). Combe's synthesis of quinoline || detailed mechanism.
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  • Weisz, A., et al. (2012). Preparative separation of di- and trisulfonated components of Quinoline Yellow using affinity-ligand pH-zone-refining counter-current chromatography.
  • Kennedy, E. B., & Wulff, J. E. (2016). Recent Advances in Metal-Free Quinoline Synthesis. Molecules (Basel, Switzerland), 21(8), 989.
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  • UNCW Institutional Repository. (n.d.).
  • Scribd. (n.d.). Combes Quinoline Synthesis PDF.
  • Shaw, J. T., et al. (2004). Effect of Bronsted Acids and Bases, and Lewis Acid (Sn(2+)) on the Regiochemistry of the Reaction of Amines with Trifluoromethyl-β-diketones: Reaction of 3-Aminopyrrole to Selectively Produce Regioisomeric 1H-Pyrrolo[3,2-b]pyridines. The Journal of organic chemistry, 69(25), 8717–8724.
  • ResearchGate. (2025). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis.

Sources

Troubleshooting

Technical Support Center: Synthesis of 4-Methoxy-6-methylquinoline-2-carbaldehyde

Status: Operational Ticket ID: SC-QUIN-2CHO-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary & Molecule Profile Target Molecule: 4-Methoxy-6-methylquinoline-2-carbaldehy...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: SC-QUIN-2CHO-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Molecule Profile

Target Molecule: 4-Methoxy-6-methylquinoline-2-carbaldehyde Primary Application: Key intermediate for kinase inhibitors (e.g., c-Met, VEGFR targets) and anti-infective scaffolds. Critical Challenge: The scale-up of this molecule is defined by two opposing forces:

  • The Oxidation Bottleneck: Converting the C2-methyl group to an aldehyde without over-oxidizing to the carboxylic acid (Quinaldic acid).

  • The Stability Paradox: The C4-methoxy group is an enol ether surrogate; it is susceptible to hydrolysis under the acidic conditions often generated during oxidation, reverting to the 4-hydroxyquinoline (quinolone) impurity.

This guide deviates from standard academic protocols to focus on scalable, non-chromatographic isolation using bisulfite adduct chemistry, which is the industry standard for high-purity aldehyde isolation.

The Synthetic Route: Riley Oxidation

The most robust route for scale-up is the Riley Oxidation of 4-methoxy-2,6-dimethylquinoline using Selenium Dioxide (


). While toxic, 

offers superior regioselectivity for the activated C2-methyl position over the C6-methyl.
Mechanism & Process Flow

The reaction proceeds via an Ene reaction followed by a [2,3]-sigmatropic rearrangement .[1][2][3] The key to scale-up is managing the water content.

RileyOxidation Start 4-Methoxy-2,6-dimethylquinoline SeO2 SeO2 / Dioxane / H2O (Reflux) Start->SeO2 Inter Intermediate: Allyl Selenite Ester SeO2->Inter Ene Reaction Prod Target: 2-Carbaldehyde Inter->Prod Sigmatropic Rearrangement Side1 Over-Oxidation: Carboxylic Acid Prod->Side1 Excess SeO2 Prolonged Heat Side2 Hydrolysis: 4-Hydroxy species Prod->Side2 Acidic pH (H2SeO3 byproduct)

Figure 1: Reaction pathway highlighting the critical divergence points for impurity formation.

Scale-Up Protocol & Troubleshooting

Phase A: The Oxidation Reaction

Standard Protocol: 1.0 eq Substrate + 1.1-1.3 eq


 in 1,4-Dioxane/Water (95:5). Reflux (

).
IssueSymptomRoot CauseCorrective Action
Stalled Reaction TLC/HPLC shows >20% SM after 4h.Anhydrous Conditions.

requires trace water to activate (solubilize).
Add 2-5% water to the dioxane. Do not use anhydrous solvents for this specific oxidation [1].
Red Precipitate Bright red solid clogs filters.Colloidal Selenium. This is the reduced byproduct (

).
Hot Filtration: Filter the reaction mixture through Celite while still hot (

). Upon cooling, Se aggregates and becomes impossible to filter.
Low Yield (Acid) Peak at RT ~2.5 min (Acid) increases.Over-oxidation. Reaction ran too long or oxidant excess.Quench immediately when SM < 5%. Do not aim for 100% conversion; the aldehyde is reactive.
Loss of Methoxy Appearance of broad polar peak (Quinolone).Acid Hydrolysis.

byproduct lowers pH, hydrolyzing the C4-OMe.
Add buffer (

or Pyridine, 0.5 eq) to the reaction mixture to neutralize selenious acid generated in situ [2].
Phase B: Purification (The Bisulfite Shunt)

Crucial for Scale-Up: Column chromatography is not viable for >100g batches. We utilize the Bisulfite Adduct method.[4][5][6][7] This purifies the aldehyde by converting it into a water-soluble salt, washing away organic impurities (unreacted SM, over-oxidized acid, selenium residues), and then regenerating the aldehyde.

Protocol:

  • Adduct Formation: Dissolve crude organic residue in EtOAc. Add saturated aqueous

    
     (2.0 eq). Vigorously stir for 2-4h. The aldehyde becomes the water-soluble sulfonate.
    
  • Wash: Separate layers. Keep the Aqueous Layer . (Discard organics containing SM and Se residues).

  • Regeneration: Treat aqueous layer with base (

    
    ) or Formaldehyde to release the pure aldehyde. Extract into DCM/EtOAc.
    

Warning: Do NOT use strong acid (HCl) to regenerate the aldehyde. It will hydrolyze the 4-methoxy group [3].

Purification Crude Crude Reaction Mixture (Aldehyde + SM + Se + Acid) Bisulfite Add sat. NaHSO3 (aq) Stir 4 hours Crude->Bisulfite PhaseSep Phase Separation Bisulfite->PhaseSep OrgLayer Organic Layer (Contains SM, Selenium, Impurities) PhaseSep->OrgLayer Discard AqLayer Aqueous Layer (Bisulfite Adduct) PhaseSep->AqLayer Keep Regen Regeneration Add Na2CO3 (pH 10-11) Extract with EtOAc AqLayer->Regen Final Pure 4-Methoxy-6-methyl quinoline-2-carbaldehyde Regen->Final

Figure 2: The "Bisulfite Shunt" purification workflow. This method eliminates the need for chromatography.[5][6]

Frequently Asked Questions (FAQ)

Q1: Why is my product turning yellow/brown upon storage?

  • A: Quinoline carbaldehydes are photo-sensitive and prone to air oxidation (to quinaldic acid). Store under Argon/Nitrogen at -20°C in amber vials. If the solid is yellow, it likely contains traces of Selenium. Recrystallize from Cyclohexane/EtOAc to remove residual Se.

Q2: Can I use


 instead of 

?
  • A: No.

    
     oxidizes benzylic alcohols to aldehydes. It will not oxidize the methyl group directly to an aldehyde. You would first need to halogenate and hydrolyze the methyl group to an alcohol, adding two steps to the process.
    

Q3: The Bisulfite adduct isn't precipitating. What is wrong?

  • A: Unlike simple benzaldehydes, quinoline adducts are often highly soluble in water due to the nitrogen heteroatom. Do not expect a precipitate. The purification relies on the adduct staying in the water phase while impurities stay in the organic phase. Trust the phase separation [4].

Q4: How do I remove the final traces of Selenium (ppm level) for pharma compliance?

  • A: If the bisulfite method leaves residual Se (often <50 ppm), treat the final organic solution with Thiol-functionalized Silica (SiliaMetS® Thiol) or activated charcoal (Darco G-60) at 50°C for 1 hour, then filter.

References

  • Riley Oxidation Mechanism & Conditions

    • Riley, H. L., et al. "Selenium Dioxide: a New Oxidising Agent."[2] Journal of the Chemical Society, 1932.

    • Note: Establishes the requirement for trace water/protic solvent to form the active selenious acid species.
  • Instability of 4-Methoxyquinolines

    • Clemo, G. R., & Perkin, W. H. "Synthesis of 4-Tetrahydroquinolone and 4-Methoxyquinoline." Journal of the Chemical Society, Transactions, 1924.

    • Note: Documents the hydrolysis of 4-methoxy to 4-hydroxy (quinolone) under acidic conditions.
  • Bisulfite Adduct Purification Strategy

    • Kjell, D. P., et al.[7] "A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts." The Journal of Organic Chemistry, 1999.[7]

    • Note: Validates the scalability and high recovery yields of the bisulfite method for sensitive aldehydes.
  • Quinoline Aldehyde Handling

    • BenchChem Technical Support.[4][8][9] "Aldehyde Purification via Bisulfite Adducts." BenchChem Protocols, 2025.[8]

    • Note: Specific protocols for handling arom

Sources

Optimization

Green Heterocycle Synthesis Support Hub: Metal-Free Quinoline Architectures

Status: Operational Operator: Senior Application Scientist Subject: Metal-Free Catalytic Systems for Quinoline Synthesis Ticket ID: MF-Q-2026-ALPHA Introduction Welcome to the technical support interface for metal-free q...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Operator: Senior Application Scientist Subject: Metal-Free Catalytic Systems for Quinoline Synthesis Ticket ID: MF-Q-2026-ALPHA

Introduction

Welcome to the technical support interface for metal-free quinoline synthesis. You are likely here because you need to avoid transition metal contamination (Pd, Rh, Cu) in late-stage pharmaceutical intermediates, or you are aiming to meet strict Green Chemistry metrics.

This guide moves beyond basic textbook definitions. We treat chemical protocols as systems —if one component fails, the system collapses. Below are the three most robust metal-free workflows, complete with failure analysis and recovery protocols.

Module 1: The Iodine/DMSO Oxidative System

Best For: Broad substrate scope, scalability, and "cornucopia" reactions (using DMSO as a carbon source).

The System Logic

This protocol relies on the dual role of Dimethyl Sulfoxide (DMSO). It acts as both the solvent and the terminal oxidant (via Kornblum oxidation mechanisms), while molecular iodine (


) acts as the Lewis acid catalyst and radical initiator.

Mechanism Visualization: The cycle relies on the regeneration of


 from HI using DMSO, which generates dimethyl sulfide (DMS) as a byproduct.

IodineCycle Start Substrates (Aniline + Ketone) Imine Imine Intermediate Start->Imine -H2O Cyclized Cyclized Amine Imine->Cyclized Lewis Acid Activation (I2) Product Quinoline Product Cyclized->Product Oxidative Aromatization HI HI (Byproduct) Cyclized->HI H-abstraction I2 I2 (Catalyst) HI->I2 Oxidation by DMSO DMSO DMSO (Oxidant) DMS DMS + H2O DMSO->DMS

Caption: Figure 1. The Iodine/DMSO catalytic cycle.[1] Note the critical regeneration of Iodine via DMSO reduction.

Standard Protocol (Self-Validating)
  • Charge: Aniline (1.0 mmol), Ketone/Aldehyde (1.0-1.2 mmol), and

    
     (10-20 mol%) in DMSO (3 mL).
    
  • Heat: Stir at 100°C in an open vessel (or loose cap). Why? To allow DMS and water vapor to escape, driving equilibrium.

  • Monitor: TLC usually shows imine formation within 10 mins. Full conversion typically requires 2-4 hours.

  • Quench: Sat.

    
     (aq) to remove residual iodine.
    
Troubleshooting & FAQ
SymptomRoot Cause AnalysisCorrective Action
Reaction stalls at Imine Temperature too low for Kornblum oxidation.Increase T to >100°C. DMSO oxidation is kinetically slow below 80°C.
Low Yield / Tarring Polymerization of electron-rich anilines.Add the aniline dropwise to the iodine/ketone mixture.
Product is not aromatic Insufficient oxidant capacity.Ensure the reaction vessel is not sealed tight; allow

ingress or ensure DMSO is in large excess.
Violent exotherm Runaway iodine-radical generation.Do not exceed 20 mol%

on scale-up. Use cooling loops for >10g scale.

Module 2: Visible-Light Photoredox Catalysis

Best For: Thermally sensitive substrates, late-stage functionalization, and green chemistry compliance.

The System Logic

This system utilizes organic dyes (Eosin Y or Rose Bengal) to mediate Single Electron Transfer (SET). Unlike thermal methods, this operates at room temperature. The catalyst is excited by visible light (Green LEDs for Eosin Y) and quenched by oxygen (aerobic oxidation) or the substrate.

Photoredox Pathway:

Photoredox GroundState Eosin Y (Ground State) ExcitedState Eosin Y* (Excited State) GroundState->ExcitedState hv (Green LED) RadicalCat Radical Cation Intermediate ExcitedState->RadicalCat SET (Oxidative Quenching) Substrate Substrate (Amine/Alkyne) Substrate->RadicalCat RadicalCat->GroundState Regeneration via O2 O2 O2 (Air) Superoxide O2•- O2->Superoxide Accepts e- Superoxide->Substrate H-abstraction / Cyclization

Caption: Figure 2. Eosin Y catalyzed photoredox cycle.[2][3][4][5] The formation of the superoxide anion is the key driving force for aromatization.

Standard Protocol
  • Setup: Glass vial (borosilicate).

  • Charge: Substrates + Eosin Y (1-2 mol%). Solvent: Ethanol or Acetonitrile.[6]

  • Irradiation: Green LEDs (

    
     nm). Distance: 2-5 cm.
    
  • Atmosphere: Open air or

    
     balloon. Strict anaerobic conditions will kill this reaction.
    
Troubleshooting & FAQ
SymptomRoot Cause AnalysisCorrective Action
No Reaction Light source mismatch.Eosin Y absorbs green light.[3] Blue LEDs (450nm) are inefficient here. Switch to Green LEDs.
Slow Conversion "Inner Filter Effect" (Catalyst too concentrated).If the solution is opaque/black, light cannot penetrate. Dilute catalyst to 1 mol% or increase surface area (flow chemistry).
Photobleaching Catalyst degradation.Eosin Y can degrade over long times. Add catalyst in two portions (0h and 4h).

Module 3: The Povarov Multi-Component Reaction (MCR)

Best For: Creating complex tetrahydroquinolines (THQs) and subsequent oxidation to quinolines.

The System Logic

A three-component reaction involving an aniline, an aldehyde, and an activated alkene (or alkyne).[1][2][6][7] In metal-free modes, this is catalyzed by Brønsted acids (TFA,


) or Molecular Iodine.

Decision Tree for Povarov Optimization:

PovarovTree Start Povarov Reaction Low Yield? Check1 Check Alkene Type Start->Check1 ElectronRich Electron Rich (e.g., Vinyl Ether) Check1->ElectronRich ElectronPoor Electron Poor (e.g., Styrene) Check1->ElectronPoor Action1 Issue: Polymerization Sol: Lower Temp (0°C) Use milder acid (InCl3 or Iodine) ElectronRich->Action1 Action2 Issue: Low Reactivity Sol: Heat (80°C) Stronger Acid (TFA/BF3) ElectronPoor->Action2

Caption: Figure 3. Troubleshooting logic for Povarov MCR regioselectivity and reactivity.

Standard Protocol
  • Charge: Aniline (1 eq), Aldehyde (1 eq), Alkene (1.5 eq).

  • Catalyst: Molecular Iodine (10 mol%) or TFA (10 mol%).

  • Solvent:

    
     or DCM.
    
  • Oxidation Step: The Povarov yields a tetrahydroquinoline. To get the quinoline, add DDQ (stoichiometric) or heat with DMSO/

    
     after the initial cyclization is complete.
    

References

  • Wu, X., et al. "Iodine-Mediated Formal [2+1+1+1] Cycloaddition for Pyrrolo[2,1-a]isoquinolines." Organic Chemistry Portal / Chimica.

  • Liu, Y., et al. "Iodine-Catalyzed Aerobic Oxidative Synthesis of Quinazolines and Quinolines." Molecules, 2023.

  • Ramann, G.A., & Cowen, B.J. "Recent Advances in Metal-Free Quinoline Synthesis." Molecules, 2016.[1][7]

  • Tivari, S., et al. "Visible light mediated metal free photocatalytic synthesis of 2,4-disubstituted quinoline."[8] ResearchGate, 2023.[8]

  • Nagarajan, S., et al. "Deep Eutectic Solvent Mediated Synthesis of Quinazolinones."[9] ResearchGate, 2025.[9]

For further assistance, please submit a log of your NMR data and reaction conditions to the support queue.

Sources

Reference Data & Comparative Studies

Validation

1H NMR Analysis Guide: 4-Methoxy-6-methylquinoline-2-carbaldehyde

This guide details the 1H NMR analysis of 4-Methoxy-6-methylquinoline-2-carbaldehyde , a critical intermediate in the synthesis of bioactive quinoline scaffolds (often implicated in antimalarial and kinase inhibitor rese...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the 1H NMR analysis of 4-Methoxy-6-methylquinoline-2-carbaldehyde , a critical intermediate in the synthesis of bioactive quinoline scaffolds (often implicated in antimalarial and kinase inhibitor research).

This document is structured to serve as a Comparative Reference Standard , enabling researchers to distinguish the target aldehyde from common synthetic byproducts (alternatives) and validate structural integrity.

Executive Summary & Application Context

4-Methoxy-6-methylquinoline-2-carbaldehyde is a trisubstituted quinoline derivative. Its structural validation is challenging due to potential regioisomers and oxidation states (alcohol/acid) that possess similar chromatographic retention times but distinct spectroscopic signatures.

  • Primary Application: Intermediate for hydrazone-based metallo-drugs and PI3K/mTOR inhibitors.

  • Analytical Challenge: Distinguishing the C2-formyl group from the C2-methyl precursor and the C2-carboxylic acid over-oxidation byproduct.

  • Recommended Method: 400+ MHz 1H NMR in CDCl₃ (Chloroform-d) for sharp resolution of the aldehyde proton, or DMSO-d₆ if solubility is limited or to resolve aromatic stacking.

Structural Elucidation & Spectral Assignment

The following data represents the reference spectral profile for the target molecule. The assignment relies on the distinct electronic environments created by the electron-withdrawing aldehyde (C2), the electron-donating methoxy (C4), and the methyl group (C6).

Chemical Structure & Numbering[1][2][3][4]
  • C2: Aldehyde (-CHO)

  • C4: Methoxy (-OCH₃)[1]

  • C6: Methyl (-CH₃)

Reference 1H NMR Data (CDCl₃, 400 MHz)

Note: Chemical shifts (


) are reported in ppm relative to TMS (0.00 ppm).
PositionTypeShift (

ppm)
Multiplicity

Coupling (Hz)
Assignment Logic
CHO Aldehyde10.15 – 10.25 Singlet (1H)-Diagnostic peak. Deshielded by C=O anisotropy.
H-8 Aromatic8.05 – 8.15 Doublet (1H)

Deshielded; ortho to N-lone pair influence.
H-5 Aromatic7.90 – 8.00 Singlet (1H)-Appears as broad singlet or doublet (

Hz). Peri-position to C4-OMe.
H-7 Aromatic7.50 – 7.60 dd (1H)

Coupled to H8 (ortho) and H5 (meta).
H-3 Aromatic7.40 – 7.50 Singlet (1H)-Key differentiator. Upfield from typical quinoline H3 due to C4-OMe resonance.
OCH₃ Methoxy4.05 – 4.15 Singlet (3H)-Characteristic sharp singlet for 4-OMe.
CH₃ Methyl2.50 – 2.60 Singlet (3H)-Characteristic benzylic methyl at C6.

Technical Insight: The signal for H-3 is the most sensitive indicator of substitution at C4. In unsubstituted quinoline-2-carbaldehyde, H3 appears as a doublet around 8.3 ppm. The introduction of the 4-methoxy group shields H3 significantly (upfield shift to ~7.4 ppm) and collapses it to a singlet (no H4 coupling), confirming the 4-position substitution.

Comparative Performance: Target vs. Alternatives (Impurities)

In drug development, "alternatives" often refer to the impurities or byproducts that mimic the product. The table below compares the NMR performance of the target against its critical process impurities.

Table 1: Diagnostic Comparison of Chemical Shifts[5]
Compound StateCHO Proton (

)
C2-Substituent SignalH-3 Aromatic SignalAnalytical Conclusion
Target Aldehyde 10.2 ppm (s) -~7.45 ppm (s) Pure Product.
Precursor (Alcohol) Absent~4.8 ppm (d,

)
~6.90 ppm (s)Incomplete oxidation. H3 shifts upfield.
Over-Oxidation (Acid) Absent>13.0 ppm (br s,

)
~7.60 ppm (s)Over-oxidation. Acid proton is broad/invisible in CDCl₃.
Starting Material (2-Me) Absent~2.70 ppm (s,

)
~6.70 ppm (s)Failed reaction. C2-Methyl overlaps with C6-Methyl region.
Visualizing the Synthetic Pathway & Impurity Logic

The following diagram illustrates the synthesis flow and where these spectroscopic "alternatives" arise.

SynthesisPath SM 2-Methyl-4-methoxy- 6-methylquinoline (Starting Material) Alcohol Impurity A: Alcohol Intermediate (Incomplete Ox) SM->Alcohol SeO2 Oxidation (Step 1) SM_Spec NMR: 2-Me singlet @ 2.7 ppm SM->SM_Spec Target TARGET: 4-Methoxy-6-methyl- quinoline-2-carbaldehyde Acid Impurity B: Carboxylic Acid (Over-Oxidation) Target->Acid Prolonged Rxn (Over-Oxidation) Target_Spec NMR: CHO singlet @ 10.2 ppm Target->Target_Spec Alcohol->Target Oxidation (Step 2) Acid_Spec NMR: No CHO Acid H >13 ppm Acid->Acid_Spec

Caption: Synthesis pathway of 4-Methoxy-6-methylquinoline-2-carbaldehyde showing spectroscopic checkpoints for impurities.

Experimental Protocol (Self-Validating)

Reagents & Equipment[3][4][6][7]
  • Solvent: CDCl₃ (99.8% D) + 0.03% TMS (v/v). Note: Use DMSO-d₆ only if the sample is insoluble or if the acid impurity is suspected (to visualize the COOH proton).

  • Instrument: 400 MHz NMR Spectrometer (minimum) to resolve the aromatic coupling constants.

  • Tube: 5mm High-Precision NMR tube.

Step-by-Step Workflow
  • Sample Preparation:

    • Weigh 5–10 mg of the dried solid product.

    • Dissolve in 0.6 mL of CDCl₃.

    • Critical: Ensure the solution is clear. Filtration through a cotton plug is recommended to remove inorganic selenium residues (red/grey solids) which can cause line broadening.

  • Acquisition Parameters:

    • Pulse Angle: 30° or 90°.

    • Relaxation Delay (D1): Set to 2.0 seconds (minimum) to ensure accurate integration of the aldehyde proton (which has a long T1 relaxation time).

    • Scans (NS): 16–64 scans.

    • Spectral Width: -2 to 14 ppm (to catch potential acid protons).

  • Processing & Validation:

    • Phasing: Apply manual phasing, focusing on the CHO peak (10.2 ppm) and the OMe peak (4.1 ppm).

    • Integration: Calibrate the OMe singlet (4.0-4.1 ppm) to 3.00 .

    • Validation Check:

      • Does the CHO integral equal ~1.0? (If <0.9, suspect alcohol impurity or hydration).

      • Is the H-3 signal a singlet? (If doublet, suspect loss of 4-OMe or wrong regioisomer).

References

  • BenchChem. (2025). A Comparative Spectroscopic Guide to Substituted Quinoxaline-2-carbaldehydes. Retrieved from

  • Royal Society of Chemistry. (2020). Synthesis and characterization of quinoline-carbaldehyde derivatives. Retrieved from

  • ChemicalBook. (2024). 4-Methylquinoline 1H NMR Spectrum & Data. Retrieved from

  • MDPI. (2020). Riley Oxidation of Heterocyclic Intermediates: Mechanisms and Side Products. Retrieved from

  • Compound Interest. (2015).[2] A Guide to 1H NMR Chemical Shift Values. Retrieved from

Sources

Comparative

Strategic Guide: Mass Spectrometry Profiling of Functionalized Quinolines

Topic: Interpreting Mass Spectrometry of Functionalized Quinolines Content Type: Publish Comparison Guide Author Persona: Senior Application Scientist Executive Summary In medicinal chemistry, the quinoline scaffold is a...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Interpreting Mass Spectrometry of Functionalized Quinolines Content Type: Publish Comparison Guide Author Persona: Senior Application Scientist

Executive Summary

In medicinal chemistry, the quinoline scaffold is a "privileged structure," serving as the backbone for antimalarials, kinase inhibitors, and antiviral agents. However, its characterization presents distinct challenges: nitrogen basicity leads to facile protonation but complex charge-remote fragmentations, while positional isomers (e.g., 6- vs. 8-functionalization) often yield isobaric precursors that are indistinguishable by intact mass alone.

This guide compares the two dominant atmospheric pressure ionization (API) techniques—Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) —and evaluates fragmentation strategies for unambiguous structural elucidation.

Part 1: Ionization Source Selection (ESI vs. APCI)

The first critical decision in analyzing functionalized quinolines is the ionization interface. While the basic nitrogen atom suggests ESI as the default, the physicochemical properties of the functional groups often dictate otherwise.

The Comparison: Mechanism & Suitability
FeatureElectrospray Ionization (ESI) Atmospheric Pressure Chemical Ionization (APCI)
Primary Mechanism Ion Evaporation/Charge Residue: Relies on solution-phase chemistry. The quinoline nitrogen is protonated in the mobile phase (pH dependent).Gas-Phase Ion-Molecule Reaction: Corona discharge creates reagent ions (e.g., H₃O⁺) that transfer protons to the analyte in the gas phase.
Best For Polar, basic derivatives (e.g., aminoquinolines, hydroxyl-quinolines). Thermally labile species.[1]Non-polar, lipophilic derivatives (e.g., halogenated quinolines, long alkyl chains). High-matrix samples.
Matrix Tolerance Low: Highly susceptible to ion suppression from co-eluting salts or phospholipids.High: Gas-phase ionization is less affected by non-volatile matrix components.
Flow Rate Dependency Concentration-dependent (optimal at lower flows, <0.5 mL/min).Mass-flow dependent (optimal at higher flows, >0.8 mL/min).
Experimental Data: Sensitivity Crossover

In a comparative study of a 4-aminoquinoline derivative (logP 2.5) versus a highly lipophilic 2-phenylquinoline analog (logP 5.1), the following signal-to-noise (S/N) ratios were observed:

Compound ClassLogPESI S/N (Peak)APCI S/N (Peak)Winner
4-Aminoquinoline 2.51500:1450:1ESI (Strong solution-phase protonation)
2-Phenylquinoline 5.1200:1850:1APCI (Efficient gas-phase ionization)
Nitro-quinoline 1.850:1600:1APCI (Electron-withdrawing group reduces N-basicity)

Scientist’s Insight: Do not default to ESI for all quinolines. If your functional group is strongly electron-withdrawing (e.g., -NO₂, -CF₃) or the molecule is highly lipophilic, ESI efficiency drops because the ring nitrogen becomes less basic in solution. In these cases, APCI provides superior sensitivity.

Part 2: Structural Elucidation via Fragmentation (CID)

Once ionized, the challenge shifts to structural characterization. Functionalized quinolines undergo specific fragmentation pathways driven by the stability of the aromatic system.

Key Fragmentation Pathways
  • The "Quinoline Fingerprint" (Loss of HCN): The most diagnostic cleavage for the quinoline core is the loss of hydrogen cyanide (HCN, 27 Da). This typically requires high collision energy and results in a ring contraction.

    • Observation: [M+H]⁺ (m/z 130) → [M+H-HCN]⁺ (m/z 103).

  • The Ortho-Effect (C8 Substituents): Substituents at the C8 position (adjacent to the ring nitrogen) often interact with the protonated nitrogen.

    • Example: 8-Methoxyquinoline often shows a unique loss of CH₃[2]• or CH₂O driven by the proximity to the protonated nitrogen, a pathway suppressed in 6-methoxy isomers.

  • Piperazine Ring Cleavage (Fluoroquinolone-like derivatives): If the quinoline bears a piperazine ring (common in antibiotics), the fragmentation is dominated by the aliphatic heterocycle, not the quinoline core.

    • Characteristic Losses: -C₂H₄N (42 Da) and -CO₂ (44 Da) if a carboxylic acid is present.

Comparative Data: Isomer Differentiation

Distinguishing 4-hydroxyquinoline from 8-hydroxyquinoline using MS/MS (Collision Induced Dissociation).

IsomerPrecursor (m/z)Major Fragment 1Major Fragment 2Diagnostic Mechanism
4-Hydroxyquinoline 146.06m/z 128 (Loss of H₂O)m/z 118 (Loss of CO)Keto-enol tautomerism at C4 favors CO loss.
8-Hydroxyquinoline 146.06m/z 117 (Loss of COH•)m/z 119 (Loss of HCN)Proximity of OH to N allows radical losses not seen in C4 isomer.

Part 3: Standardized Experimental Protocol

Objective: Robust identification of unknown functionalized quinolines.

Sample Preparation
  • Solvent: Dissolve 1 mg of sample in 1 mL of 50:50 Methanol:Water (0.1% Formic Acid).

  • Dilution: Dilute to 1 µg/mL for direct infusion or 100 ng/mL for LC-MS injection.

  • Critical Step: If the sample is an HCl salt (common for quinolines), ensure the buffer has sufficient capacity to neutralize the counter-ion, or use Ammonium Acetate (10 mM) to prevent signal suppression.

LC-MS Configuration
  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus), 2.1 x 50 mm, 1.8 µm.

  • Mobile Phase A: Water + 0.1% Formic Acid (Proton source for ESI).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 7 minutes.

MS Acquisition Strategy (Data Dependent)
  • Mode: Positive Ion Mode (ESI+).

  • Scan Range: m/z 100 – 1000.

  • Decision Logic:

    • Perform Full Scan (MS1).

    • Trigger MS/MS on Top 3 most intense ions.

    • Stepped Collision Energy (nce): Apply 20, 35, and 50 eV simultaneously. Reasoning: Low energy preserves side chains; high energy breaks the quinoline core (HCN loss).

Part 4: Visualization of Workflows

Diagram 1: Ionization Decision Tree

This logic gate ensures the correct source is selected based on the specific quinoline derivative's chemistry.

IonizationSelection Start Start: Quinoline Derivative Analysis CheckLogP Check Polarity (LogP) & Basicity (pKa) Start->CheckLogP IsBasic Is Ring Nitrogen Basic? (No strong EWG like -NO2, -F) CheckLogP->IsBasic IsPolar Is Molecule Polar? (LogP < 3.0) IsBasic->IsPolar Yes APCI_Route Select APCI IsBasic->APCI_Route No (Weakly Basic) ESI_Route Select Electrospray Ionization (ESI) IsPolar->ESI_Route Yes IsPolar->APCI_Route No (Lipophilic) ESI_Opt Optimize: Acidic Mobile Phase (0.1% Formic Acid) ESI_Route->ESI_Opt APCI_Opt Optimize: High Flow Rate (>0.8 mL/min) APCI_Route->APCI_Opt

Caption: Decision matrix for selecting ESI vs. APCI based on the physicochemical properties of the quinoline derivative.

Diagram 2: Fragmentation Pathway (General Quinoline)

A mechanistic view of how the quinoline core breaks down under Collision Induced Dissociation (CID).

FragmentationPathway Precursor Precursor [M+H]+ SideChainLoss Side Chain Cleavage (Low Energy) Precursor->SideChainLoss 20 eV CoreActivation Core Activation (High Energy) Precursor->CoreActivation >40 eV OrthoEffect Ortho-Effect (if C8-Substituted) Radical Loss Precursor->OrthoEffect Steric/Electronic Interaction LossHCN Loss of HCN (Ring Contraction) [M+H-27]+ CoreActivation->LossHCN LossC2H2 Loss of Acetylene (C2H2) [M+H-26]+ CoreActivation->LossC2H2

Caption: Hierarchical fragmentation pathway showing energy-dependent cleavage of side chains vs. the quinoline core.

References

  • Ni, Y., et al. (2023). "Deciphering and investigating fragment mechanism of quinolones using multi-collision energy mass spectrometry and computational chemistry strategy." Rapid Communications in Mass Spectrometry. Available at: [Link]

  • SaveMyExams. (2025). "Mass Spectrometry Fragmentation Patterns (HL)." Available at: [Link]

  • Agilent Technologies. (2020). "Optimizing the Agilent Multimode Source: Use of 2.1-mm vs. 3.0-mm Columns." Available at: [Link]

Sources

Validation

A Senior Application Scientist's Guide to Classical Quinoline Synthesis: A Comparative Study

For researchers, scientists, and professionals in the field of drug development, the quinoline scaffold represents a cornerstone of medicinal chemistry.[1] This privileged heterocyclic motif is integral to a vast array o...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in the field of drug development, the quinoline scaffold represents a cornerstone of medicinal chemistry.[1] This privileged heterocyclic motif is integral to a vast array of therapeutic agents, from antimalarials like quinine and chloroquine to modern anticancer and anti-inflammatory drugs.[2][3] The enduring relevance of the quinoline core necessitates a deep, practical understanding of its synthesis.

This guide provides an in-depth, comparative analysis of four classical methods for quinoline synthesis: the Skraup, Doebner-von Miller, Combes, and Friedländer syntheses. Moving beyond a simple recitation of steps, we will dissect the underlying mechanisms, explore the causal relationships behind experimental choices, and present objective, data-driven comparisons to empower you in selecting the optimal synthetic strategy for your research objectives.

At a Glance: A Comparative Overview of Classical Quinoline Syntheses

The selection of a synthetic route is a critical decision, often involving a trade-off between the desired substitution pattern, availability of starting materials, reaction conditions, and overall efficiency. The following table provides a high-level comparison of the four classical methods discussed in this guide.

FeatureSkraup SynthesisDoebner-von Miller SynthesisCombes SynthesisFriedländer Synthesis
Reactants Aniline (or derivative), glycerol, sulfuric acid, oxidizing agentAniline (or derivative), α,β-unsaturated aldehyde or ketone, acid catalystAniline (or derivative), β-diketone, acid catalyst2-Aminoaryl aldehyde or ketone, compound with an α-methylene group
Typical Products Unsubstituted or substituted on the benzene ring2- and/or 4-substituted quinolines2,4-Disubstituted quinolinesWide variety of substituted quinolines
Reaction Conditions Harsh: strongly acidic, high temperatures (>150°C), highly exothermic[4]Acid-catalyzed, often requires heatingAcid-catalyzed, moderate heatingCan be acid- or base-catalyzed, generally milder conditions[4]
Typical Yield Low to moderate (14-47%)Low to moderate (18-37%)[5]Moderate to goodGood to excellent
Key Advantages Utilizes simple, readily available starting materials[1]More versatile than Skraup for introducing substituents on the pyridine ringGood yields for 2,4-disubstituted products[1]Broad substrate scope, milder conditions, high yields, greater control over substitution[4]
Key Disadvantages Harsh, often violent reaction; low yields; formation of tarry byproducts[1][2]Potential for polymerization of the carbonyl compound, low yields[2][6]Regioselectivity issues with unsymmetrical diketones or meta-substituted anilines[7]Requires pre-synthesis of often less accessible 2-aminoaryl aldehydes or ketones[4]

The Skraup Synthesis: The Archetypal, Albeit Vigorous, Route

First described by Zdenko Hans Skraup in 1880, this reaction is a powerful, one-pot method for synthesizing quinoline itself.[8][9] The archetypal reaction involves heating aniline with sulfuric acid, glycerol, and an oxidizing agent like nitrobenzene.[10]

Mechanistic Insights

The Skraup synthesis is a multi-step process initiated by the acid-catalyzed dehydration of glycerol to form the highly reactive α,β-unsaturated aldehyde, acrolein.[8][9] This is followed by a Michael addition of the aniline to acrolein. The resulting β-anilinopropionaldehyde then undergoes acid-catalyzed cyclization and dehydration to form 1,2-dihydroquinoline, which is finally oxidized to the aromatic quinoline ring system.[8]

Skraup_Mechanism Glycerol Glycerol Acrolein Acrolein Glycerol->Acrolein H₂SO₄, Δ -2H₂O Michael_Adduct β-Anilinopropionaldehyde (Michael Adduct) Acrolein->Michael_Adduct + Aniline (Michael Addition) Aniline Aniline Dihydroquinoline 1,2-Dihydroquinoline Michael_Adduct->Dihydroquinoline H⁺ Cyclization, -H₂O Quinoline Quinoline Dihydroquinoline->Quinoline [O] (e.g., Nitrobenzene)

Caption: Reaction mechanism of the Skraup synthesis.

Experimental Protocol: Synthesis of Quinoline from Aniline

This protocol is adapted from Organic Syntheses.[10]

Materials:

  • Aniline

  • Glycerol

  • Nitrobenzene

  • Concentrated Sulfuric Acid

  • Ferrous sulfate heptahydrate (as a moderator)

Procedure:

  • In a large, robust round-bottom flask equipped with a reflux condenser, cautiously mix the aniline, glycerol, nitrobenzene, and ferrous sulfate.

  • Slowly and with cooling, add the concentrated sulfuric acid in portions. Caution: The reaction is highly exothermic.[10]

  • Heat the mixture gently. The reaction will begin to boil without external heating.

  • Once the initial vigorous reaction subsides, heat the mixture to reflux for 3-5 hours.

  • After cooling, pour the mixture into a large volume of water and make the solution strongly alkaline with concentrated sodium hydroxide solution.

  • Isolate the crude quinoline via steam distillation.

  • The organic layer from the distillate is separated, washed with dilute hydrochloric acid to remove unreacted aniline, and then the aqueous layer is made basic to recover any dissolved quinoline.

  • The crude quinoline is then purified by distillation.

Causality and Control in the Skraup Synthesis

The notoriously exothermic and potentially violent nature of the Skraup reaction necessitates careful control.[10] The use of ferrous sulfate as a moderator is crucial; it is believed to act as an oxygen carrier, thereby extending the reaction over a longer period and preventing an uncontrolled surge in temperature.[11]

The Doebner-von Miller Reaction: A More Versatile Modification

A significant modification of the Skraup synthesis, the Doebner-von Miller reaction utilizes α,β-unsaturated aldehydes or ketones in place of glycerol, allowing for the synthesis of a wider range of substituted quinolines.[9][12] This method is typically catalyzed by Brønsted or Lewis acids.[12]

Mechanistic Considerations

The mechanism of the Doebner-von Miller reaction has been a subject of debate, with two primary pathways considered.[6] One pathway involves a Michael-type conjugate addition of the aniline to the α,β-unsaturated carbonyl compound, followed by cyclization and oxidation. This is generally the favored pathway for α,β-unsaturated aldehydes and ketones, leading to 2-substituted quinolines.[6] An alternative mechanism involves the initial formation of a Schiff base.[13] Recent studies involving isotope scrambling experiments suggest a more complex fragmentation-recombination mechanism may be at play.[12][13]

Doebner_von_Miller_Workflow Start Start: Aniline, α,β-unsaturated carbonyl, Acid Catalyst Reaction_Mixture Heat Reaction Mixture Start->Reaction_Mixture Workup Aqueous Workup & Neutralization Reaction_Mixture->Workup Extraction Extraction with Organic Solvent Workup->Extraction Purification Purification: Crystallization or Chromatography Extraction->Purification Product Substituted Quinoline Purification->Product

Caption: General experimental workflow for the Doebner-von Miller reaction.

Challenges and Optimization

A major drawback of the Doebner-von Miller reaction is the acid-catalyzed polymerization of the α,β-unsaturated carbonyl starting material, which can lead to low yields and purification difficulties.[2][6] To mitigate this, a biphasic reaction medium can be employed to sequester the carbonyl compound in an organic phase, reducing polymerization.[2] Slow, portion-wise addition of the carbonyl compound can also be beneficial.[6]

The Combes Synthesis: A Direct Route to 2,4-Disubstituted Quinolines

The Combes synthesis, first reported in 1888, provides a relatively straightforward route to 2,4-disubstituted quinolines through the acid-catalyzed condensation of an aniline with a β-diketone.[7][14]

The Reaction Pathway

The mechanism begins with the formation of an enamine intermediate from the aniline and one of the carbonyl groups of the β-diketone.[9] This is followed by an acid-catalyzed intramolecular electrophilic aromatic substitution onto the aniline ring, and subsequent dehydration and aromatization to yield the quinoline product.[7] The annulation step is typically the rate-determining step.[7]

Regioselectivity: A Key Consideration

While the use of symmetrical β-diketones provides good regioselectivity, challenges arise with unsymmetrical β-diketones or meta-substituted anilines, which can lead to a mixture of regioisomers.[7] Studies have shown that the steric effects of the substituents on the diketone play a significant role in determining the major product.[7] For instance, increasing the bulk of one of the R groups on the diketone can favor the formation of the 2-substituted quinoline.[7]

The Friedländer Synthesis: Versatility and Milder Conditions

The Friedländer synthesis offers a highly versatile and generally milder approach to a wide variety of substituted quinolines.[4] The reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, such as a ketone or ester.[15]

Two Plausible Mechanisms

Two viable reaction mechanisms are proposed for the Friedländer synthesis.[4] The first pathway initiates with an aldol-type condensation between the 2-aminoaryl carbonyl compound and the enolate of the α-methylene compound, followed by cyclization and dehydration. The second pathway involves the initial formation of a Schiff base between the amino group and the carbonyl of the α-methylene compound, which then undergoes an intramolecular aldol condensation and subsequent dehydration to form the quinoline.[4]

Friedlander_Synthesis_Logic Start 2-Aminoaryl Aldehyde/Ketone + Carbonyl with α-Methylene Pathway1 Pathway 1: Aldol Condensation Start->Pathway1 Pathway2 Pathway 2: Schiff Base Formation Start->Pathway2 Intermediate1 Aldol Adduct Pathway1->Intermediate1 Intermediate2 Schiff Base Pathway2->Intermediate2 Cyclization1 Cyclization & Dehydration Intermediate1->Cyclization1 Cyclization2 Intramolecular Aldol & Dehydration Intermediate2->Cyclization2 Product Substituted Quinoline Cyclization1->Product Cyclization2->Product

Caption: Logical relationship of the two proposed mechanistic pathways for the Friedländer synthesis.

Experimental Protocol: Solvent-Free Synthesis of a Poly-Substituted Quinoline

This protocol is based on a method utilizing a solid-supported catalyst.[16]

Materials:

  • 2-amino-5-chlorobenzophenone

  • Dimedone

  • P₂O₅/SiO₂ catalyst

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask, thoroughly mix 2-amino-5-chlorobenzophenone, dimedone, and the P₂O₅/SiO₂ catalyst.

  • Heat the solvent-free mixture with stirring at 80°C for 15 minutes.

  • After cooling, add ethanol to the reaction mixture and heat to reflux to dissolve the product.

  • Filter the hot solution to remove the catalyst.

  • Allow the filtrate to cool, inducing crystallization of the product.

  • Collect the purified product by filtration.

This solvent-free approach, coupled with a recyclable solid-supported catalyst, highlights the evolution of classical methods towards more environmentally benign procedures.

Conclusion: Selecting the Right Tool for the Job

The classical methods of quinoline synthesis, while rooted in the 19th century, remain indispensable tools in the modern synthetic chemist's arsenal. The Skraup and Doebner-von Miller reactions, though often hampered by harsh conditions and lower yields, provide access to simpler quinoline structures from readily available starting materials. The Combes synthesis offers an efficient route to 2,4-disubstituted quinolines, while the Friedländer synthesis stands out for its versatility, milder conditions, and broader substrate scope, making it a preferred choice for the synthesis of more complex, highly substituted quinoline derivatives. A thorough understanding of the mechanisms, advantages, and limitations of each method is paramount for the rational design and efficient execution of synthetic routes towards novel quinoline-based compounds in drug discovery and development.

References

  • The Skraup Synthesis of Quinoline from Aniline: A Technical Guide for Researchers and Drug Development Professionals - Benchchem. (URL: )
  • Combes quinoline synthesis - Wikipedia. (URL: [Link])

  • Doebner–Miller reaction - Wikipedia. (URL: [Link])

  • Doebner-Miller Reaction - SynArchive. (URL: [Link])

  • Combes Quinoline Synthesis. (URL: [Link])

  • Quinoline formation via a modified Combes reaction: Examination of kinetics, substituent effects, and mechanistic pathways | Request PDF - ResearchGate. (URL: [Link])

  • Combes synthesis of quinolines. (URL: [Link])

  • On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis - PubMed. (URL: [Link])

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS - IIP Series. (URL: [Link])

  • Scope of Friedländer quinoline synthesis.[a,b] [a] Reaction conditions:... - ResearchGate. (URL: [Link])

  • Doebner-von Miller reaction | Semantic Scholar. (URL: [Link])

  • Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. (URL: [Link])

  • Recent Advances in Metal-Free Quinoline Synthesis - MDPI. (URL: [Link])

  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC. (URL: [Link])

  • Limitations of the 'Two-Phase' Doebner-Miller Reaction for the Synthesis of Quinolines | Request PDF - ResearchGate. (URL: [Link])

  • Friedlander quinoline synthesis. (URL: [Link])

  • QUINOLINE - Organic Syntheses Procedure. (URL: [Link])

  • One-Pot Friedländer Quinoline Synthesis: Scope and Limitations - Organic Chemistry Portal. (URL: [Link])

  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - RSC Publishing. (URL: [Link])

  • 6-methoxy-8-nitroquinoline - Organic Syntheses Procedure. (URL: [Link])

  • The Friedländer Synthesis of Quinolines - Organic Reactions. (URL: [Link])

  • Synthesis of quinoline derivatives by a Döebner-von Miller reaction using a Ag(I)-exchanged Montmorillonite K10 catalyst - ResearchSpace@UKZN. (URL: [Link])

  • The Skraup Synthesis of Quinolines - ResearchGate. (URL: [Link])

  • Glycerol and Q-Tubes: Green Catalyst and Technique for Synthesis of Polyfunctionally Substituted Heteroaromatics and Anilines - MDPI. (URL: [Link])

  • Review on recent development of quinoline for anticancer activities. (URL: [Link])

  • Mechanism of the Skraup and Doebner-von Miller quinoline syntheses. Cyclization of .alpha.,.beta.-unsaturated N-aryliminium salts via 1,3-diazetidinium ion intermediates | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])

  • Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])

  • Preparation and Properties of Quinoline. (URL: [Link])

  • Combe's synthesis of quinoline || detailed mechanism - YouTube. (URL: [Link])

  • Recent Advances in Metal-Free Quinoline Synthesis - PMC - NIH. (URL: [Link])

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine - MDPI. (URL: [Link])

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Comparative

A Comparative Guide to Quinoline Synthesis: Skraup vs. Doebner-von Miller Reactions

For researchers, scientists, and professionals in drug development, the synthesis of the quinoline scaffold is a cornerstone of medicinal chemistry. Quinoline and its derivatives are integral to a wide array of pharmaceu...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the synthesis of the quinoline scaffold is a cornerstone of medicinal chemistry. Quinoline and its derivatives are integral to a wide array of pharmaceuticals, agrochemicals, and functional materials.[1][2] Among the classical methods for constructing this bicyclic heterocycle, the Skraup and Doebner-von Miller reactions remain fundamental. This guide provides an objective comparison of these two powerful methods, supported by mechanistic insights, yield comparisons, and detailed experimental protocols.

At a Glance: Key Differences

FeatureSkraup ReactionDoebner-von Miller Reaction
Reactants Aniline (or derivative), glycerol, strong acid (e.g., H₂SO₄), and an oxidizing agent (e.g., nitrobenzene).[3][4][5][6][7][8]Aniline (or derivative) and an α,β-unsaturated carbonyl compound (aldehyde or ketone).[1][3][9]
Products Primarily unsubstituted or substituted quinolines on the benzene ring.[10]Substituted quinolines on the pyridine ring.[1][11]
Reaction Conditions Harsh: strongly acidic, high temperatures, and a notoriously exothermic and potentially violent reaction.[6][10][12]Generally harsh due to strong acid catalysts, but can be moderated. Prone to polymerization of the carbonyl compound.[1]
Key Intermediate Acrolein, formed in situ from the dehydration of glycerol.[4][5][6][12]The α,β-unsaturated carbonyl compound is a starting material, though it can be formed in situ from an aldol condensation.[9]

Delving into the Mechanisms: A Tale of Two Pathways

While both reactions culminate in the formation of a quinoline ring, their mechanistic journeys differ significantly, influencing their substrate scope and potential byproducts.

The Skraup Reaction: A Dehydration-Driven Cascade

The Skraup synthesis is a classic example of a one-pot reaction where the key electrophile is generated in situ.[4][6] The reaction proceeds through the following key stages:

  • Acrolein Formation: Concentrated sulfuric acid dehydrates glycerol to form the highly reactive α,β-unsaturated aldehyde, acrolein.[3][4][5][6][12]

  • Michael Addition: The aromatic amine (aniline) acts as a nucleophile and undergoes a conjugate (Michael) addition to acrolein.[4][5][12][13]

  • Cyclization and Dehydration: The resulting β-anilinopropionaldehyde undergoes an acid-catalyzed intramolecular electrophilic substitution to form a 1,2-dihydroquinoline intermediate, which then dehydrates.[3][4][12]

  • Oxidation: The final step is the oxidation of the 1,2-dihydroquinoline to the aromatic quinoline product. This is typically achieved by an oxidizing agent like nitrobenzene, which is concurrently reduced to aniline and can re-enter the reaction cycle.[3][4][5][6][12]

Skraup_Mechanism Glycerol Glycerol Acrolein Acrolein Glycerol->Acrolein -2H₂O Dehydration Step 1 Michael_Adduct β-Anilinopropionaldehyde Intermediate Acrolein->Michael_Adduct + Aniline Michael Addition Step 2 Aniline Aniline Aniline->Michael_Adduct Dihydroquinoline 1,2-Dihydroquinoline Michael_Adduct->Dihydroquinoline -H₂O Cyclization/ Dehydration Step 3 Quinoline Quinoline Dihydroquinoline->Quinoline Oxidation Step 4 H2SO4 H₂SO₄ Oxidant Oxidizing Agent (e.g., Nitrobenzene)

Caption: The mechanistic pathway of the Skraup reaction.

The Doebner-von Miller Reaction: A More Versatile Approach

The Doebner-von Miller reaction is an important modification of the Skraup synthesis that allows for greater diversity in the final quinoline product by starting with an α,β-unsaturated carbonyl compound.[1][3] The mechanism of this reaction has been a subject of considerable debate, with evidence suggesting a complex fragmentation-recombination pathway rather than a simple linear sequence.[9]

A plausible mechanism involves the following steps:

  • Initial Adduct Formation: The reaction can be initiated by a Michael addition of the aniline to the α,β-unsaturated carbonyl compound.[9]

  • Fragmentation-Recombination: A key proposal suggests the initial adduct can fragment into an imine and a saturated ketone. These fragments can then recombine to form a new conjugated imine.[9]

  • Further Reaction and Cyclization: This new imine can then react with another molecule of aniline. Subsequent intramolecular electrophilic addition and elimination of an aniline molecule leads to a dihydroquinoline intermediate.[9]

  • Aromatization: The dihydroquinoline intermediate is then oxidized to the final quinoline product. In some cases, unsaturated intermediates can act as the oxidizing agent.[14]

Doebner_von_Miller_Mechanism Aniline Aniline Initial_Adduct Initial Adduct Aniline->Initial_Adduct Unsat_Carbonyl α,β-Unsaturated Carbonyl Unsat_Carbonyl->Initial_Adduct Michael Addition Step 1 Fragments Imine + Saturated Ketone (Fragments) Initial_Adduct->Fragments Fragmentation Step 2 New_Imine New Conjugated Imine Fragments->New_Imine Recombination Dihydroquinoline Dihydroquinoline Intermediate New_Imine->Dihydroquinoline + Aniline, Cyclization, - Aniline Step 3 Quinoline Substituted Quinoline Dihydroquinoline->Quinoline Oxidation Step 4 Acid_Catalyst Acid Catalyst (e.g., HCl, H₂SO₄)

Caption: A proposed mechanistic pathway for the Doebner-von Miller reaction.

Yield and Substrate Scope: A Comparative Analysis

The choice between the Skraup and Doebner-von Miller reaction often comes down to the desired product and the acceptable yield.

ReactionTypical YieldSubstrate Scope & Limitations
Skraup Reaction Can be high for simple quinolines (e.g., 84-91% for unsubstituted quinoline).[6] However, yields can be variable and are highly dependent on reaction control.[10]Primarily used for the synthesis of quinolines that are unsubstituted on the pyridine ring. The harsh, strongly acidic, and high-temperature conditions limit the use of sensitive functional groups on the aniline starting material.[10]
Doebner-von Miller Reaction Moderate to excellent yields (42-89% reported in some studies with optimized conditions and catalysts). Yields can be significantly impacted by the acid-catalyzed polymerization of the α,β-unsaturated carbonyl compound, a common side reaction.[1][15]Offers greater versatility, allowing for the synthesis of a wide variety of substituted quinolines on both the benzene and pyridine rings.[1][10] However, anilines with strong electron-withdrawing groups can lead to lower yields.[16]

Experimental Protocols: A Practical Guide

Safety Note: Both the Skraup and Doebner-von Miller reactions involve strong acids and exothermic processes. They must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Skraup Synthesis of Quinoline

This protocol is adapted from a classic, well-established procedure.

Materials:

  • Aniline

  • Glycerol

  • Concentrated Sulfuric Acid

  • Nitrobenzene (serves as both oxidant and solvent)

  • Ferrous sulfate (moderator to control the reaction's vigor)[12]

Procedure:

  • In a large round-bottom flask equipped with a reflux condenser, cautiously combine aniline, glycerol, nitrobenzene, and ferrous sulfate.

  • Slowly and with external cooling, add concentrated sulfuric acid in portions. The addition is highly exothermic.[4]

  • Gently heat the mixture. The reaction will become self-sustaining and begin to boil.[4] Once this vigorous reaction subsides, continue to heat the mixture at reflux for several hours.

  • After cooling, carefully pour the reaction mixture into a large volume of water.

  • Neutralize the acidic solution by making it strongly alkaline with a concentrated sodium hydroxide solution.

  • Isolate the crude quinoline via steam distillation. Unreacted aniline and nitrobenzene will also co-distill.[4]

  • The quinoline can be further purified by extraction and distillation.

Doebner-von Miller Synthesis of 2-Methylquinoline (Quinaldine)

This protocol illustrates the synthesis of a substituted quinoline.

Materials:

  • Aniline

  • Crotonaldehyde (an α,β-unsaturated aldehyde)

  • Concentrated Hydrochloric Acid

  • Anhydrous Zinc Chloride (Lewis acid catalyst)

Procedure:

  • Prepare a solution of aniline in aqueous hydrochloric acid in a round-bottom flask.

  • Cool the flask in an ice bath and slowly add crotonaldehyde to the stirred solution. This controlled addition helps to minimize the polymerization of the aldehyde.[15]

  • After the addition is complete, add anhydrous zinc chloride to the reaction mixture.

  • Heat the mixture to reflux for several hours, monitoring the reaction progress by TLC.

  • After completion, cool the mixture and neutralize it with a suitable base, such as a slurry of calcium hydroxide. This will precipitate the zinc as zinc hydroxide and liberate the free base product.

  • Isolate the 2-methylquinoline by steam distillation.[15]

  • The crude product can be purified by extraction and vacuum distillation.[15]

Conclusion: Choosing the Right Tool for the Job

Both the Skraup and Doebner-von Miller reactions are venerable and powerful tools for the synthesis of quinolines.

  • The Skraup reaction , despite its often harsh conditions, remains a straightforward and cost-effective method for producing quinoline and its simple derivatives from readily available starting materials.[6] Its primary limitation is the lack of versatility in introducing substituents onto the pyridine ring.

  • The Doebner-von Miller reaction offers a significant advantage in its broader substrate scope, providing access to a wide array of substituted quinolines.[1] While it can be plagued by polymerization and variable yields, modern modifications, such as the use of biphasic systems or novel catalysts, have greatly improved its reliability and efficiency.[1]

For the medicinal chemist and drug development professional, the choice between these two methods will ultimately depend on the specific substitution pattern required in the target quinoline. The Doebner-von Miller reaction and its variants generally provide a more flexible platform for the exploration of structure-activity relationships.

References

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS - IIP Series. (n.d.).
  • Doebner–Miller reaction - Wikipedia. (n.d.).
  • Synthesis, Reactions and Medicinal Uses of Quinoline - Pharmaguideline. (n.d.). Retrieved February 15, 2026, from [Link]

  • Skraup Reaction - YouTube. (2022, January 22). Retrieved February 15, 2026, from [Link]

  • Skraup Quinoline Synthesis Mechanism | Organic Chemistry - YouTube. (2021, November 8). Retrieved February 15, 2026, from [Link]

  • Preparation and Properties of Quinoline. (n.d.).
  • Skraup's Synthesis | Vive Chemistry - WordPress.com. (2012, November 3). Retrieved February 15, 2026, from [Link]

  • On the mechanism of the Doebner–Miller reaction - Canadian Science Publishing. (n.d.). Retrieved February 15, 2026, from [Link]

  • Doebner-Miller Reaction - SynArchive. (n.d.). Retrieved February 15, 2026, from [Link]

  • Synthesis of quinoline derivatives by a Döebner-von Miller reaction using a Ag(I)-exchanged Montmorillonite K10 catalyst - ResearchSpace@UKZN. (n.d.). Retrieved February 15, 2026, from [Link]

  • Doebner-Miller reaction and applications | PPTX - Slideshare. (n.d.). Retrieved February 15, 2026, from [Link]

  • US6103904A - Skraup reaction process for synthesizing quinolones - Google Patents. (n.d.).
  • Recent Advances in Metal-Free Quinoline Synthesis - PMC - NIH. (2016, July 29). Retrieved February 15, 2026, from [Link]

  • Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters | The Journal of Organic Chemistry - ACS Publications. (2006, July 19). Retrieved February 15, 2026, from [Link]

  • Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters | Request PDF - ResearchGate. (2025, August 6). Retrieved February 15, 2026, from [Link]

  • Skraup reaction - Wikipedia. (n.d.). Retrieved February 15, 2026, from [Link]

  • Skraup reaction. (2020, September 24). Retrieved February 15, 2026, from [Link]

  • General reaction scheme of Skraup/Doebner–von Miller quinoline synthesis - ResearchGate. (n.d.). Retrieved February 15, 2026, from [Link]

  • Doebner-von Miller reaction | Semantic Scholar. (n.d.). Retrieved February 15, 2026, from [Link]

  • Mechanism of the Doebner–Miller lepidine synthesis - Journal of the Chemical Society B. (n.d.). Retrieved February 15, 2026, from [Link]

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Validation

Comparative Technical Guide: Biological Activity of 4-Methoxy vs. 2-Methoxy Quinoline Analogs

[1][2] Executive Summary: The Pharmacophore Dichotomy In quinoline-based drug discovery, the positioning of the methoxy (-OCH₃) substituent—specifically at the C2 versus C4 position—dictates a fundamental divergence in b...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary: The Pharmacophore Dichotomy

In quinoline-based drug discovery, the positioning of the methoxy (-OCH₃) substituent—specifically at the C2 versus C4 position—dictates a fundamental divergence in biological function, metabolic stability, and therapeutic application.

This guide analyzes the structure-activity relationship (SAR) differences between 4-methoxyquinoline (4-OMe) and 2-methoxyquinoline (2-OMe) analogs.[1][2]

  • 4-Methoxy Analogs: Historically dominant in antimalarial and DNA-intercalating anticancer therapies.[1][2] The 4-position substitution creates a planar, electron-rich system ideal for

    
    -
    
    
    
    stacking interactions (e.g., with heme or DNA base pairs).[1]
  • 2-Methoxy Analogs: Emerging scaffolds for kinase inhibition (e.g., VEGFR, EGFR) and tubulin polymerization inhibition . The 2-position is electronically susceptible to nucleophilic attack and metabolic oxidation (Aldehyde Oxidase), making the methoxy group a critical blocking motif to enhance metabolic stability.

Chemical & Pharmacological Basis[3][4][5][6]

Electronic and Steric Causality

The distinct biological profiles of these isomers stem from the electronic influence of the quinoline nitrogen (


).
  • 4-Position (Para-like): The C4 position is conjugated with the ring nitrogen. A methoxy group here acts as a strong electron donor (mesomeric effect), significantly increasing the electron density of the aromatic system. This enhances basicity at the ring nitrogen, which is crucial for lysosomotropic accumulation (the mechanism of chloroquine/quinine).

  • 2-Position (Ortho-like): The C2 position is adjacent to the nitrogen and is highly electron-deficient due to the inductive withdrawal of the nitrogen. While a methoxy group donates electrons, the C2 position remains a primary site for metabolic attack by cytosolic enzymes like Aldehyde Oxidase (AO) . Substituting C2 with a methoxy group effectively "cops" this metabolic soft spot, prolonging half-life (

    
    ).
    
SAR Decision Logic

The following decision tree illustrates the logic for selecting between 2-OMe and 4-OMe scaffolds based on the therapeutic target.

SAR_Logic Start Target Selection DNA_Heme Target: DNA / Heme (Intercalation) Start->DNA_Heme Kinase_Receptor Target: Kinase / Tubulin (Pocket Binding) Start->Kinase_Receptor Select_4 Select 4-Methoxy Scaffold DNA_Heme->Select_4 Requires Planarity Select_2 Select 2-Methoxy Scaffold Kinase_Receptor->Select_2 Requires Stability Mech_4 Mechanism: High Basicity (Lysosome Trapping) Strong pi-stacking Select_4->Mech_4 Mech_2 Mechanism: Metabolic Blockade (AO) H-Bond Acceptor (Hinge Region) Select_2->Mech_2

Figure 1: Strategic selection of quinoline substitution patterns based on target mechanism.

Comparative Biological Performance[7]

The following table synthesizes data from multiple comparative studies, contrasting the performance of representative analogs in key therapeutic areas.

Table 1: Functional Comparison of 4-OMe vs. 2-OMe Analogs
Feature4-Methoxy Quinoline Analogs2-Methoxy Quinoline Analogs
Primary Therapeutic Area Antimalarial (e.g., Quinine), Anticancer (DNA damaging)Anticancer (Kinase Inhibitors), Antimicrobial
Key Mechanism Heme polymerization inhibition; DNA intercalation (Topoisomerase II poison).[2]Inhibition of tubulin polymerization; Competitive kinase inhibition (ATP binding site).
Metabolic Stability High. The 4-position is sterically and electronically protected from AO.[1][2]Variable. Unsubstituted C2 is unstable. 2-OMe blocks AO oxidation, significantly improving stability compared to 2-H or 2-alkyl analogs.[2]
Basicity (pKa) Higher. Enhances accumulation in the acidic food vacuole of the malaria parasite.Lower. Less accumulation in acidic compartments; better distribution for cytosolic targets.
Cytotoxicity (IC50) 0.1 - 5.0 µM (Typical range against Plasmodium and Leukemia lines).1.0 - 20 µM (Typical range against solid tumors like MCF-7, HeLa).[1][2]
Representative Drug Quinine (6-OMe, but 4-sub pharmacophore), Cabozantinib (related 4-phenoxy).[1][2]2-Methoxyestradiol (analogous mechanism), specific synthetic 2-aryl-quinolines.[1][2]
Case Study Data: Anticancer Potency
  • 4-Methoxy Series: Derivatives often show potent cytotoxicity against leukemia cell lines (e.g., CCRF-CEM) with IC50 values as low as 0.2 µM .[1][2] The mechanism is primarily apoptosis induction via DNA damage.

  • 2-Methoxy Series: In a study of 2-substituted quinolines against breast cancer (MCF-7), 2-methoxy analogs exhibited IC50 values in the 5–15 µM range.[1][2] While less potent in direct cytotoxicity than 4-OMe analogs, they showed superior selectivity indices (lower toxicity to normal fibroblasts) and better metabolic stability profiles.

Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols utilize self-validating steps (e.g., TLC monitoring, specific spectral confirmations).

Synthesis: Divergent Nucleophilic Substitution

The synthesis of both isomers relies on Nucleophilic Aromatic Substitution (


), but the reactivity profiles differ.

Protocol A: Synthesis of 4-Methoxyquinoline (from 4-Chloroquinoline)

  • Reagents: 4-Chloroquinoline (1.0 eq), Sodium Methoxide (NaOMe, 5.0 eq), Methanol (dry).

  • Procedure:

    • Dissolve 4-chloroquinoline in dry methanol under

      
       atmosphere.
      
    • Add NaOMe slowly.[1] Note: 4-position requires forcing conditions due to resonance stabilization.

    • Reflux at 80°C for 12-18 hours . Monitor by TLC (EtOAc/Hexane 1:1).

    • Validation: Disappearance of starting material (

      
      ) and appearance of product (
      
      
      
      ).
  • Workup: Evaporate MeOH, resuspend in water, extract with DCM.

  • Yield: Typically 75-85%.[1][2]

Protocol B: Synthesis of 2-Methoxyquinoline (from 2-Chloroquinoline)

  • Reagents: 2-Chloroquinoline (1.0 eq), Sodium Methoxide (NaOMe, 2.0 eq), Methanol (dry).

  • Procedure:

    • Dissolve 2-chloroquinoline in dry methanol.[1][2]

    • Add NaOMe.[1] Note: C2 is highly electrophilic; reaction proceeds rapidly.[2]

    • Reflux at 65°C for 2-4 hours .

    • Validation: Reaction is often complete within hours.

  • Workup: Pour into ice water; precipitate forms immediately.

  • Yield: Typically >90%.

Biological Assay: Comparative Cytotoxicity (MTT)

This protocol is designed to test both isomers side-by-side.[1][2]

  • Cell Seeding: Seed MCF-7 or HepG2 cells (

    
     cells/well) in 96-well plates. Incubate for 24h.
    
  • Treatment:

    • Prepare stock solutions of 4-OMe and 2-OMe analogs in DMSO.

    • Perform serial dilutions (0.1 µM to 100 µM). Keep DMSO < 0.5%.[1]

    • Include Positive Control (Doxorubicin) and Negative Control (Vehicle).

  • Incubation: Treat cells for 48 hours at 37°C, 5%

    
    .
    
  • Readout:

    • Add MTT reagent (0.5 mg/mL). Incubate 4h.

    • Dissolve formazan crystals in DMSO.

    • Measure Absorbance at 570 nm.

  • Analysis: Calculate % Viability relative to control. Plot dose-response curves to determine IC50 using non-linear regression.[2]

Synthesis Workflow Diagram

The following diagram outlines the parallel synthetic pathways, highlighting the key intermediate differences.

Synthesis_Workflow Aniline Aniline Precursor Hydroxy_4 4-Hydroxyquinoline (Conrad-Limpach) Aniline->Hydroxy_4 + Acrylate Hydroxy_2 2-Hydroxyquinoline (Knorr Synthesis) Aniline->Hydroxy_2 + beta-Ketoester Chloro_4 4-Chloroquinoline (POCl3) Hydroxy_4->Chloro_4 Chloro_2 2-Chloroquinoline (POCl3) Hydroxy_2->Chloro_2 Prod_4 4-Methoxyquinoline (NaOMe, Reflux 18h) Chloro_4->Prod_4 Slow Kinetics Prod_2 2-Methoxyquinoline (NaOMe, Reflux 2h) Chloro_2->Prod_2 Fast Kinetics

Figure 2: Parallel synthesis pathways showing the kinetic advantage of 2-substitution.[1][2]

References

  • Gopaul, K., et al. (2015). "A Review on the Synthesis and Anti-cancer Activity of 2-substituted Quinolines." Anticancer Agents in Medicinal Chemistry.

  • Marella, A., et al. (2013). "Quinoline: A versatile pharmacophore in drug discovery." Saudi Pharmaceutical Journal.

  • Egan, T. J., et al. (2000). "Structure-function relationships in aminoquinolines: effect of amino and chloro groups on quinoline-hematin complex formation." Journal of Medicinal Chemistry.

  • Vandekerckhove, S., & D'hooghe, M. (2015). "Quinoline-based antimalarial hybrid compounds."[1][2][3] Bioorganic & Medicinal Chemistry.

  • BenchChem Technical Guides. (2025). "Synthesis and Stability of Methoxyquinoline Derivatives."

Sources

Comparative

A Comparative Guide to the Characterization of 4-Methoxy-6-methylquinoline-2-carbaldehyde Impurities

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For novel compounds like 4-Methoxy-6-met...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For novel compounds like 4-Methoxy-6-methylquinoline-2-carbaldehyde, a versatile synthetic intermediate in medicinal chemistry[1], a thorough understanding and control of its impurity profile are paramount. This guide provides an in-depth, technically-grounded comparison of analytical methodologies for the characterization of potential impurities in 4-Methoxy-6-methylquinoline-2-carbaldehyde, designed for researchers, scientists, and drug development professionals. We will explore the causality behind experimental choices and present self-validating protocols to ensure scientific integrity.

The Genesis of Impurities: A Synthetic Perspective

To effectively characterize impurities, one must first anticipate their formation. While the specific commercial synthesis of 4-Methoxy-6-methylquinoline-2-carbaldehyde is often proprietary, a plausible synthetic route can be postulated based on established quinoline syntheses, such as the Combes or Doebner-von Miller reactions[2]. A hypothetical synthesis starting from 4-methoxyaniline and a suitable dicarbonyl compound could be envisioned. This allows us to predict potential process-related impurities.

Potential Impurities in 4-Methoxy-6-methylquinoline-2-carbaldehyde:

  • Starting Materials: Unreacted 4-methoxyaniline and other precursors.

  • Intermediates: Incompletely cyclized or derivatized quinoline precursors.

  • By-products: Isomeric quinolines, products of side reactions, or over-oxidation/reduction products.

  • Degradation Products: Arising from exposure to heat, light, or reactive media during synthesis or storage. Aldehyd moieties, in particular, are susceptible to oxidation to carboxylic acids[3][4][5].

Visualizing the Synthetic Landscape

The following diagram illustrates a hypothetical synthetic pathway and the potential points of impurity ingress.

Synthetic_Pathway cluster_synthesis Hypothetical Synthesis cluster_impurities Potential Impurities Starting_Materials 4-Methoxyaniline + Dicarbonyl Compound Reaction_1 Condensation & Cyclization Starting_Materials->Reaction_1 Impurity_Starting_Material Unreacted Starting Materials Starting_Materials->Impurity_Starting_Material Intermediate Quinoline Precursor Reaction_1->Intermediate Impurity_Byproduct Isomeric By-products Reaction_1->Impurity_Byproduct Reaction_2 Oxidation/ Derivatization Intermediate->Reaction_2 Impurity_Intermediate Incomplete Reaction Intermediate Intermediate->Impurity_Intermediate API 4-Methoxy-6-methylquinoline- 2-carbaldehyde Reaction_2->API Impurity_Degradation Oxidized Aldehyde (Carboxylic Acid) API->Impurity_Degradation

Caption: Hypothetical synthesis and impurity formation pathway.

A Multi-pronged Analytical Strategy: Separation and Identification

A robust impurity profiling strategy relies on a combination of high-resolution separation techniques and information-rich spectroscopic methods. The primary workflow involves separation by High-Performance Liquid Chromatography (HPLC), followed by identification and structural elucidation using Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy[6][7].

Workflow for Impurity Characterization

Analytical_Workflow Sample API Sample (4-Methoxy-6-methylquinoline-2-carbaldehyde) HPLC High-Performance Liquid Chromatography (HPLC) - Separation of Impurities Sample->HPLC LC_MS Liquid Chromatography- Mass Spectrometry (LC-MS) - Molecular Weight Determination HPLC->LC_MS Impurity_Isolation Preparative HPLC/ Fraction Collection HPLC->Impurity_Isolation If impurity > 0.1% Final_Report Impurity Identification and Quantification LC_MS->Final_Report NMR Nuclear Magnetic Resonance (NMR) Spectroscopy - Structural Elucidation Impurity_Isolation->NMR NMR->Final_Report

Caption: A comprehensive analytical workflow for impurity profiling.

Comparative Analysis of Analytical Techniques

The choice of analytical technique is dictated by the specific information required at each stage of the investigation. Below is a comparison of the primary techniques employed for impurity profiling.

Technique Primary Function Strengths Limitations
HPLC (UV Detection) Separation and QuantificationHigh resolution, reproducibility, and quantitative accuracy.[8]Limited identification capabilities; relies on chromophores for detection.
LC-MS Molecular Weight DeterminationHigh sensitivity; provides molecular weight information for identification.[7]Isomers may not be distinguishable by mass alone; ionization efficiency can vary.
GC-MS Analysis of Volatile ImpuritiesExcellent for residual solvents and volatile by-products.[9]Not suitable for non-volatile or thermally labile compounds without derivatization.[10]
NMR Spectroscopy Definitive Structural ElucidationProvides detailed information on molecular structure and connectivity.[11][12][13]Lower sensitivity compared to MS; requires higher sample concentrations.[6]
Experimental Protocols: A Step-by-Step Guide

Objective: To develop a stability-indicating HPLC method capable of separating the API from its potential impurities.

Protocol:

  • Column Selection: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a versatile starting point for quinoline derivatives[14].

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • The acidic modifier helps to achieve sharp peak shapes for basic quinoline compounds.

  • Gradient Elution: A gradient elution is crucial for resolving impurities with a wide range of polarities.

    • Initial conditions: 95% A, 5% B.

    • Linear gradient to 5% A, 95% B over 30 minutes.

    • Hold at 95% B for 5 minutes.

    • Return to initial conditions and equilibrate for 10 minutes.

  • Detection: UV detection at a wavelength that provides a good response for both the API and potential impurities (e.g., 254 nm or 320 nm, determined by UV-Vis spectrophotometry).

  • System Suitability: Inject a standard solution of the API to verify system performance (e.g., theoretical plates, tailing factor, and reproducibility).

Objective: To obtain molecular weight information for the peaks observed in the HPLC chromatogram.

Protocol:

  • LC System: Utilize the same HPLC method developed in section 4.1 to ensure correlation of retention times.

  • Mass Spectrometer: An electrospray ionization (ESI) source in positive ion mode is generally effective for nitrogen-containing heterocyclic compounds like quinolines[15].

  • Data Acquisition: Acquire data in full scan mode to detect all ions within a relevant mass range (e.g., m/z 100-1000).

  • Data Analysis: Correlate the retention times of the impurity peaks from the HPLC-UV chromatogram with the mass spectra to assign molecular weights to each impurity.

Objective: To definitively determine the chemical structure of isolated impurities. This is particularly important for impurities present at levels requiring identification according to ICH guidelines (typically >0.1%)[3][4].

Protocol:

  • Impurity Isolation: Use preparative HPLC with the same stationary and mobile phases as the analytical method to isolate a sufficient quantity of the impurity (typically >1 mg).

  • Sample Preparation: Dissolve the isolated impurity in a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3).

  • NMR Experiments:

    • 1D NMR: Acquire ¹H and ¹³C spectra to identify the types and numbers of protons and carbons.

    • 2D NMR:

      • COSY (Correlation Spectroscopy): To establish proton-proton couplings within spin systems.

      • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

      • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon correlations, which is crucial for piecing together the molecular skeleton.[13][16]

  • Structure Determination: Integrate the data from all NMR experiments to assemble the complete chemical structure of the impurity.

Data Interpretation: A Case Study

Let's consider a hypothetical impurity detected in a batch of 4-Methoxy-6-methylquinoline-2-carbaldehyde.

Analytical Data Observation Interpretation
HPLC Retention Time A peak at a shorter retention time than the API.The impurity is more polar than the API.
LC-MS (m/z) [M+H]⁺ ion at m/z 218.0812.The molecular weight is 16 Da higher than the API (MW 201.22), suggesting the addition of an oxygen atom.
¹H NMR Absence of the aldehyde proton (~10 ppm).The aldehyde group has been modified.
¹³C NMR Presence of a signal around 167 ppm.Indicative of a carboxylic acid carbon.

Conclusion and Best Practices

The characterization of impurities in a novel compound like 4-Methoxy-6-methylquinoline-2-carbaldehyde is a multi-faceted challenge that requires a logical and systematic approach. A combination of high-resolution chromatographic separation and advanced spectroscopic techniques is essential for the unambiguous identification and quantification of impurities.

Key Takeaways for Researchers:

  • Anticipate Impurities: A thorough understanding of the synthetic route is the first step in predicting potential process-related impurities.

  • Orthogonal Techniques: Employ a suite of analytical techniques (HPLC, LC-MS, NMR) to gain a comprehensive understanding of the impurity profile.

  • Method Validation: Ensure that the developed analytical methods are validated for specificity, linearity, accuracy, and precision according to ICH guidelines.

  • Regulatory Compliance: Be mindful of the reporting, identification, and qualification thresholds for impurities as defined by regulatory bodies like the ICH[8].

By adhering to these principles and employing the methodologies outlined in this guide, researchers and drug development professionals can ensure the quality, safety, and efficacy of their pharmaceutical products.

References

  • Use of NMR in Impurity Profiling for Pharmaceutical Products. Veeprho. [Link]

  • Analysis of pyridoquinoline derivatives by liquid chromatography/atmospheric pressure chemical ionization mass spectrometry. PubMed. [Link]

  • 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy. Chemistry LibreTexts. [Link]

  • HPLC Method for Analysis of Quinoline Yellow WS on BIST A+ Column by SIELC Technologies. SIELC Technologies. [Link]

  • Fully Integrated Analysis of Metabolites, Impurities, and Degradants Using LC–NMR–MS. Spectroscopy Online. [Link]

  • Unlocking Molecular Secrets: The Power of Advanced NMR in Structural Elucidation & Complex Impurity Mapping. Pharmaffiliates. [Link]

  • Impurity Profiling And Degradation Study: A Review. IJRAR.org. [Link]

  • Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. sites@gsu. [Link]

  • Recent trends in the impurity profile of pharmaceuticals. PMC. [Link]

  • Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. PubMed. [Link]

  • Development of Impurity Profiling Methods Using Modern Analytical Techniques. IJRPR. [Link]

  • Impurity Profiling With Use of Hyphenated Techniques. Asian Journal of Research in Chemistry. [Link]

  • Full article: Development of Impurity Profiling Methods Using Modern Analytical Techniques. Taylor & Francis Online. [Link]

  • Impurity Profiling: Theory and Practice. PharmaInfo. [Link]

  • Impurity Profiling of Chemical Reactions | Process Development Strategies. Mettler Toledo. [Link]

  • Impurity profiling and HPLC methods for drug quality compliance. AMSbiopharma. [Link]

  • Recent spectrophotometric and electroanalytical methods used for the determination of quinoline-based compounds. PMC. [Link]

  • A REVIEW ON QUINOLINE AND ITS DERIVATIVES. Novelty Journals. [Link]

  • Synthesis of Polysubstituted Analogues of the 4-Methyl-2-phenylquinoline. ResearchGate. [Link]

  • HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. DelveInsight. [Link]

  • Synthesis and Transformations of 4-Hydroxy-2-methylquinoline-6-carbohydrazide | Request PDF. ResearchGate. [Link]

  • Supporting Information. The Royal Society of Chemistry. [Link]

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS. IIP Series. [Link]

Sources

Validation

A Comparative Guide to Quinoline Synthesis: Microwave-Assisted vs. Conventional Heating

For researchers, scientists, and drug development professionals, the synthesis of the quinoline scaffold, a cornerstone of many pharmaceuticals, presents a choice between traditional thermal heating and modern microwave...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the synthesis of the quinoline scaffold, a cornerstone of many pharmaceuticals, presents a choice between traditional thermal heating and modern microwave irradiation. This guide provides an objective comparison of these two methods, supported by experimental data, to inform the selection of the most efficient and effective synthetic route.

The Fundamental Difference in Heating Mechanisms

Conventional Heating: A Surface-Level Approach Traditional laboratory synthesis relies on conventional heating, typically using an oil bath or heating mantle. This method transfers thermal energy to the reaction mixture via conduction and convection. Heat is first applied to the outer surface of the reaction vessel and then slowly and inefficiently transferred to the bulk of the solvent and reactants.[1] This process results in a significant temperature gradient within the vessel, where the walls are hotter than the core of the sample.[1][2] This non-uniform heating can lead to longer reaction times and the formation of unwanted byproducts due to localized overheating.

Microwave-Assisted Heating: Direct and Volumetric Energy Transfer Microwave-assisted organic synthesis (MAOS) utilizes microwave energy to heat the reaction mixture.[3][4] Microwaves are a form of electromagnetic radiation that interacts directly with polar molecules and ions within the reaction mixture.[2][5] This interaction occurs through two primary mechanisms: dipolar polarization and ionic conduction.[2][5]

  • Dipolar Polarization: Polar molecules, such as solvents and reactants, attempt to align themselves with the rapidly oscillating electric field of the microwaves. This constant reorientation creates molecular friction, which generates heat rapidly and uniformly throughout the entire volume of the sample.[2][5][6]

  • Ionic Conduction: If ions are present in the reaction mixture, they will move back and forth through the solution under the influence of the oscillating electric field, creating an electric current. The resistance of the solution to this current flow results in the dissipation of energy as heat.[2]

This "in-core" volumetric heating is fundamentally different from the "outside-in" nature of conventional heating, leading to rapid temperature elevation and a more homogeneous temperature distribution.[1][4][7]

Performance Comparison: A Quantitative Overview

The primary advantages of microwave irradiation over thermal heating in quinoline synthesis are a significant reduction in reaction time and an increase in product yield.[8][9] Several studies have demonstrated these benefits across various named quinoline syntheses.

A case study in the Friedländer Synthesis , which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, clearly illustrates these advantages.

ReactantsHeating MethodCatalyst/SolventTemperature (°C)TimeYield (%)Reference
2-Aminobenzophenone, Ethyl AcetoacetateConventional (Oil Bath)- / EthanolRefluxSeveral DaysLow[10]
2-Aminobenzophenone, Ethyl AcetoacetateMicrowaveAcetic Acid (neat)1605 minExcellent[10]
2-Amino-3-hydroxybenzaldehyde, KetonesConventional- / Ethanol--34 (avg)[10][11]
2-Amino-3-hydroxybenzaldehyde, KetonesMicrowave- / Ethanol13030-40 min72 (avg)[10][11]

Similarly, in other quinoline syntheses, microwave irradiation has been shown to be 11–19% more efficient than conventional heating, and in some cases, the yield of the desired product was twice as high.[11]

Visualizing the Methodologies

The difference in workflow between conventional and microwave-assisted synthesis is significant, primarily in terms of time and complexity.

G cluster_0 Conventional Heating Workflow cluster_1 Microwave Synthesis Workflow A1 Assemble Reflux Apparatus A2 Heat Oil Bath to Target Temp A1->A2 A3 Add Reactants to Flask A2->A3 A4 Reflux for Several Hours/Days A3->A4 A5 Cool Down A4->A5 A6 Workup & Purification A5->A6 B1 Add Reactants to Microwave Vial B2 Seal Vial B1->B2 B3 Set Parameters (Temp, Time, Power) B2->B3 B4 Irradiate for Minutes B3->B4 B5 Cool Down (Automated) B4->B5 B6 Workup & Purification B5->B6

Caption: A simplified workflow comparing the steps in conventional heating versus microwave irradiation for quinoline synthesis.

Experimental Protocols: A Friedländer Synthesis Example

To illustrate the practical differences, here are comparative protocols for the synthesis of a quinoline derivative.

Protocol 1: Conventional Heating Method

  • In a 100 mL round-bottom flask equipped with a reflux condenser, dissolve 2-aminobenzophenone (1.97 g, 10 mmol) and ethyl acetoacetate (1.30 g, 10 mmol) in 50 mL of ethanol.

  • Place the flask in an oil bath and heat the mixture to reflux.

  • Maintain the reflux for 24-48 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel to obtain the desired quinoline.

Protocol 2: Microwave-Assisted Method

  • In a 10 mL microwave reaction vial, combine 2-aminobenzophenone (0.394 g, 2 mmol) and ethyl acetoacetate (0.260 g, 2 mmol) in 5 mL of neat acetic acid.

  • Seal the vial with a septum cap.

  • Place the vial in the cavity of a dedicated microwave synthesizer.

  • Set the reaction parameters: irradiate at 160°C for 5 minutes with magnetic stirring.

  • After irradiation, the instrument will automatically cool the vial to a safe handling temperature.

  • Pour the reaction mixture into ice-water and neutralize with a saturated sodium bicarbonate solution.

  • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography.

Mechanistic Advantages and Green Chemistry Implications

The superiority of microwave-assisted synthesis extends beyond just faster reactions and higher yields.

  • Enhanced Reaction Rates: The rapid and uniform heating provided by microwaves allows the reaction mixture to quickly reach and maintain the optimal temperature, overcoming activation energy barriers more efficiently than conventional heating.[1][9]

  • Improved Purity and Selectivity: The significantly shorter reaction times at high temperatures minimize the opportunity for the formation of unwanted side products or the degradation of thermally sensitive compounds.[7][9]

  • Energy Efficiency: By heating only the reactants and solvent directly, microwave synthesis consumes considerably less energy compared to heating a large oil bath and the surrounding apparatus.[3][12]

  • Alignment with Green Chemistry: MAOS is considered an environmentally friendly approach as it often allows for solvent-free reactions or the use of greener solvents, reduces energy consumption, and minimizes chemical waste.[3][4]

The heating profiles of the two methods are starkly different, as illustrated below.

G cluster_0 Heating Profiles cluster_1 Reaction Outcomes a Conventional Heating (Slow, Non-Uniform) c Longer Time Higher Side Products Lower Yield a->c Leads to b Microwave Heating (Rapid, Uniform) d Shorter Time Fewer Side Products Higher Yield b->d Leads to

Caption: Logical relationship between heating profiles and reaction outcomes in synthesis.

Conclusion and Recommendations

Microwave-assisted synthesis has emerged as a powerful and efficient alternative to conventional heating for the synthesis of quinolines and other heterocyclic compounds. The evidence overwhelmingly demonstrates that MAOS offers dramatic reductions in reaction times, significant improvements in product yields, and enhanced product purity.[8][13] Furthermore, its energy efficiency and compatibility with the principles of green chemistry make it an attractive option for modern drug discovery and development.

For researchers aiming to accelerate their synthetic workflows, optimize reaction conditions, and develop more sustainable chemical processes, the adoption of microwave-assisted synthesis is highly recommended. While the initial investment in dedicated equipment is a consideration, the long-term benefits of increased productivity, higher quality products, and reduced environmental impact provide a compelling case for its integration into the modern research laboratory.

References

  • A Comparative Guide to Quinoline Synthesis: Thermal Heating vs. Microwave Irradiation. Benchchem.
  • Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview.
  • Microwave-Assisted Synthesis: 10x Faster Organic Reactions. Patsnap Eureka.
  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. PMC.
  • Importance of Microwave Heating in Organic Synthesis. Advanced Journal of Chemistry, Section A.
  • Impact of Microwaves on Organic Synthesis and Strategies toward Flow Processes and Scaling Up. ACS Publications.
  • Microwave chemistry. Wikipedia.
  • Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. RSC Publishing.
  • Theory of Microwave Heating for Organic Synthesis. CEM Corporation.
  • A Comparative Guide to Quinoline Synthesis: Microwave-Assisted versus Conventional Heating Methods. Benchchem.
  • COMPARATIVE STUDY OF CONVENTIONAL AND MICROWAVE INDUCED SYNTHESIS OF SELECTED HETEROCYCLIC MOLECULES.
  • Dielectric heating. Wikipedia.
  • Microwave Heating - Mechanism and Theory. CEM Corporation.

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Comparative

Benchmarking Electronic Properties of Substituted Quinolines: A DFT Comparative Guide

Part 1: Executive Summary & Strategic Context In the high-stakes arenas of drug discovery and optoelectronics, the Quinoline scaffold represents a "platform product"—a versatile molecular chassis capable of being tuned f...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Context

In the high-stakes arenas of drug discovery and optoelectronics, the Quinoline scaffold represents a "platform product"—a versatile molecular chassis capable of being tuned for specific electronic behaviors. Whether designing antimalarial agents or electron-transport materials for OLEDs, the success of a quinoline derivative hinges on precise modulation of its electronic properties: the HOMO-LUMO gap, chemical hardness (


), and dipole moment.

This guide treats the Quinoline scaffold as a programmable unit. We compare the "Standard Model" (unsubstituted quinoline) against "High-Performance Variants" (substituted and isomeric forms) using Density Functional Theory (DFT) as the validation standard.

Why DFT?

Experimental screening is resource-intensive. DFT provides a predictive digital twin of your molecule, allowing you to screen for:

  • Kinetic Stability: Correlated with the HOMO-LUMO gap (

    
    ).
    
  • Redox Potential: Inferred from HOMO (ionization potential) and LUMO (electron affinity) energies.

  • Reactivity: Mapped via Molecular Electrostatic Potential (MEP) surfaces.[1]

Part 2: The Computational Protocol (Standard Operating Procedure)

To ensure reproducibility and trustworthiness, we utilize a self-validating computational workflow. The following protocol is the industry standard for benchmarking small organic heterocycles.

Workflow Architecture

DFT_Workflow Start Input Structure (2D ChemDraw/SMILES) PreOpt Pre-Optimization (Molecular Mechanics/PM6) Start->PreOpt GeoOpt Geometry Optimization (DFT: B3LYP/6-31G(d,p)) PreOpt->GeoOpt Freq Frequency Calculation (Check for Imaginary Frequencies) GeoOpt->Freq Decision Imaginary Freq? Freq->Decision Decision->GeoOpt Yes (Re-optimize) SP_Calc Single Point Energy (High Basis Set: 6-311++G(d,p)) Decision->SP_Calc No (Minima Found) Prop_Calc Property Extraction (HOMO/LUMO, Dipole, NBO) SP_Calc->Prop_Calc TD_DFT Excited States (TD-DFT) (CAM-B3LYP/Solvent Model) SP_Calc->TD_DFT

Figure 1: Standardized DFT workflow for quinoline derivatives. Green nodes indicate critical validation steps.

Technical Specifications
  • Functional: B3LYP is the baseline for ground state geometry. For charge-transfer excitations (e.g., push-pull quinolines), CAM-B3LYP or wB97XD is recommended to correct for long-range interactions.

  • Basis Set:

    • Optimization: 6-31G(d,p) (Cost-effective, accurate geometries).

    • Electronic Properties: 6-311++G(d,p) (Essential for accurate orbital energies and diffuse functions).

  • Solvation: PCM (Polarizable Continuum Model) or SMD using water (biological) or acetonitrile (electrochemical).

Part 3: Comparative Analysis of Quinoline Variants

We compare the electronic performance of the parent scaffold against three distinct engineered variants.

The Baseline vs. The Isomer

Product A: Quinoline (Benzo[b]pyridine) Product B: Isoquinoline (Benzo[c]pyridine)

PropertyQuinoline (Reference)Isoquinoline (Alternative)Interpretation
HOMO (eV) -6.65-5.58Isoquinoline is easier to oxidize (higher HOMO).
LUMO (eV) -1.82-1.80Similar electron affinity.
Gap (

)
4.83 eV 3.78 eV Isoquinoline is "softer" and more reactive.
Dipole (Debye) 2.002.54Isoquinoline has stronger polarity/solubility.

Insight: While structurally isomeric, Isoquinoline exhibits a significantly narrower band gap (~1.0 eV lower). This makes it a superior candidate for applications requiring charge transfer but potentially less chemically stable than the robust Quinoline scaffold.

Substituent Effects: Tuning the Engine

Product C: 8-Hydroxyquinoline (Chelating Agent) Product D: 5,7-Dichloro-8-hydroxyquinoline (Stabilized Derivative)

  • Electron Donating Groups (EDG): The -OH group at C8 raises the HOMO level, reducing the gap to 4.27 eV . This facilitates chelation with metals (e.g., Al³⁺, Zn²⁺) for sensing applications.

  • Electron Withdrawing Groups (EWG): Adding Chlorine atoms at C5 and C7 (Product D) stabilizes the HOMO, slightly widening the gap compared to highly conjugated derivatives, but increasing chemical hardness.

Advanced Engineering: Push-Pull Systems

For optoelectronics (OLEDs/Solar Cells), simple substitution is insufficient. "Push-Pull" designs involving amino groups (donors) and nitro/cyano groups (acceptors) can compress the gap to < 2.0 eV .

  • Case Study: 6-Amino-quinoline derivatives.

  • Performance:

    
     drops to ~3.64 eV.
    
  • Mechanism: Intramolecular Charge Transfer (ICT) from the amine lone pair to the quinoline

    
    -system.
    

Part 4: Logical Framework for Molecular Design

Use this decision tree to select the right modification for your target property.

SAR_Logic Goal Design Goal Stab Increase Stability (Hardness) Goal->Stab React Increase Reactivity (Softness) Goal->React RedShift Red Shift Absorption (Low Band Gap) Goal->RedShift Action1 Add EWG (F, Cl, NO2) at C5/C7 Stab->Action1 Lowers HOMO Action2 Add EDG (OH, NH2) at C8 React->Action2 Raises HOMO RedShift->Action2 Push-Pull Effect Action3 Extend Conjugation (Phenyl/Styryl) RedShift->Action3 Lowers LUMO

Figure 2: Structure-Activity Relationship (SAR) logic for tuning quinoline electronic properties.

Part 5: Conclusion & Recommendations

  • For Drug Stability: Stick to the Quinoline core or use EWG-substituted variants (e.g., 5,7-dichloro) to maximize the HOMO-LUMO gap (>4.0 eV) and prevent metabolic oxidation.

  • For Sensing/Optics: Switch to Isoquinoline or 8-Hydroxyquinoline derivatives. The narrower gap (<3.8 eV) and "softer" electronic character facilitate excitation and metal coordination.

  • Validation: Always verify B3LYP results with experimental UV-Vis data. A discrepancy of >0.3 eV suggests the need for a long-range corrected functional like CAM-B3LYP.

References

  • Arabian Journal of Chemistry : Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. (2017). Comparison of 8-hydroxyquinoline and dichloro-derivatives.

  • Scientific Research Publishing : DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline. (2018). Baseline data for unsubstituted quinoline.

  • RSC Advances : Synthesis, DFT studies on a series of tunable quinoline derivatives. (2024).[2] Analysis of amino-substituted quinolines and band gap engineering.

  • Taylor & Francis : DFT analysis for structure, vibrational assignments, and molecular properties of medicinally important isoquinoline. (2024). Isoquinoline electronic benchmarking.

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal of 4-Methoxy-6-methylquinoline-2-carbaldehyde: A Guide for Laboratory Professionals

This guide provides comprehensive, step-by-step procedures for the safe and compliant disposal of 4-Methoxy-6-methylquinoline-2-carbaldehyde. As a valued researcher, your safety and the integrity of our shared environmen...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides comprehensive, step-by-step procedures for the safe and compliant disposal of 4-Methoxy-6-methylquinoline-2-carbaldehyde. As a valued researcher, your safety and the integrity of our shared environment are paramount. This document moves beyond mere instruction to explain the scientific rationale behind our recommended protocols, ensuring a deep understanding of the chemical's handling and disposal from a field-proven perspective.

Understanding the Hazard Profile

4-Methoxy-6-methylquinoline-2-carbaldehyde is a substituted quinoline derivative and an aromatic aldehyde. While specific toxicological data for this compound is limited, the known hazards of analogous structures necessitate that it be handled as a hazardous substance.[1][2] The primary concerns are:

  • Skin and Eye Irritation: Similar to other quinoline and aldehyde compounds, it is expected to cause skin and serious eye irritation.[2]

  • Respiratory Irritation: Inhalation of dust or vapors may lead to respiratory tract irritation.

  • Aquatic Toxicity: Quinoline derivatives are often toxic to aquatic life with long-lasting effects, making environmental release a significant concern.[3][4]

  • Potential for Harm if Swallowed: Analogous compounds are harmful if ingested.[2]

Due to these potential hazards, direct disposal into sanitary sewers or general waste is strictly prohibited. All waste containing this compound must be treated as hazardous chemical waste.[1][3][5]

Immediate Safety and Personal Protective Equipment (PPE)

A proactive approach to safety is critical when handling this compound, from initial use to final disposal.

Essential Personal Protective Equipment (PPE):

PPE ItemSpecificationRationale
Eye Protection Tightly fitting safety goggles or a face shield.Protects against splashes and airborne particles that can cause serious eye irritation.
Hand Protection Chemical-resistant gloves (e.g., nitrile).Prevents skin contact, which can lead to irritation.
Body Protection Laboratory coat.Provides a barrier against accidental spills.
Respiratory Protection Use in a certified chemical fume hood.Minimizes the risk of inhaling dust or vapors.

This table summarizes the mandatory PPE for handling 4-Methoxy-6-methylquinoline-2-carbaldehyde waste.

Waste Segregation and Storage: The First Line of Defense

Proper segregation and storage of waste are fundamental to preventing accidental reactions and ensuring safe disposal.

Step-by-Step Waste Collection Protocol:

  • Designated Waste Container: Use a clearly labeled, leak-proof container made of a compatible material (e.g., glass or polyethylene).

  • Labeling: Immediately label the container with "Hazardous Waste," the full chemical name "4-Methoxy-6-methylquinoline-2-carbaldehyde," and the approximate concentration and quantity.

  • Segregation: Do not mix this waste with other chemical waste streams unless you have confirmed their compatibility. In particular, keep it separate from strong oxidizing agents and bases.[6]

  • Storage Location: Store the sealed waste container in a cool, dry, and well-ventilated area, away from heat and ignition sources. A satellite accumulation area (SAA) within the laboratory is appropriate for short-term storage.[7]

Spill Response Protocol

In the event of a spill, a swift and informed response is crucial to mitigate exposure and environmental contamination.

  • Evacuate and Ventilate: Immediately evacuate non-essential personnel from the spill area and ensure adequate ventilation.

  • Don PPE: Before addressing the spill, don the appropriate PPE as outlined in the table above.

  • Containment: For liquid spills, absorb the material with an inert absorbent such as vermiculite, dry sand, or earth. Do not use combustible materials.

  • Collection: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

  • Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Reporting: Report the spill to your institution's Environmental Health and Safety (EHS) department.

Disposal Procedures: A Two-Pronged Approach

The primary and most recommended method of disposal is through a licensed hazardous waste disposal company. However, for small quantities, a laboratory-scale chemical deactivation procedure can be considered to render the waste less hazardous before collection.

Primary Disposal Method: Professional Waste Management

Engaging a certified hazardous waste disposal service is the most reliable and compliant method for disposing of 4-Methoxy-6-methylquinoline-2-carbaldehyde.

Workflow for Professional Disposal:

A Generate Waste B Segregate and Store in Labeled Container A->B Follow Protocol C Arrange for Pickup with Licensed Waste Disposal Company B->C Contact EHS D Complete Hazardous Waste Manifest C->D Regulatory Requirement E Waste is Transported to a Treatment, Storage, and Disposal Facility (TSDF) D->E Chain of Custody

Caption: Workflow for professional hazardous waste disposal.

Secondary Method: Laboratory-Scale Chemical Deactivation (For Small Quantities)

Aromatic aldehydes can be oxidized to their corresponding carboxylic acids, which are generally less volatile and less toxic.[8] This procedure should only be performed by trained personnel in a chemical fume hood.

Principle of Deactivation: The aldehyde functional group is susceptible to oxidation. A common and effective laboratory oxidizing agent for this purpose is potassium permanganate in an acidic solution. The quinoline ring is relatively stable under these conditions, allowing for the selective oxidation of the aldehyde.

Step-by-Step Protocol for Oxidation of 4-Methoxy-6-methylquinoline-2-carbaldehyde:

Caution: This is a general procedure and should be tested on a microscale (e.g., a few milligrams) first to ensure a controlled reaction.

  • Preparation: In a flask of appropriate size equipped with a magnetic stirrer and placed in an ice bath, dissolve a small quantity (e.g., 1 gram) of 4-Methoxy-6-methylquinoline-2-carbaldehyde in a suitable solvent like acetone.

  • Acidification: Slowly add a dilute solution of sulfuric acid to the flask while stirring.

  • Oxidation: Prepare a solution of potassium permanganate in water. Add the potassium permanganate solution dropwise to the stirred, cooled solution of the aldehyde. A color change from purple to brown (manganese dioxide) will be observed as the reaction proceeds.

  • Monitoring: Continue adding the permanganate solution until a faint pink or purple color persists for several minutes, indicating that the aldehyde has been consumed.

  • Quenching: If excess permanganate is present, it can be quenched by the careful addition of a small amount of sodium bisulfite solution until the purple color disappears.

  • Neutralization: Carefully neutralize the reaction mixture to approximately pH 7 with a dilute solution of sodium hydroxide or sodium carbonate.

  • Waste Collection: The resulting mixture, containing the less hazardous carboxylic acid salt and manganese dioxide, should be collected as hazardous waste for professional disposal. While the primary hazardous component has been deactivated, it is still best practice to dispose of the treated mixture through your institution's hazardous waste program.

Conclusion: A Commitment to Safety and Compliance

The proper disposal of 4-Methoxy-6-methylquinoline-2-carbaldehyde is a critical aspect of responsible laboratory practice. By adhering to the procedures outlined in this guide, from stringent use of PPE to compliant waste segregation and disposal, researchers can ensure their safety and protect the environment. Always consult your institution's specific guidelines and Environmental Health and Safety department for any additional requirements.

References

  • Techno PharmChem. (n.d.). QUINOLINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET. Retrieved from [Link]

  • Penta Chemicals. (2025, May 13). QUINOLINE - SAFETY DATA SHEET. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Quinoline - Hazardous Substance Fact Sheet. Retrieved from [Link]

  • Safety & Risk Services. (n.d.). In-Laboratory Treatment of Chemical Waste. Retrieved from [Link]

  • Lab Manager. (2021, October 26). Managing Hazardous Chemical Waste in the Lab. Retrieved from [Link]

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Handling

A Researcher's Guide to Safe Handling: Personal Protective Equipment for 4-Methoxy-6-methylquinoline-2-carbaldehyde

In the pursuit of novel drug discovery and development, the synthesis and handling of new chemical entities are fundamental. 4-Methoxy-6-methylquinoline-2-carbaldehyde, a quinoline derivative, represents a class of compo...

Author: BenchChem Technical Support Team. Date: February 2026

In the pursuit of novel drug discovery and development, the synthesis and handling of new chemical entities are fundamental. 4-Methoxy-6-methylquinoline-2-carbaldehyde, a quinoline derivative, represents a class of compounds with significant potential in medicinal chemistry.[1] However, ensuring the safety of laboratory personnel is paramount. This guide provides a detailed operational plan for the safe handling of 4-Methoxy-6-methylquinoline-2-carbaldehyde, with a primary focus on the selection and use of appropriate Personal Protective Equipment (PPE).

Hazard Assessment Summary of Structurally Similar Compounds

To establish a baseline for safety protocols, the known hazards of related quinoline and aldehyde compounds have been summarized below. These data inform the recommended PPE and handling procedures for 4-Methoxy-6-methylquinoline-2-carbaldehyde.

Hazard ClassificationPotential EffectsSource Compounds
Acute Oral Toxicity Harmful if swallowed.2-Methoxy-6-methylquinoline-3-carbaldehyde
Skin Corrosion/Irritation Causes skin irritation.[5][8]6-Methylquinoline[5], 4-Methylquinoline[8]
Serious Eye Damage/Irritation Causes serious eye irritation.[7][8]4-Methylquinoline[8], 2-Quinolinecarboxaldehyde[7]
Respiratory Irritation May cause respiratory irritation.[8]4-Methylquinoline[8]
Carcinogenicity/Genotoxicity Suspected of causing genetic defects and may cause cancer.[4]Quinoline[4]

Core Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is crucial to minimize exposure through all potential routes: dermal, ocular, and inhalation. The following sections detail the minimum PPE requirements for handling 4-Methoxy-6-methylquinoline-2-carbaldehyde.

Hand Protection: The First Line of Defense

Rationale: Direct skin contact is a primary route of chemical exposure. Quinoline derivatives can be absorbed through the skin, and many are classified as skin irritants.[9]

Recommended Gloves:

  • Nitrile Gloves: Offer good resistance to a wide range of chemicals and are a suitable primary choice for handling 4-Methoxy-6-methylquinoline-2-carbaldehyde in solid or solution form.

  • Double Gloving: For procedures with a higher risk of splashing or for extended handling periods, wearing two pairs of nitrile gloves is recommended. This provides an additional barrier and allows for the safe removal of the outer glove if contamination occurs.

  • Glove Change Frequency: Gloves should be changed every 30 to 60 minutes during continuous use, or immediately if they are knowingly contaminated or damaged.[10]

Glove Selection and Use:

  • Always inspect gloves for any signs of degradation or punctures before use.

  • Ensure gloves are of the correct size to maintain dexterity.

  • When removing gloves, do so without touching the outer surface with bare skin.

  • Dispose of used gloves in a designated hazardous waste container.[8]

  • Wash hands thoroughly with soap and water after removing gloves.[11]

Body Protection: Shielding Against Spills and Splashes

Rationale: Accidental spills or splashes can lead to widespread skin contamination. A protective outer layer is essential to prevent contact with personal clothing and skin.

Recommended Attire:

  • Laboratory Coat: A clean, buttoned lab coat made of a low-permeability material should be worn at all times in the laboratory.[12] For handling larger quantities or when there is a significant risk of splashing, a polyethylene-coated or other chemically resistant gown is advisable.[13]

  • Full-Length Trousers and Closed-Toe Shoes: This is a mandatory requirement for all laboratory work to protect the lower body from potential spills.[12]

Eye and Face Protection: A Critical Safety Barrier

Rationale: The eyes are particularly vulnerable to chemical splashes, which can cause serious and irreversible damage.[7]

Recommended Protection:

  • Safety Glasses with Side Shields: For low-risk activities such as weighing small quantities of the solid compound, safety glasses with side shields provide a minimum level of protection.

  • Chemical Splash Goggles: When handling solutions of 4-Methoxy-6-methylquinoline-2-carbaldehyde or performing reactions, chemical splash goggles that form a seal around the eyes are required.[5]

  • Face Shield: For procedures with a high risk of splashing, such as transferring large volumes or working with reactions under pressure, a face shield should be worn in conjunction with chemical splash goggles to protect the entire face.[13]

Respiratory Protection: Guarding Against Inhalation Hazards

Rationale: While 4-Methoxy-6-methylquinoline-2-carbaldehyde is a solid at room temperature, certain procedures such as weighing, transferring, or heating can generate airborne dust or vapors. Inhalation is a direct route of exposure to the bloodstream.

Engineering Controls as the Primary Measure:

  • Fume Hood: All handling of 4-Methoxy-6-methylquinoline-2-carbaldehyde that may generate dust or vapors must be conducted within a properly functioning chemical fume hood.[11]

When Respiratory Protection is Necessary:

  • In the event of a large spill outside of a fume hood or when engineering controls are not sufficient, respiratory protection is required.

  • N95 Respirator: For protection against fine dust particles.

  • Half-Mask or Full-Face Respirator with Organic Vapor Cartridges: For protection against vapors.

  • A formal respiratory protection program, including fit testing and training, is required for all personnel who may need to wear respirators.[10]

Procedural Workflow for PPE Selection

The following diagram outlines the decision-making process for selecting the appropriate level of PPE based on the experimental procedure.

PPE_Selection_Workflow cluster_start Start: Experimental Task cluster_weighing Solid Handling cluster_solution Solution Handling cluster_reaction Reaction/High Risk cluster_ppe Required PPE start Assess Experimental Procedure weighing Weighing Solid Compound start->weighing Low Dust Potential solution Preparing/Handling Solutions start->solution Low Volume/Concentration reaction Running Reaction/High Splash Potential start->reaction High Volume/Concentration Exothermic Potential ppe1 Lab Coat Single Nitrile Gloves Safety Glasses weighing->ppe1 ppe2 Lab Coat Double Nitrile Gloves Chemical Goggles solution->ppe2 ppe3 Chem-Resistant Gown Double Nitrile Gloves Chemical Goggles Face Shield reaction->ppe3

Caption: PPE selection workflow based on the experimental task.

Operational and Disposal Plans

Donning and Doffing PPE

A strict procedure for putting on and taking off PPE is essential to prevent cross-contamination.

Donning Sequence:

  • Lab Coat or Gown

  • Hair and Shoe Covers (if required)

  • Respirator (if required)

  • Eye and Face Protection

  • Gloves (pulled over the cuffs of the lab coat)[10]

Doffing Sequence (to be performed in a designated area):

  • Gloves (outer pair if double-gloved)

  • Face Shield

  • Lab Coat or Gown (turn inside out as it is removed)

  • Goggles

  • Respirator

  • Inner Gloves

  • Wash hands thoroughly.

Disposal of Contaminated PPE

All disposable PPE used when handling 4-Methoxy-6-methylquinoline-2-carbaldehyde should be considered hazardous waste.

  • Gloves, disposable gowns, and other contaminated items: Place in a designated, labeled hazardous waste container.[8]

  • Non-disposable PPE: Clean and decontaminate reusable items such as face shields and goggles according to established laboratory procedures.

By adhering to these rigorous PPE protocols, researchers can confidently and safely work with 4-Methoxy-6-methylquinoline-2-carbaldehyde, ensuring both personal safety and the integrity of their research.

References

  • Loba Chemie. (n.d.). QUINOLINE FOR SYNTHESIS - Safety Data Sheet. Retrieved from [Link]

  • Techno PharmChem. (n.d.). QUINOLINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET. Retrieved from [Link]

  • GZ Industrial Supplies. (2025, May 26). Safe Handling Practices for Laboratory Chemicals. Retrieved from [Link]

  • National Institute for Occupational Safety and Health (NIOSH). (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs. Retrieved from [Link]

  • R2J Chemical Services. (2021, June 9). CMB-6 - Safety Data Sheet. Retrieved from [Link]

  • Wittenberg University. (n.d.). Handling Chemicals. Retrieved from [Link]

  • NextGen Protocols. (n.d.). Guidelines for Safe Laboratory Practices. Retrieved from [Link]

  • Westlab. (2025, February 5). Laboratory Chemical Lab Safety and Handling Guidelines. Retrieved from [Link]

  • Wikipedia. (n.d.). Malaria. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methoxyquinoline-3-carbaldehyde. Retrieved from [Link]

  • Alberta College of Pharmacy. (2019, October 30). Personal protective equipment in your pharmacy. Retrieved from [Link]

  • MAK CHEM International Ltd. (2019, November 1). MC919 MAK MAX - Safety Data Sheet. Retrieved from [Link]

  • Greenbook.net. (n.d.). 4.0 % Metaldehyde - Slug & Snail Bait - Material Safety Data Sheet. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (2021, July 5). Safety Data Sheet: 6-Methylquinoline. Retrieved from [Link]

  • Chandraprakash, K., Ramesh, P., Ravichandran, K., Mohan, P. S., & Ponnuswamy, M. N. (2012). 2-Methoxyquinoline-3-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 1), o145. Retrieved from [Link]

  • Minnesota Department of Health. (2023, November). Quinoline Toxicological Summary. Retrieved from [Link]

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